(2-Bromo-5-methoxypyridin-4-yl)boronic acid
Description
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Properties
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSULHVJKCOJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657191 | |
| Record name | (2-Bromo-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-48-7 | |
| Record name | (2-Bromo-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 2-bromo-5-methoxypyridine-4-boronic acid from 2-bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridine Boronic Acids in Modern Drug Discovery
Pyridinylboronic acids are indispensable building blocks in contemporary medicinal chemistry.[1] Their utility primarily stems from their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[2] This capability is crucial for the synthesis of complex heterocyclic molecules that are prevalent in a wide array of pharmaceuticals.[1][2] The pyridine motif itself is a common feature in many biologically active compounds, and the ability to functionalize it with a boronic acid group opens up a vast chemical space for drug discovery and development.[3] Specifically, 2-bromo-5-methoxypyridine-4-boronic acid serves as a key intermediate for introducing the 2-bromo-5-methoxypyridin-4-yl moiety into target molecules, a structural element found in various compounds under investigation for therapeutic applications.
Synthetic Strategy: From Halogenated Pyridine to Boronic Acid
The most prevalent and reliable method for synthesizing pyridinylboronic acids from their corresponding halides is the halogen-metal exchange followed by borylation. This approach remains a cost-effective and dependable option for large-scale preparations. The synthesis of 2-bromo-5-methoxypyridine-4-boronic acid from 2-bromo-5-methoxypyridine typically involves a lithiation-borylation sequence. This process leverages the reactivity of organolithium reagents to selectively replace the bromine atom with a lithium atom, creating a highly reactive intermediate that can then be trapped with a boron-containing electrophile to form the desired boronic acid.
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a comprehensive, step-by-step protocol for the synthesis of 2-bromo-5-methoxypyridine-4-boronic acid.
Reaction Scheme:
Caption: Synthetic pathway for 2-bromo-5-methoxypyridine-4-boronic acid.
Materials:
-
2-bromo-5-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, dissolve 2-bromo-5-methoxypyridine in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at -78 °C for a designated period to facilitate complete lithium-halogen exchange.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction is then quenched by the slow addition of an aqueous solution of hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography to yield 2-bromo-5-methoxypyridine-4-boronic acid.
Quantitative Data Summary
The following table outlines typical quantities and reaction parameters for this synthesis. Note that yields can vary based on reaction scale and purification methods.
| Reagent/Parameter | Molar Equivalent | Typical Amount/Condition | Purpose |
| 2-bromo-5-methoxypyridine | 1.0 | Varies based on scale | Starting material |
| Anhydrous THF | - | Sufficient to dissolve starting material | Solvent |
| n-Butyllithium (n-BuLi) | 1.1 - 1.5 | Varies based on scale | Lithiating agent |
| Triisopropyl borate | 1.2 - 2.0 | Varies based on scale | Boron source |
| Temperature | - | -78 °C | Control reactivity |
| Reaction Time (Lithiation) | - | 30 min - 2 h | Ensure complete exchange |
| Reaction Time (Borylation) | - | 1 h to overnight | Formation of boronate ester |
| Hydrochloric Acid (aq) | - | Sufficient to acidify | Hydrolysis to boronic acid |
Causality Behind Experimental Choices: A Deeper Dive
The success of this synthesis hinges on several critical experimental choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, the use of anhydrous solvents and an inert atmosphere is paramount to prevent quenching of the reagent and ensure efficient lithiation.
-
Low Temperature: The lithium-halogen exchange is a rapid and exothermic reaction. Maintaining a low temperature (-78 °C) is crucial to control the reaction rate, prevent side reactions such as decomposition of the organolithium intermediate, and enhance regioselectivity.
-
Choice of Borate Ester: Triisopropyl borate is a commonly used boron electrophile. Its bulky isopropyl groups can help to prevent the formation of over-borylated byproducts.
-
Aqueous Workup: The initial product of the borylation reaction is a boronate ester. Acidic aqueous workup is necessary to hydrolyze this ester to the final boronic acid.
Visualizing the Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion: A Robust and Versatile Synthetic Route
The lithiation-borylation of 2-bromo-5-methoxypyridine offers a reliable and efficient pathway to 2-bromo-5-methoxypyridine-4-boronic acid. This method, while requiring careful control of reaction conditions, provides access to a valuable building block for the synthesis of novel and complex molecules in the field of drug discovery. The principles outlined in this guide can be adapted for the synthesis of a wide range of other pyridinylboronic acids, highlighting the versatility of this organometallic approach.
References
An In-depth Technical Guide to (2-Bromo-5-methoxypyridin-4-yl)boronic acid: Properties, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Targeted Therapies
(2-Bromo-5-methoxypyridin-4-yl)boronic acid is a substituted pyridinylboronic acid that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic arrangement of a bromine atom, a methoxy group, and a boronic acid function on a pyridine core provides a versatile platform for the synthesis of complex heterocyclic molecules. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds. This capability is paramount in the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide array of biologically active compounds.
The pyridine ring itself is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of this boronic acid, with the bromine at the 2-position offering a reactive handle for cross-coupling and the methoxy group at the 5-position modulating the electronic properties of the ring, makes it a particularly valuable reagent for the synthesis of targeted therapies, especially in the realm of kinase inhibitors. Kinase signaling pathways are often dysregulated in diseases such as cancer, making them a prime target for drug development. The use of building blocks like this compound allows for the systematic exploration of the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Physicochemical and Structural Characteristics
The precise chemical structure and properties of this compound are fundamental to its reactivity and handling.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072952-48-7 | [1][2][3][4] |
| Molecular Formula | C₆H₇BBrNO₃ | [3][4] |
| Molecular Weight | 231.84 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid (Expected) | General knowledge |
| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF. Limited solubility in water. | General knowledge |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the boronic acid hydroxyl protons. |
| ¹³C NMR | Carbon signals corresponding to the substituted pyridine ring and the methoxy group. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Synthesis of this compound
The synthesis of this compound typically proceeds from a readily available precursor, 2-bromo-5-methoxypyridine. The key transformation is the introduction of the boronic acid group at the 4-position of the pyridine ring. A common and effective method for this is a lithium-halogen exchange followed by borylation.
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Adapted from analogous procedures)
This protocol is based on established methods for the synthesis of pyridyl boronic acids.[5][6]
Materials:
-
2-Bromo-5-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, dissolve 2-bromo-5-methoxypyridine (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the aryllithium intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of an aqueous solution of HCl at 0 °C. Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The aqueous layer may need to be extracted multiple times to ensure complete recovery of the product.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7][8][9] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it indispensable for the synthesis of biaryl and heteroaryl compounds.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on established procedures for similar substrates.[10][11]
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., an aryl iodide or bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl or heteroaryl product.
Role in the Synthesis of Kinase Inhibitors
Substituted pyridines are a cornerstone in the design of kinase inhibitors. The 2-amino- or 2-aryl-pyridine scaffold is a common feature in many potent and selective inhibitors. The strategic use of this compound allows for the introduction of diverse aryl and heteroaryl groups at the 4-position of the pyridine ring, enabling the fine-tuning of interactions with the target kinase's active site. This modular approach is crucial for optimizing the structure-activity relationship (SAR) of a lead compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of complex molecular architectures that are central to the development of novel therapeutics, especially kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important building block in their drug discovery endeavors.
References
- 1. 2-Bromopyridine-5-boronic acid(223463-14-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2-BROMO-5-METHOXYPYRIDINE-4-BORONIC ACID(1072952-48-7) 1H NMR spectrum [chemicalbook.com]
- 3. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]
- 4. 5-Bromo-2-Methoxypyridin-4-Ylboronic Acid [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-methoxypyridine-4-boronic acid (CAS Number 1072952-48-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxypyridine-4-boronic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, a bromine atom, a methoxy group, and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures. The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The boronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the properties, synthesis, handling, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-methoxypyridine-4-boronic acid is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1072952-48-7 | [1][2] |
| Molecular Formula | C₆H₇BBrNO₃ | [1] |
| Molecular Weight | 231.84 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | |
| InChIKey | SCSULHVJKCOJPH-UHFFFAOYSA-N | [1] |
| SMILES | COc1cnc(Br)cc1B(O)O | [1] |
Synthesis of 2-Bromo-5-methoxypyridine-4-boronic acid
The synthesis of 2-Bromo-5-methoxypyridine-4-boronic acid can be approached through a multi-step sequence, starting from commercially available precursors. A plausible and efficient synthetic strategy involves the preparation of a dibrominated pyridine intermediate, followed by a regioselective lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 2-Bromo-5-methoxypyridine
The starting material, 2-bromo-5-methoxypyridine, can be synthesized from 2-amino-5-methoxypyridine via a Sandmeyer-type reaction.[3]
-
Reaction Scheme:
Caption: Synthesis of 2-Bromo-5-methoxypyridine.
-
Experimental Protocol:
-
Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10°C.
-
Slowly add bromine dropwise with stirring.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C.
-
Allow the mixture to warm to room temperature and then cool to 0°C.
-
Slowly add a solution of sodium hydroxide.
-
Extract the mixture with ether, dry the combined organic layers over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to yield 2-bromo-5-methoxypyridine.[3]
-
Step 2: Synthesis of 2,4-Dibromo-5-methoxypyridine
This step would likely involve a directed ortho-metalation of 2-bromo-5-methoxypyridine, followed by bromination. The methoxy group can direct the lithiation to the adjacent C4 position.
-
Reaction Scheme:
Caption: Synthesis of 2,4-Dibromo-5-methoxypyridine.
-
Conceptual Protocol:
-
Dissolve 2-bromo-5-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78°C for a specified time to allow for complete lithiation.
-
Quench the resulting aryllithium intermediate with a solution of bromine in THF.
-
Work up the reaction by adding a quenching solution (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Step 3: Synthesis of 2-Bromo-5-methoxypyridine-4-boronic acid via Lithium-Halogen Exchange
The final step involves a regioselective lithium-halogen exchange at the more reactive C4-bromine, followed by quenching with a borate ester and subsequent hydrolysis.[4][5][6][7][8]
-
Reaction Scheme:
Caption: Synthesis of the target boronic acid.
-
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,4-dibromo-5-methoxypyridine in anhydrous THF.
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium dropwise, maintaining the internal temperature below -70°C. Stir for 1-2 hours.
-
To the resulting aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid and stir until the boronate ester is fully hydrolyzed.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield 2-Bromo-5-methoxypyridine-4-boronic acid as a solid.[8]
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 2-Bromo-5-methoxypyridine-4-boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This powerful C-C bond-forming reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq), 2-Bromo-5-methoxypyridine-4-boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Relevance in Drug Discovery and Medicinal Chemistry
-
The Pyridine Ring: This heterocycle is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its generally favorable metabolic profile.
-
Boronic Acids in Drug Design: The boronic acid group has gained significant attention in drug discovery, most notably with the approval of the proteasome inhibitor bortezomib.[9][10][11] Boronic acids can form reversible covalent bonds with serine residues in the active sites of enzymes, leading to potent and specific inhibition. The introduction of a boronic acid moiety can also improve a compound's physicochemical properties.[9][10]
-
Potential Applications: Based on the biological activities of structurally related pyridine and boronic acid-containing compounds, derivatives of 2-Bromo-5-methoxypyridine-4-boronic acid could be investigated for a range of therapeutic targets, including kinases, proteases, and other enzymes. For instance, various substituted pyridine derivatives have shown promise as anticancer and antimicrobial agents.[12][13]
Handling, Storage, and Safety
Safety Precautions:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16][17]
-
Hazard Statements: Based on safety data for similar compounds, 2-Bromo-5-methoxypyridine-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation.[15]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Remove person to fresh air.
-
If swallowed: Rinse mouth. In all cases of exposure, seek medical attention if symptoms persist.[17]
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
For long-term storage, it is recommended to keep the compound at refrigerated temperatures (2-8°C) or frozen (-20°C).
-
Protect from moisture, as boronic acids can dehydrate to form boroxines.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. 2-bromo-5-methoxypyridine-4-boronic acid | CAS#:1072952-48-7 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-5-methoxypyridine-4-boronic acid | [frontierspecialtychemicals.com]
- 3. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 10. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 15. chemscene.com [chemscene.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
(2-Bromo-5-methoxypyridin-4-yl)boronic acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
(2-Bromo-5-methoxypyridin-4-yl)boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional nature, possessing a boronic acid moiety for cross-coupling, a bromine atom for subsequent functionalization, and a methoxy-substituted pyridine core, renders it an invaluable reagent for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and drug development professionals. The guide delves into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing field-proven insights and robust experimental protocols.
Introduction: The Strategic Utility of Substituted Pyridine Boronic Acids
The pyridine scaffold is a cornerstone in pharmaceutical development, frequently incorporated to enhance solubility, modulate basicity, and engage in specific binding interactions with biological targets. The introduction of a boronic acid functional group onto this heterocycle unlocks a vast chemical space through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This compound emerges as a particularly strategic reagent due to its distinct substitution pattern. The 4-boronic acid group directs coupling at a specific vector, the 2-bromo substituent offers a secondary, orthogonal handle for sequential diversification, and the 5-methoxy group electronically influences the pyridine ring, impacting both reactivity and the physicochemical properties of the resulting products. This guide aims to provide the foundational knowledge necessary to effectively harness the potential of this versatile building block.
Physicochemical Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for successful experimental design, reaction optimization, and process scale-up.
Core Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1072952-48-7[1][2][3] |
| Molecular Formula | C₆H₇BBrNO₃ |
| Molecular Weight | 231.84 g/mol |
| Canonical SMILES | COc1cnc(Br)cc1B(O)O |
| InChI Key | SCSULHVJKCOJPH-UHFFFAOYSA-N |
Physical Properties and Stability
| Property | Observation/Value |
| Appearance | White to off-white solid |
| Melting Point | 130-134 °C[4][5] |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. Limited solubility in water. |
| Stability and Storage | Stable under standard ambient conditions.[6] For long-term storage, it is recommended to keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[7][8] Recommended storage at room temperature.[7] |
Synthesis and Reactivity
Synthetic Strategy
The synthesis of this compound and its analogues typically involves a multi-step sequence. A common approach begins with a suitably substituted pyridine, which undergoes regioselective lithiation followed by borylation. For instance, a general pathway could involve the ortho-metalation of a pyridine derivative, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic hydrolysis of the boronate ester furnishes the desired boronic acid.[9][10]
Caption: Generalized synthetic workflow for pyridine boronic acids.
Chemical Reactivity and Mechanistic Insight
The chemical utility of this compound is primarily centered on the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.
Causality in the Catalytic Cycle: The success of the Suzuki-Miyaura coupling hinges on a series of well-defined steps. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the coupling partner. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is critically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are integral to modern drug discovery.[11][12] The FDA has approved several boronic acid-containing drugs, such as Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[11] this compound serves as a key intermediate in the synthesis of bioactive compounds.[4] Its structure allows for the creation of diverse molecular libraries for screening against various therapeutic targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall scaffold can be elaborated to optimize potency, selectivity, and pharmacokinetic properties. The presence of the bromine atom allows for further diversification, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent and Base Addition: Add degassed 1,4-dioxane, followed by the degassed 2 M aqueous sodium carbonate solution via syringe. The biphasic solvent system is often beneficial for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous phase removes the inorganic salts, while the product is extracted into the organic layer.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.
Safety and Handling
As a prudent laboratory practice, appropriate safety measures should always be implemented when handling this compound.
-
Hazard Classification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Emergency Procedures:
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[8]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier for the most detailed and up-to-date safety information.
References
- 1. boronpharm.com [boronpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-5-methoxypyridine-4-boronic acid | [frontierspecialtychemicals.com]
- 4. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]
- 5. 5-Bromo-2-Methoxypyridin-4-Ylboronic Acid [myskinrecipes.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of (2-Bromo-5-methoxypyridin-4-yl)boronic acid
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound (2-Bromo-5-methoxypyridin-4-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key synthetic building block. We will explore the theoretical underpinnings of the spectroscopic techniques employed, present a detailed interpretation of the spectral data, and provide field-proven insights into the experimental protocols.
Introduction to this compound
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules, including many pharmaceutical agents. The presence of the bromine atom, the methoxy group, and the boronic acid moiety on the pyridine ring provides multiple reactive handles for medicinal chemists to elaborate and build molecular complexity. Accurate characterization of this reagent by spectroscopic methods is paramount to ensure its identity, purity, and suitability for downstream applications.
Core Spectroscopic Data
A summary of the key physical and molecular properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₇BBrNO₃ |
| Molecular Weight | 231.84 g/mol |
| CAS Number | 1072952-48-7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the primary methods for structural confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-6 |
| ~7.0 | s | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
| (Broad) | br s | 2H | -B(OH)₂ |
Interpretation:
The ¹H NMR spectrum of this compound is expected to show four distinct signals.
-
Aromatic Protons: The pyridine ring contains two protons. The proton at the 6-position (H-6) is adjacent to the electron-withdrawing nitrogen atom and is therefore expected to be the most deshielded, appearing at a downfield chemical shift of around 8.2 ppm. The proton at the 3-position (H-3) is influenced by the adjacent methoxy group and is expected to resonate at a more upfield position, around 7.0 ppm. Both signals are expected to be singlets due to the lack of adjacent protons for coupling.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet at approximately 3.9 ppm.
-
Boronic Acid Protons: The two protons of the boronic acid hydroxyl groups (-B(OH)₂) are acidic and readily exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange typically results in a broad singlet. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and water content.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-5 |
| ~150 | C-2 |
| ~145 | C-6 |
| ~115 | C-3 |
| (Broad) | C-4 |
| ~56 | -OCH₃ |
Interpretation:
The proton-decoupled ¹³C NMR spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the electronegative bromine atom (C-2) and the carbon attached to the oxygen of the methoxy group (C-5) are expected to be significantly deshielded. The C-6 carbon, being adjacent to the nitrogen, will also appear at a downfield chemical shift. The C-3 carbon will be at a more upfield position. The carbon atom bonded to the boron (C-4) is often observed as a broad signal due to the quadrupolar relaxation of the boron nucleus.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the aliphatic region, typically around 56 ppm.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra for boronic acids requires careful consideration of the experimental parameters, particularly the choice of solvent. Boronic acids have a propensity to form cyclic trimers known as boroxines through dehydration, which can lead to complex and difficult-to-interpret NMR spectra.
Navigating the Nuances of Pyridylboronic Acids: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Pyridylboronic acids are indispensable reagents in modern synthetic chemistry, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of pharmaceutical and materials science.[1] Their ability to introduce the vital pyridine motif into complex molecules has accelerated the discovery and development of numerous therapeutic agents and functional materials.[2][3] However, the utility of these powerful building blocks is intrinsically linked to their stability, a factor that is often a significant challenge for researchers. This guide provides an in-depth exploration of the stability of pyridylboronic acids, detailing their degradation pathways and offering field-proven strategies for their optimal storage and handling to ensure the integrity and reproducibility of experimental outcomes.
The Dichotomy of Reactivity and Instability
The very electronic nature that makes pyridylboronic acids effective in cross-coupling reactions also renders them susceptible to degradation.[4] The electron-deficient pyridine ring, especially when the boronic acid moiety is at the 2- or 4-position, can influence the C-B bond, making it prone to cleavage.[2] Understanding the primary mechanisms of degradation is the first step toward mitigating them.
Protodeboronation: The Prevalent Pathway
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a major undesired side reaction for pyridylboronic acids.[5] This process can be catalyzed by both acids and bases and is highly dependent on pH.[5][6]
-
Base-Catalyzed Protodeboronation: This is particularly problematic under the basic conditions often required for Suzuki-Miyaura coupling.[7] The reaction proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is then protonated, leading to the cleavage of the C-B bond.[5][8] The rate of protodeboronation is often fastest at high pH.[7]
-
Acid-Catalyzed Protodeboronation: While less common in coupling reactions, acidic conditions can also promote protodeboronation.[6]
-
The "2-Pyridyl Problem": 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation.[9] This is attributed to the proximity of the basic nitrogen atom, which can facilitate intramolecular proton transfer, leading to a zwitterionic intermediate that readily undergoes C-B bond cleavage.[5] In contrast, 3- and 4-pyridylboronic acids generally exhibit greater stability.
Caption: Key pathways for protodeboronation of pyridylboronic acids.
Oxidative Degradation: A Silent Threat
Oxidative deboronation is another significant degradation pathway where the C-B bond is cleaved by reactive oxygen species (ROS), such as hydrogen peroxide, to form a phenol (hydroxypyridine) and boric acid.[10][11] This process can occur during storage, handling, and under certain reaction conditions.[12] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from boron to oxygen.[11]
Caption: Mechanism of oxidative deboronation of pyridylboronic acids.
Strategic Stabilization: Protecting the Asset
Given their inherent instability, several strategies have been developed to protect pyridylboronic acids, enhancing their shelf-life and performance in reactions.
Conversion to Boronate Esters
Converting the boronic acid to a boronate ester is a widely adopted strategy to enhance stability.[10]
-
Pinacol Esters: These are common derivatives that are generally more stable to air and moisture than their corresponding boronic acids and can often be purified via column chromatography.[13]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, crystalline solids that can be stored on the benchtop for extended periods under air.[13][14] MIDA boronates are particularly useful in "slow-release" strategies where the active boronic acid is generated in situ under mild basic conditions, minimizing its decomposition.[9][14] This approach has proven to be a general solution for handling unstable boronic acids, including the problematic 2-pyridyl derivatives.[14][15]
Formation of Trifluoroborate Salts
Potassium organotrifluoroborates (R-BF₃K) are another class of stable, crystalline solids that serve as protected forms of boronic acids.[13] The tetracoordinate boron center in these salts is less susceptible to protodeboronation and oxidation.[13] They are air- and moisture-stable, making them suitable for long-term storage.
| Derivative | Structure | Key Stability Features |
| Pyridylboronic Acid | Pyridyl-B(OH)₂ | Moisture-sensitive, prone to protodeboronation and oxidation.[2] |
| Pinacol Ester | Pyridyl-B(pin) | More stable to air/moisture than the free acid.[13] |
| MIDA Boronate | Pyridyl-B(MIDA) | Exceptionally stable, air-stable solids for long-term storage.[14] |
| Trifluoroborate Salt | [Pyridyl-BF₃]⁻K⁺ | Crystalline, air-stable solids; tetracoordinate boron enhances stability.[13] |
Best Practices for Storage and Handling
Adherence to strict storage and handling protocols is paramount to preserving the integrity of pyridylboronic acids.
Recommended Storage Conditions
To maximize shelf-life, pyridylboronic acids and their derivatives should be stored under the following conditions:
-
Temperature: Store in a cool, dry environment, preferably in a refrigerator (2-8 °C).[2][13] For highly unstable compounds, storage in a freezer at -20 °C is recommended.[13][16]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.[13] Containers should be securely sealed.[17]
-
Light: Protect from light, as it can potentially accelerate degradation.[2]
Handling Protocol
When working with pyridylboronic acids, the following practices should be observed:
-
Inert Atmosphere: Handle the solid material in a glove box or under a stream of inert gas whenever possible.
-
Minimize Exposure: Weigh out the required amount quickly and reseal the container promptly to minimize exposure to air and moisture.
-
Use of Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17] Pyridylboronic acids can be irritating to the eyes and skin.[2][16]
Assessing Purity and Degradation: A Methodological Approach
Regularly assessing the purity of pyridylboronic acids is crucial for ensuring the reliability of synthetic outcomes. Several analytical techniques can be employed for this purpose.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for determining the purity of boronic acids and their esters.[18] However, on-column hydrolysis of boronate esters can be a challenge.[18][19] The use of aprotic solvents for sample preparation and highly basic mobile phases can help to minimize this degradation.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for quantifying boronic acids and their impurities.[20][21] This technique is particularly useful for reaction monitoring and identifying degradation products.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to assess the purity and structure of pyridylboronic acids. ¹¹B NMR is particularly useful for observing the boron environment and can help distinguish between the boronic acid, its esters, and boronate species.[7]
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol provides a general guideline for the purity analysis of pyridylboronic acids and their pinacol esters, aiming to minimize on-column degradation.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable (e.g., Acquity BEH C18).[21]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[21]
-
Mobile Phase B: Acetonitrile.[21]
-
Gradient: A typical gradient might start at 5% B, ramping to 95% B over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak corresponding to the pyridylboronic acid or ester and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Caption: A typical workflow for purity assessment of pyridylboronic acids by RP-HPLC.
Conclusion
Pyridylboronic acids are powerful and versatile reagents that have significantly impacted drug discovery and materials science. However, their inherent instability, primarily through protodeboronation and oxidation, necessitates a thorough understanding and careful management of their storage and handling. By implementing the stabilization strategies and adhering to the best practices outlined in this guide, researchers can ensure the quality and reactivity of these critical building blocks, leading to more reliable and reproducible scientific outcomes. The proactive management of stability is not merely a matter of good laboratory practice; it is a critical component of successful research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Lithiation-Borylation of Pyridines for the Synthesis of Pyridyl Boronic Acids
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridyl boronic acids and their derivatives are indispensable building blocks in modern medicinal chemistry and drug development, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The synthesis of these vital reagents often relies on a robust and regioselective lithiation-borylation sequence. This guide provides an in-depth technical examination of the core mechanisms, practical considerations, and experimental protocols for the synthesis of pyridyl boronic acids via this pathway. We will explore the nuances of directed ortho-metalation (DoM) and halogen-metal exchange, the critical role of directing groups, the selection of appropriate boron electrophiles, and troubleshooting common challenges to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Pyridyl Boronic Acids
The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals, prized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Consequently, efficient methods for the synthesis of functionalized pyridines are of paramount importance. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the construction of carbon-carbon bonds, and pyridyl boronic acids are key nucleophilic partners in these transformations.[2]
The lithiation-borylation approach offers a direct and often highly regioselective route to these valuable intermediates. This method involves the generation of a pyridyl lithium species, which is then quenched with a boron electrophile to furnish the desired boronic acid or its corresponding ester. Two primary strategies are employed for the initial lithiation step: directed ortho-metalation (DoM) and halogen-metal exchange.
The Core Mechanism: A Tale of Two Lithiation Pathways
The successful synthesis of pyridyl boronic acids via lithiation-borylation hinges on the efficient and regioselective generation of the key pyridyl lithium intermediate. The choice between directed ortho-metalation and halogen-metal exchange is dictated by the substitution pattern of the starting pyridine.
Directed ortho-Metalation (DoM): Leveraging Directing Groups for Regiocontrol
Directed ortho-metalation is a powerful strategy that utilizes a directing metalating group (DMG) on the pyridine ring to guide the deprotonation to an adjacent ortho-position.[3][4] The DMG, typically a Lewis basic functional group, coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium, lithium diisopropylamide), bringing the base into close proximity to the ortho-proton and facilitating its abstraction.[5]
Mechanism of Directed ortho-Metalation:
-
Coordination: The heteroatom of the DMG coordinates to the Lewis acidic lithium cation of the organolithium reagent.[3]
-
Deprotonation: The basic alkyl or amide group of the organolithium reagent then deprotonates the sterically accessible ortho-position of the pyridine ring.[3]
-
Formation of the Aryllithium: This results in the formation of a stable ortho-lithiated pyridine intermediate, where the lithium atom remains coordinated to the DMG.[3]
Common directing groups for the lithiation of pyridines include amides, carbamates, methoxy groups, and tertiary amines.[6] The choice of the organolithium base is also crucial; hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to prevent nucleophilic addition to the electron-deficient pyridine ring.[6][7]
Diagram 1: General Mechanism of Directed ortho-Metalation (DoM)
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Lithiation and Substitution of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. baranlab.org [baranlab.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Synthesis of Substituted Pyridylboronic Acids: Core Starting Materials and Strategic Approaches
Abstract
Substituted pyridylboronic acids and their corresponding esters are indispensable building blocks in modern synthetic and medicinal chemistry, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for robust and versatile synthetic methodologies. This technical guide provides an in-depth analysis of the principal starting materials and the strategic synthetic routes employed for the preparation of this vital class of reagents. We will delve into the mechanistic underpinnings and practical considerations of seminal methods, including the Miyaura borylation of halopyridines, lithiation/borylation sequences, and the increasingly important iridium-catalyzed C-H borylation of the pyridine core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful intermediates in their synthetic endeavors.
Introduction: The Strategic Importance of Pyridylboronic Acids
The pyridine moiety is a ubiquitous scaffold in a vast array of biologically active molecules.[1] The ability to form carbon-carbon bonds to the pyridine ring in a controlled and efficient manner is therefore of paramount importance in drug discovery and development. Pyridylboronic acids have emerged as highly versatile and effective reagents for this purpose, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The value of these reagents lies in their general stability, functional group tolerance, and predictable reactivity, allowing for the construction of complex biaryl and heteroaryl structures.
However, the synthesis of pyridylboronic acids is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interfere with catalytic cycles can complicate synthetic design.[4][5] Furthermore, some pyridylboronic acids, particularly those with the boronic acid group at the 2-position, can be prone to decomposition, necessitating the use of their more stable ester derivatives, such as pinacol esters, or specialized protecting groups like N-methyliminodiacetic acid (MIDA).[1][6] This guide will navigate these challenges by providing a comprehensive overview of the key starting materials and the most effective synthetic strategies to access a wide diversity of substituted pyridylboronic acids.
Foundational Starting Materials: The Entry Points to Pyridylboronic Acid Synthesis
The selection of an appropriate starting material is a critical first step that dictates the overall synthetic strategy. The most common precursors for the synthesis of substituted pyridylboronic acids are halopyridines, pyridinols (hydroxypyridines), and in some cases, the parent pyridine heterocycle itself.
Halopyridines: The Workhorse Precursors
Halogenated pyridines, particularly bromo- and iodopyridines, are the most widely utilized starting materials for pyridylboronic acid synthesis.[7] Their prevalence stems from their commercial availability and their reactivity in two of the most powerful borylation methods: metal-halogen exchange followed by borylation and palladium-catalyzed Miyaura borylation.
-
Bromo- and Iodopyridines: These are generally preferred for metal-halogen exchange reactions due to the facility with which they undergo exchange with organolithium or Grignard reagents.[7] They are also excellent substrates for palladium-catalyzed cross-coupling reactions.
-
Chloropyridines: While often more economical, chloropyridines are less reactive in both metal-halogen exchange and oxidative addition to palladium(0) catalysts. However, advances in catalyst and ligand design have made their use in Miyaura borylation increasingly feasible.[2]
-
Fluoropyridines: The high strength of the C-F bond makes fluoropyridines generally unreactive in traditional cross-coupling and metal-halogen exchange reactions. However, they can be valuable for directing C-H borylation at adjacent positions or can be displaced under specific nucleophilic aromatic substitution conditions.[8]
Pyridinols (Hydroxypyridines) as Traceless Directing Groups
Pyridinols, which exist in equilibrium with their pyridone tautomers, can be readily converted into pyridyl triflates (trifluoromethanesulfonates). These triflates are excellent electrophiles for palladium-catalyzed Miyaura borylation, serving as synthetic equivalents to halopyridines.[9] This approach is particularly useful when the corresponding halopyridine is difficult to access or when the hydroxyl group is a key feature of a more advanced intermediate.
The synthesis of pyridinols themselves can be achieved through various methods, including the cyclization of 1,3-dicarbonyl compounds with an ammonia source.[10]
The Pyridine Core: Direct C-H Functionalization
The most atom-economical approach to pyridylboronic acid synthesis is the direct borylation of a C-H bond on the pyridine ring.[1] This strategy obviates the need for pre-functionalized starting materials like halopyridines. Iridium-catalyzed C-H borylation has emerged as a powerful tool for this purpose, though regioselectivity can be a challenge and is often governed by steric and electronic factors.[1][4][5][11]
Key Synthetic Strategies and Methodologies
There are five primary strategies for the synthesis of substituted pyridylboronic acids, each with its own advantages and limitations.[7]
-
Metal-Halogen Exchange and Borylation
-
Palladium-Catalyzed Miyaura Borylation
-
Iridium-Catalyzed C-H Borylation
-
Directed ortho-Metalation (DoM) and Borylation
-
[4+2] Cycloaddition Reactions
This guide will focus on the first three, as they represent the most broadly applicable and commonly employed methods in contemporary research.
Strategy 1: Metal-Halogen Exchange and Borylation
This classical method remains a reliable and cost-effective approach, especially for large-scale syntheses.[7] The process involves two main steps: the initial formation of a pyridyl organometallic species followed by quenching with a borate ester.
Mechanism and Causality
The reaction is initiated by treating a halopyridine (typically bromo- or iodopyridine) with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures. This results in a fast and generally high-yielding metal-halogen exchange, forming a highly nucleophilic pyridyl-lithium or pyridyl-magnesium species. This intermediate is then reacted with an electrophilic boron source, most commonly trialkyl borates like trimethyl borate or triisopropyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions to yield the desired pyridylboronic acid.
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid
This protocol is adapted from a procedure reported in Organic Syntheses.[12]
Materials:
-
3-Bromopyridine
-
n-Butyllithium (solution in hexanes)
-
Triisopropyl borate
-
Toluene, anhydrous
-
Hydrochloric acid (2N)
-
Sodium hydroxide (5N)
-
Tetrahydrofuran (THF)
-
Acetonitrile
Procedure:
-
To a solution of 3-bromopyridine (1 equiv.) in anhydrous toluene under a nitrogen atmosphere, cool the mixture to -45 to -40 °C.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise, maintaining the internal temperature below -40 °C. Stir for 30 minutes.
-
Add triisopropyl borate (1.2 equiv.) dropwise, again keeping the temperature below -40 °C.
-
After stirring for an additional 30 minutes, allow the reaction to warm to -20 °C and quench by adding 2N HCl.
-
Once at room temperature, separate the aqueous layer and adjust the pH to 7.6-7.7 with 5N NaOH, which will cause the product to precipitate.
-
Extract the aqueous layer with THF.
-
Concentrate the combined organic layers and recrystallize the resulting solid from acetonitrile to afford 3-pyridylboronic acid as a white solid.[12]
Causality and Trustworthiness:
-
Low Temperature: The reaction is conducted at low temperatures (-40 °C or below) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.[7]
-
Solvent Choice: The use of toluene as a solvent can lead to cleaner generation of 3-lithiopyridine compared to other solvents like THF.[13]
-
pH Adjustment: Careful adjustment of the pH during workup is crucial for the precipitation and isolation of the amphoteric boronic acid product.[12]
Strategy 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and versatile cross-coupling reaction that allows for the synthesis of boronic esters from aryl or vinyl halides or triflates.[9][14][15] It offers excellent functional group tolerance and generally milder reaction conditions compared to the metal-halogen exchange method.
Mechanism and Causality
The catalytic cycle, as proposed by Miyaura, begins with the oxidative addition of the pyridyl halide (Py-X) to a palladium(0) complex.[14] This forms a Pd(II) intermediate. A crucial step is the choice of base (e.g., potassium acetate, KOAc), which is believed to facilitate the subsequent transmetalation step by forming a more reactive palladium-acetate complex.[14][15] This complex then reacts with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in a transmetalation step. The final step is reductive elimination, which releases the pyridylboronic ester product and regenerates the Pd(0) catalyst.
Experimental Protocol: One-Pot Borylation/Suzuki Coupling
While not a direct synthesis of the isolated boronic acid, this one-pot protocol highlights the utility of the Miyaura borylation as a prelude to further functionalization, circumventing the need to isolate potentially unstable intermediates.[3][16]
Materials:
-
Aryl Halide 1 (e.g., 2,6-dichloropyrazine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl Halide 2 (e.g., 3-bromopyridine)
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium Acetate (KOAc)
-
Aqueous Sodium Carbonate (Na₂CO₃)
-
Dioxane
Procedure:
-
Borylation Step: In a microwave vial, combine the first aryl halide (1 equiv.), B₂pin₂ (1.1 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and KOAc (1.5 equiv.) in dioxane.
-
Heat the mixture in a microwave reactor at 120 °C for 1 hour to form the intermediate boronic ester.[3]
-
Suzuki Coupling Step: To the crude reaction mixture, add the second aryl halide (1 equiv.), additional Pd(dppf)Cl₂ (0.05 equiv.), and aqueous Na₂CO₃ (2M solution, 3 equiv.).
-
Heat the reaction at 150 °C for 30 minutes in the microwave reactor.
-
After cooling, perform an appropriate workup and purification to isolate the final cross-coupled product.
Causality and Trustworthiness:
-
Base Selection: The choice of base is critical. A relatively weak base like KOAc is used for the borylation step to prevent a competitive Suzuki coupling of the newly formed boronic ester with the starting halide.[15] A stronger base like Na₂CO₃ is then added for the subsequent Suzuki coupling step.
-
Catalyst System: The Pd(dppf)Cl₂ catalyst is effective for both the borylation and the Suzuki coupling steps, making it suitable for one-pot procedures.[16]
-
One-Pot Efficiency: This approach is highly efficient as it avoids the isolation and purification of the boronic ester intermediate, which can be beneficial if the intermediate is unstable or difficult to handle.[3]
Strategy 3: Iridium-Catalyzed C-H Borylation
Direct C-H borylation is a highly attractive, atom-economical method for preparing pyridylboronic esters.[1] This approach avoids the need for pre-installed halides or triflates. Iridium complexes are the most effective catalysts for this transformation.
Mechanism and Causality
The active iridium catalyst, typically generated from a precursor like [Ir(OMe)(COD)]₂ and a bipyridine ligand, reacts with the diboron reagent to form an iridium-boryl species. This species then undergoes C-H activation with the pyridine substrate. The regioselectivity of this step is a key consideration. For pyridines, the catalyst can be inhibited by coordination of the nitrogen lone pair to the iridium center, which can lower reactivity.[4][5][11] Steric factors often dominate, with borylation occurring at the least hindered C-H bond. Electron-withdrawing groups can also influence regioselectivity. The final step involves reductive elimination to furnish the pyridylboronic ester and regenerate the active iridium catalyst.
Experimental Protocol: Borylation of CF₃-Substituted Pyridines
This protocol is adapted from a procedure for the neat (solvent-free) borylation of trifluoromethyl-substituted pyridines.[1]
Materials:
-
Trifluoromethyl-substituted pyridine (e.g., 2,3-bis(trifluoromethyl)pyridine)
-
[Ir(OMe)(COD)]₂ (Iridium precatalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (Ligand)
-
Pinacolborane (HBPin)
Procedure:
-
In a nitrogen-flushed Schlenk flask, add the [Ir(OMe)(COD)]₂ precatalyst (1 mol %) and the dtbbpy ligand (2 mol %).
-
Under a positive pressure of nitrogen, add the trifluoromethylpyridine substrate (1 equiv.) and pinacolborane (1.5 equiv.).
-
Heat the neat mixture in an oil bath at 80 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the product can be purified by column chromatography to yield the desired pyridylboronic ester.[1]
Causality and Trustworthiness:
-
Steric Directing Effects: In the case of 2,3-bis(trifluoromethyl)pyridine, the bulky CF₃ group at the 3-position sterically directs the borylation to the C-5 position, resulting in excellent regioselectivity.[1]
-
Catalyst Inhibition: The pyridine nitrogen can inhibit the catalyst. Incorporating a substituent at the C-2 position can mitigate this effect and improve reactivity.[4][5]
-
Solvent-Free Conditions: Conducting the reaction neat is a "green chemistry" approach that is highly atom-economical and simplifies purification.[1]
Stability, Handling, and Purification
Pyridylboronic acids are generally solids, but their stability can vary significantly.[6]
-
Protodeborylation: This is a common decomposition pathway, especially for electron-rich or sterically hindered boronic acids, and is facilitated by moisture and acid or base. 2-Pyridylboronic acids are particularly susceptible.[4][5]
-
Oxidative Instability: Boronic acids can be unstable towards oxidation, particularly at physiological pH.[17]
-
Trimerization: Boronic acids can reversibly form cyclic anhydride trimers called boroxines upon dehydration.
To address these stability issues:
-
Storage: Store pyridylboronic acids and their esters in a cool, dry place under an inert atmosphere.
-
Use of Esters: Pinacol esters are generally more stable and easier to handle and purify via chromatography than the free boronic acids.[15]
-
MIDA Boronates: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer exceptional benchtop stability and can be used in cross-coupling reactions where the boronic acid is released in situ.[6]
Purification:
-
Boronic Acids: Purification is often achieved by recrystallization or by adjusting the pH of an aqueous solution to precipitate the product.[12]
-
Boronic Esters: These are typically purified using standard silica gel chromatography.[1]
Conclusion
The synthesis of substituted pyridylboronic acids is a cornerstone of modern organic chemistry, enabling the construction of countless molecules of interest to the pharmaceutical and materials science industries. The choice of starting material—be it a versatile halopyridine, a strategically employed pyridyl triflate, or the pyridine core itself—directly informs the optimal synthetic route. While classical metal-halogen exchange remains a robust method, palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation offer superior functional group tolerance and atom economy, respectively. By understanding the mechanistic principles, practical considerations, and stability limitations associated with these key methodologies, researchers can confidently and efficiently access the diverse array of substituted pyridylboronic acids required for their innovative work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 11. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Miyaura Borylation Reaction [organic-chemistry.org]
- 16. medium.com [medium.com]
- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Bromo-5-methoxypyridin-4-yl)boronic Acid
Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it an ideal framework for designing novel therapeutic agents targeting a wide range of diseases.[1][4] Specifically, the introduction of aryl or heteroaryl substituents onto the pyridine ring via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction has become a pivotal strategy in drug development programs.[1][2]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of (2-Bromo-5-methoxypyridin-4-yl)boronic acid with various aryl and heteroaryl halides. This particular building block is of significant interest as it allows for the synthesis of complex 4-aryl/heteroaryl-2-bromo-5-methoxypyridines, which can serve as versatile intermediates for further functionalization. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[6][7] This reaction has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[8][9] The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming an arylpalladium(II) halide intermediate.[6][7][10] This step is often the rate-determining step of the reaction.[7]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[6][10] This process requires the activation of the boronic acid by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[11][12][13][14]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7][10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted for coupling with a variety of aryl and heteroaryl halides. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 231.89 | 1.2 | 278 mg |
| Aryl/Heteroaryl Halide (e.g., 4-bromoanisole) | 187.04 | 1.0 | 187 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Reaction Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe. The use of degassed solvents is important to prevent oxidation of the catalyst.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified 4-aryl-2-bromo-5-methoxypyridine product.[15]
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. |
| Insufficiently strong or soluble base | Consider using a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), particularly for less reactive aryl chlorides.[11] | |
| Low reaction temperature | Increase the reaction temperature, or consider switching to a higher-boiling solvent like toluene or DMF. | |
| Protodeboronation | The boronic acid decomposes before coupling. | Use a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[12] Ensure the reaction is not heated for an excessively long time. Use a higher ratio of boronic acid (e.g., 1.5 equiv.). |
| Formation of Byproducts | Homocoupling of the boronic acid or aryl halide. | This can be due to oxygen contamination. Improve degassing procedures. Lowering the catalyst loading might also help. |
| Hydrolysis of the bromo-substituent on the pyridine ring. | This is less common but can occur with prolonged heating in the presence of a strong base. Reduce reaction time or use a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules in drug discovery and development. The protocol detailed in this application note provides a robust and reliable method for the coupling of this compound, a valuable building block for the creation of novel substituted pyridines. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and adapt this protocol for a wide range of substrates, accelerating the discovery of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols for (2-Bromo-5-methoxypyridin-4-yl)boronic acid in Medicinal Chemistry
Introduction: Strategic Value of (2-Bromo-5-methoxypyridin-4-yl)boronic acid
This compound is a highly functionalized heterocyclic building block of significant interest to the medicinal chemistry community. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the boronic acid and the bromo substituent. This dual functionality allows for its precise and versatile incorporation into complex molecular scaffolds, primarily through palladium-catalyzed cross-coupling reactions.
The pyridine core is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of this reagent—a methoxy group at the 5-position and a bromine at the 2-position—offers medicinal chemists a powerful tool for several reasons:
-
Suzuki-Miyaura Coupling Handle: The boronic acid at the 4-position is an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond with a wide array of aryl and heteroaryl halides.[1]
-
Orthogonal Reactivity: The bromine atom at the 2-position provides a secondary site for subsequent cross-coupling reactions, allowing for the sequential and controlled construction of complex, multi-substituted aromatic systems.
-
Modulation of Physicochemical Properties: The 5-methoxy group can influence the electronic properties of the pyridine ring and participate in crucial hydrogen bond interactions with biological targets, thereby modulating the potency, selectivity, and pharmacokinetic profile of the final compound.
This guide provides a detailed overview of the application of this compound in the synthesis of potent kinase inhibitors, with a specific focus on inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical target in immunology and oncology.
Core Application: Synthesis of Potent IRAK4 Kinase Inhibitors
Biological Rationale & Therapeutic Significance
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 forms a central component of the "Myddosome" complex, a multi-protein signaling hub that triggers downstream cascades, ultimately leading to the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3]
Dysregulation of the IRAK4 signaling pathway is implicated in a range of autoimmune and inflammatory diseases, including lupus and rheumatoid arthritis. Furthermore, certain cancers, such as specific subtypes of diffuse large B-cell lymphoma (DLBCL) harboring the MYD88 L265P mutation, are dependent on IRAK4 activity for their survival and proliferation.[4][5] Consequently, the development of small-molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.[3][5][6] The 2-bromo-5-methoxypyridin-4-yl moiety has been identified as a key structural component in a novel class of highly potent IRAK4 inhibitors.[3]
General Synthetic Strategy via Suzuki-Miyaura Coupling
The primary application of this compound is to serve as the key coupling partner in a Suzuki-Miyaura reaction to construct the core of the IRAK4 inhibitor. In this strategy, the boronic acid is coupled with a suitable halogenated (typically chlorinated or brominated) heterocyclic core, such as an oxazolo[4,5-b]pyridine scaffold, to form the final biaryl system.[3]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional researchers in a controlled laboratory setting. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general, robust method for the coupling of this compound with a generic heteroaryl chloride. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of heteroaryl chloride). The solvent mixture should be thoroughly degassed by bubbling with nitrogen or argon for at least 15-20 minutes prior to addition.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality and Trustworthiness:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of Suzuki couplings, particularly with heteroaryl substrates. The dppf ligand promotes the necessary reductive elimination step.
-
Base and Solvent: The combination of a carbonate base (K₂CO₃) and an aqueous solvent system (Dioxane/Water) is crucial. The base activates the boronic acid for transmetalation, and the water helps to solubilize the base and facilitate the catalytic cycle.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.
Protocol 2: Product Characterization
The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The disappearance of the boronic acid proton signal and the appearance of new aromatic signals corresponding to the coupled product are key diagnostic markers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and provides an assessment of its purity. A single, sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) is indicative of a successful synthesis.
Data Presentation: Biological Activity of Derived Inhibitors
The utility of this compound as a building block is demonstrated by the high potency of the resulting IRAK4 inhibitors. The table below summarizes the in vitro activity of a representative compound synthesized using a similar scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 42 | IRAK4 | 8.9 | [3] |
| CA-4948 (Reference) | IRAK4 | 115 | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that molecules derived from this structural class exhibit potent, single-digit nanomolar inhibition of IRAK4, representing a significant improvement over earlier reference compounds.[3]
Conclusion
This compound is a versatile and valuable reagent for medicinal chemists, enabling the efficient synthesis of complex heterocyclic compounds. Its application in the construction of potent IRAK4 inhibitors via the Suzuki-Miyaura cross-coupling reaction highlights its strategic importance in developing novel therapeutics for inflammatory diseases and cancer. The protocols and data presented herein provide a solid foundation for researchers to leverage this building block in their own drug discovery programs.
References
- 1. data.epo.org [data.epo.org]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Abstract
This guide provides an in-depth technical overview and detailed experimental protocols for the use of (2-Bromo-5-methoxypyridin-4-yl)boronic acid in palladium-catalyzed cross-coupling reactions. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental principles and rationale behind methodological choices. We will explore the mechanistic intricacies of the Suzuki-Miyaura reaction, detail a robust protocol for coupling this specific heterocyclic building block, provide a comprehensive troubleshooting guide, and ground all recommendations in authoritative scientific literature.
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
Palladium-catalyzed cross-coupling reactions represent a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and precision.[1][2] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has become indispensable in pharmaceutical research and development due to its mild conditions and tolerance of a vast array of functional groups.[3][4]
The specific reagent, this compound, is a bifunctional building block of significant interest. It incorporates a pyridine core, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[5] This molecule offers two distinct reaction handles: a boronic acid at the 4-position for a primary Suzuki-Miyaura coupling and a bromine atom at the 2-position, which can serve as an electrophilic partner in a subsequent cross-coupling event. This dual reactivity allows for the stepwise and controlled synthesis of complex, highly substituted heteroaromatic compounds.
However, the use of heteroaryl boronic acids, particularly those containing nitrogen, presents unique challenges. These substrates are often susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source, diminishing the reaction yield.[3][6][7] This guide is therefore designed to provide a validated starting point for overcoming these challenges and successfully employing this versatile reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a sequence of three primary steps centered on a palladium catalyst.[4][8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). This step converts the palladium from the Pd(0) to the Pd(II) oxidation state. The rate of this step generally follows the trend I > OTf > Br > Cl.[4][10]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic borate species, which facilitates the transfer.[10][11] This step regenerates the boron species as a borate salt.
-
Reductive Elimination: The two organic partners, now coordinated to the Pd(II) center, couple to form the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[3][4] Bulky, electron-rich ligands on the palladium catalyst often promote this final, product-forming step.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl/heteroaryl halide with this compound. Given the propensity for protodeboronation with pyridyl boronic acids, the choice of base and solvent system is critical.[3][6]
Reagents and Equipment
-
Substrates: this compound (1.2 - 1.5 equiv.), Aryl/Heteroaryl Halide (1.0 equiv.)
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, or P(tBu)₃; 2.2-4.4 mol%). Pre-formed palladacycle precatalysts can also be used.[12]
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.), finely ground.
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 to 10:1 ratio), properly degassed.
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Rationale for Component Selection
| Component | Recommended Choice | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) source that, combined with a ligand, forms the active catalyst in situ.[3] |
| Ligand | SPhos / XPhos / P(tBu)₃ | Bulky, electron-rich biaryl or alkyl phosphine ligands accelerate oxidative addition and reductive elimination, which is crucial for challenging substrates like electron-rich halides and heteroaryl boronates.[8][12] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong inorganic bases that are effective in promoting transmetalation without being overly harsh, which can help minimize base-mediated protodeboronation.[8][13] |
| Solvent | Dioxane / Water | The aqueous component is often essential for dissolving the base and facilitating the formation of the active borate species. Dioxane is an excellent solvent for the organic components.[3][12] |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and the finely ground base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.3 mol%). Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems encountered during Suzuki-Miyaura couplings.[3][14][15]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Poor solubility of reagents. | 1. Ensure a rigorously inert atmosphere is maintained throughout.2. Use freshly degassed solvents or employ the freeze-pump-thaw method.3. Try a different solvent system (e.g., Toluene/Water, DMF). |
| Protodeboronation | 1. Boronic acid instability.2. Reaction conditions are too harsh (high temp, wrong base).3. Presence of acidic impurities. | 1. Use the boronic acid as soon as possible after purchase/synthesis.2. Screen milder bases (e.g., KF) or lower the reaction temperature.3. Use freshly distilled solvents and high-purity reagents. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure thorough degassing and use a reliable Pd(0) precatalyst. If using a Pd(II) source, ensure conditions promote reduction to Pd(0).[3] |
| Dehalogenation of Starting Material | Side reaction after oxidative addition, often promoted by certain bases or impurities. | Try a different base (e.g., switch from a phosphate to a carbonate). Ensure the reaction is not run for an excessively long time after completion.[3] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and DMF also have associated health risks. Handle all organic solvents with care in a fume hood.
-
Bases: Inorganic bases like K₃PO₄ and K₂CO₃ can be irritants. Avoid inhalation of dust and skin contact.
-
Inert Atmosphere: Reactions under an inert atmosphere should be properly set up to avoid pressure buildup.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing complex molecules essential for drug discovery. While the use of this compound offers significant synthetic advantages, its heterocyclic nature requires careful consideration of reaction conditions to mitigate potential side reactions like protodeboronation. By understanding the underlying mechanism and employing the robust protocols and troubleshooting strategies outlined in this guide, researchers can effectively leverage this versatile building block to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Application Notes: The Strategic Role of (2-Bromo-5-methoxypyridin-4-yl)boronic Acid in Kinase Inhibitor Synthesis
Introduction: A Bifunctional Scaffold for Advanced Kinase Inhibitor Design
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atom frequently engages in crucial hydrogen-bonding interactions with the kinase hinge region, a key determinant of binding affinity.[3][4] Strategic functionalization of this ring is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
(2-Bromo-5-methoxypyridin-4-yl)boronic acid is an advanced building block uniquely suited for the synthesis of complex kinase inhibitors.[5] It is a bifunctional reagent, featuring two distinct and orthogonally reactive handles for palladium-catalyzed cross-coupling reactions: a boronic acid at the 4-position and a bromine atom at the 2-position. This dual functionality enables medicinal chemists to execute sequential or differential coupling strategies, allowing for the systematic and controlled introduction of diverse molecular fragments.[6][7] This guide elucidates the strategic advantages of this reagent, provides detailed protocols for its application, and discusses the underlying rationale for its use in modern drug discovery.
The Architectural Advantage: Deconstructing the Reagent
The power of this compound lies in the specific arrangement of its functional groups, each contributing to its synthetic versatility and the pharmacological profile of the resulting inhibitors.
-
The Boronic Acid (C4-Position): This group is the primary reactive site for Suzuki-Miyaura cross-coupling, one of the most robust and widely used methods for forming C-C bonds in pharmaceutical synthesis.[8][9] It allows for the facile introduction of a wide array of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space to optimize interactions within the kinase active site.
-
The Bromo Substituent (C2-Position): The bromine atom serves as a second, less reactive handle for a subsequent Suzuki-Miyaura or other palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination).[6] This orthogonal reactivity is key to building complex, three-dimensional molecules that can occupy multiple pockets within a kinase active site, potentially leading to higher potency and selectivity.[10]
-
The Methoxy Group (C5-Position): The electron-donating methoxy group influences the electronic properties of the pyridine ring, which can modulate the reactivity of the coupling sites.[11] Furthermore, it can influence solubility and participate in direct or water-mediated hydrogen bonds with the target protein, fine-tuning the binding affinity of the final inhibitor.[1]
-
The Pyridine Core: The nitrogen atom of the pyridine ring is a critical pharmacophore, often acting as a hydrogen bond acceptor to engage with the backbone amide protons of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3][4]
Core Application: Sequential Suzuki-Miyaura Coupling
The primary application of this reagent is in the programmed, stepwise synthesis of di- or tri-substituted pyridine scaffolds. By carefully selecting catalysts and reaction conditions, a chemist can selectively couple at the more reactive boronic acid position first, followed by a second coupling at the bromo position.[10] This strategy provides a powerful platform for generating libraries of complex kinase inhibitors.
This sequential approach allows for the introduction of two different aryl or heteroaryl groups, enabling the construction of inhibitors that can simultaneously engage different regions of the kinase ATP binding site, such as the adenine region and a nearby hydrophobic pocket.
Targeted Signaling Pathways
Substituted pyridine scaffolds are integral to inhibitors targeting a wide range of kinases crucial in oncology and inflammatory diseases. The dysregulation of these kinase signaling pathways is a hallmark of many pathologies.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Many CDK inhibitors utilize a heterocyclic core to interact with the kinase hinge.[12][13]
-
Janus Kinases (JAKs): The JAK-STAT pathway is critical for immune system signaling. Inhibitors targeting JAKs are used in the treatment of autoimmune disorders and myelofibrosis.
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These kinases are involved in cell proliferation, survival, and angiogenesis. Pyridine-based inhibitors have shown significant efficacy in targeting these pathways.[14]
Data Presentation: Activity of Representative Pyridine-Based Inhibitors
While specific IC50 data for inhibitors derived directly from this compound requires empirical determination, the activity of structurally related compounds underscores the potential of this scaffold. The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted pyridine building blocks.
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| Pyridone-based | Pim-1 | 50 | [15] |
| Pyridine-based | ROCK1 | <100 (multiple examples) | [2][16] |
| Pyrrolopyridine-pyridone | Met | 1.8 | [17] |
| Imidazo[4,5-c]pyridine | BTK | Varies with substitution | [18] |
| Pyridine-pyrazolopyridine | Akt | Varies with substitution | [19] |
This table illustrates the potency achievable with pyridine-based scaffolds and is intended to be representative. Actual potency is highly dependent on the specific substitutions and the target kinase.
Experimental Protocols
The following protocols provide a generalized framework. Optimization of catalysts, ligands, bases, and solvents is recommended for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling (Position 4 via Boronic Acid)
This protocol outlines the first coupling step, functionalizing the more reactive C4-boronic acid position.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., Bromide) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-2.5 equiv)[8]
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed[8]
-
Anhydrous glassware, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[20]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 85-95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.[12]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product (Intermediate: 2-Bromo-4-aryl-5-methoxypyridine) by flash column chromatography on silica gel.
Protocol 2: Sequential Suzuki-Miyaura Coupling (Position 2 via Bromo)
This protocol uses the product from Protocol 1 to functionalize the C2-bromo position.
Materials:
-
2-Bromo-4-aryl-5-methoxypyridine (from Protocol 1) (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (or pinacol ester) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Water, degassed
-
Anhydrous glassware, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Follow the setup procedure as described in Protocol 1, using the bromopyridine intermediate, the new boronic acid, base, and catalyst. The choice of catalyst and base may need to be adjusted to accommodate the different electronic nature of the substrate.[21]
-
Inert Atmosphere & Reagent Addition: Follow steps 2 and 3 from Protocol 1.
-
Reaction: Heat the mixture with vigorous stirring, typically at a slightly higher temperature (e.g., 90-110 °C) to facilitate the coupling of the less reactive bromide. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1 to isolate and purify the final di-substituted pyridine product.
Protocol 3: General Kinase Inhibition Assay (Biochemical)
This protocol provides a general method to evaluate the synthesized compounds against a target kinase.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific peptide substrate
-
ATP (at or near Km concentration)
-
Synthesized inhibitor compound (in DMSO)
-
Assay Buffer (containing MgCl₂)
-
Detection Reagent (e.g., ADP-Glo™, Luminescence-based)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO and then dilute into the assay buffer.
-
Reaction Mixture: In a microplate well, combine the kinase enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. The signal is inversely proportional to kinase inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a highly versatile and strategic building block for the synthesis of advanced kinase inhibitors. Its bifunctional nature, with two orthogonally reactive sites for Suzuki-Miyaura coupling, empowers medicinal chemists to construct complex, multi-substituted pyridine scaffolds with high precision and control. This enables a thorough exploration of structure-activity relationships, facilitating the rational design of potent and selective inhibitors targeting key signaling pathways in human disease. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful reagent in their drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2-Bromo-5-methoxypyridin-4-yl)boronic acid as a Premier Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a highly sought-after motif in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.
(2-Bromo-5-methoxypyridin-4-yl)boronic acid emerges as a particularly valuable building block for drug discovery and materials science. This reagent combines three key features on a single pyridine ring:
-
A boronic acid at the 4-position, enabling versatile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.[2]
-
A bromo substituent at the 2-position, which can serve as a handle for subsequent orthogonal cross-coupling reactions, allowing for sequential and controlled molecular elaboration.
-
A methoxy group at the 5-position, an electron-donating group that modulates the electronic character of the pyridine ring, influencing both its reactivity and the biological activity of the resulting compounds.
This guide provides an in-depth technical overview, field-proven insights, and a detailed experimental protocol for the application of this compound, with a focus on its use in the Suzuki-Miyaura cross-coupling reaction—a paramount tool for the synthesis of complex biaryl and heteroaryl structures.[3][4]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its effective use and storage.
| Property | Value | Source(s) |
| CAS Number | 1072952-48-7 | [5] |
| Molecular Formula | C₆H₇BBrNO₃ | [6] |
| Molecular Weight | 231.84 g/mol | [6] |
| Appearance | Off-white to white solid | - |
| Melting Point | 130-134 °C | [6] |
| Storage | Store at room temperature, under a dry, inert atmosphere. | [6] |
Expert Insight on Stability: Pyridinylboronic acids, particularly those with electron-deficient rings, can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[7] While the methoxy group on this reagent offers some electronic stabilization, it is crucial to handle the compound under anhydrous conditions where possible and store it away from moisture and acidic environments to ensure its integrity and reactivity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most widely employed method for utilizing this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), yielding complex biaryl structures.[2]
Mechanistic Rationale: The "Why" Behind the Protocol
The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8] The success of coupling a specific substrate like this compound hinges on optimizing each of these steps.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide). The choice of a bulky, electron-rich phosphine ligand (like SPhos or PPh₃) is often critical for 2-halopyridine substrates as it stabilizes the palladium center and promotes this rate-limiting step.[9]
-
Transmetalation: This is the key step where the organic group from our boronic acid is transferred to the palladium complex. This step requires activation of the boronic acid by a base. The base (e.g., K₂CO₃, K₃PO₄) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the pyridyl group to the palladium center.[10] The electron-donating 5-methoxy group on our building block enhances the nucleophilicity of the pyridine ring, which can aid in this step.
-
Reductive Elimination: The two organic partners (the aryl group and our pyridyl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide
This protocol is adapted from established procedures for structurally analogous pyridylboronic acids and serves as an excellent starting point for optimization.[11]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio), degassed
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and anhydrous sodium carbonate.
-
Causality: Using an oven-dried flask is critical to prevent moisture from hydrolyzing the boronic acid or interfering with the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[9] Maintaining an inert atmosphere is paramount for reproducibility and achieving high yields.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily generates the active Pd(0) species in solution. For more challenging couplings, a more advanced catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos), might be required.[12]
-
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Causality: A mixed solvent system is often optimal. Dioxane or DMF solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex required for transmetalation. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.
-
Causality: Heating is typically required to overcome the activation energy for the oxidative addition and transmetalation steps, especially with less reactive aryl bromides. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction's progress periodically using an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent is consumed (typically 4-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL). c. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure heterocyclic product.
Expected Results & Substrate Scope
The versatility of this compound allows for its coupling with a wide range of aryl and heteroaryl halides. The following table provides an overview of expected yields based on data from structurally similar pyridinylboronic acids.[11][12]
| Aryl Halide Partner | Electronic Nature | Expected Yield Range | Key Considerations |
| 4-Bromoanisole | Electron-Rich | 70-90% | Generally couples well under standard conditions. |
| 4-Bromobenzonitrile | Electron-Poor | 60-85% | Favorable coupling partner; oxidative addition is typically fast. |
| 1-Bromo-3,5-dimethylbenzene | Sterically Hindered | 65-80% | May require a bulkier ligand (e.g., SPhos) and slightly longer reaction times. |
| 3-Bromothiophene | Heteroaromatic | 70-95% | Heteroaryl halides are often excellent substrates. |
| 4-Chlorotoluene | Aryl Chloride | 40-70% | Requires a more active catalyst system (e.g., Pd₂(dba)₃/SPhos) due to the stronger C-Cl bond.[12] |
Synthetic Utility & Future Directions
The power of this compound lies in its potential for sequential, site-selective functionalization. The initial Suzuki-Miyaura coupling at the C4-boronic acid position leaves the C2-bromo substituent untouched. This bromide can then be subjected to a second, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination), providing access to highly complex and diverse molecular architectures from a single starting material.
This strategic, two-step functionalization is invaluable in drug discovery for rapidly generating libraries of related compounds to explore structure-activity relationships (SAR). By varying the coupling partners in each step, chemists can systematically probe the chemical space around the central pyridine core to optimize for potency, selectivity, and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of biaryl and heteroaryl compounds with (2-Bromo-5-methoxypyridin-4-yl)boronic acid
An In-Depth Guide to the Synthesis of Biaryl and Heteroaryl Compounds Using (2-Bromo-5-methoxypyridin-4-yl)boronic Acid
Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: January 6, 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of biaryl and heteroaryl compounds utilizing this compound as a key synthetic building block. The pyridine moiety is a privileged scaffold in medicinal chemistry, and this particular reagent offers a versatile platform for introducing a functionalized pyridine ring into complex molecules.[1] The primary focus of this note is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its application, and discuss the significance of the resulting molecular architectures in the context of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable synthetic tool.
Introduction: The Strategic Importance of Substituted Pyridines
Biaryl and heteroaryl structures are fundamental motifs in a vast array of pharmaceuticals, agrochemicals, and advanced organic materials.[3][4] The ability to controllably join aromatic rings is therefore a critical capability in modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[5][6]
The reagent, this compound, is a bifunctional building block of significant interest. It features:
-
A boronic acid group at the 4-position, poised for Suzuki-Miyaura coupling.
-
A bromo substituent at the 2-position, which can serve as a handle for subsequent orthogonal cross-coupling reactions.
-
A methoxy group at the 5-position, which modulates the electronic properties of the pyridine ring.
This unique combination allows for the stepwise and regioselective construction of complex, multi-substituted heteroaromatic systems, which are highly sought after in drug discovery programs, particularly in the development of kinase inhibitors.[1][7]
The Suzuki-Miyaura Coupling: Mechanistic Insights
The power of the Suzuki-Miyaura reaction lies in its reliable and well-understood catalytic cycle. A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Pillar of Expertise: The Role of the Base A common pitfall in Suzuki-Miyaura couplings is the omission or improper choice of a base. The base is not merely a spectator; it is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to the palladium center.[5][8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield, depending on the substrates and solvent system.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes for a Bifunctional Reagent: Preparation and Utility of (2-Bromo-5-methoxypyridin-4-yl)boronic acid Pinacol Ester in Sequential Cross-Coupling Strategies
Introduction: A Versatile Building Block for Medicinal Chemistry
Substituted pyridines are foundational scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1] The ability to precisely and sequentially introduce different substituents onto the pyridine ring is paramount for exploring chemical space and optimizing molecular properties. (2-Bromo-5-methoxypyridin-4-yl)boronic acid pinacol ester emerges as a highly valuable and strategic building block for this purpose. Its design incorporates two distinct, orthogonally reactive sites: a boronic ester at the C4-position, primed for Suzuki-Miyaura coupling, and a bromine atom at the C2-position, which can be engaged in a subsequent cross-coupling reaction.[2][3]
This unique bifunctionality allows for a controlled, stepwise synthesis of complex 2,4-disubstituted 5-methoxypyridines, making it an indispensable tool for researchers in medicinal chemistry and materials science. The pinacol ester formulation enhances the stability of the boronic acid moiety, preventing premature decomposition (protodeboronation) and facilitating easier handling and purification compared to the free boronic acid.[4] This guide provides a comprehensive overview of the synthesis of this reagent via Miyaura borylation and details a robust protocol for its primary application in Suzuki-Miyaura cross-coupling, complete with mechanistic insights and expert commentary.
Section 1: Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is critical for its effective use and storage. The key characteristics of this compound pinacol ester are summarized below.
| Property | Data |
| Chemical Name | 2-Bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| CAS Number | 1354753-73-7 |
| Molecular Formula | C₁₂H₁₇BBrNO₃ |
| Molecular Weight | 329.98 g/mol |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in common organic solvents (Dioxane, THF, DMF, Toluene) |
| Stability & Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to moisture, which can hydrolyze the boronic ester. |
Section 2: Synthesis via Palladium-Catalyzed Miyaura Borylation
The most reliable method for preparing aryl boronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[5][6] This method offers excellent functional group tolerance and proceeds under relatively mild conditions.
Principle and Mechanistic Insight
The synthesis of the title compound typically starts from a dihalogenated precursor, such as 2,4-dibromo-5-methoxypyridine. The regioselectivity of the borylation is dictated by the electronic properties and steric environment of the carbon-halogen bonds. In many polyhalogenated pyridines, the C4 position is more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst compared to the C2 position.[7]
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C4-Br) of the pyridine ring to form a Pd(II) intermediate.
-
Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of a mild base, such as potassium acetate (KOAc), is critical. It facilitates the transmetalation step without being strong enough to promote a premature Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide.[6]
-
Reductive Elimination: The desired aryl boronic ester is released from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of the title compound.
-
Reagent Setup: To an oven-dried Schlenk flask, add 2,4-dibromo-5-methoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound pinacol ester.[8]
Section 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this boronic ester is to serve as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4]
Principle and Strategic Advantage
The key strategic advantage of using this compound pinacol ester is the ability to perform sequential, site-selective couplings. The C4-B(pin) bond is significantly more reactive in the Suzuki-Miyaura catalytic cycle than the C2-Br bond under standard conditions.[7] This allows for the selective arylation or vinylation at the C4 position while preserving the bromine at the C2 position for a subsequent, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination). This orthogonal strategy is a powerful tool for building molecular complexity.[3]
The Suzuki-Miyaura reaction mechanism is analogous to the borylation but involves an aryl halide as the electrophilic partner and a stronger base (e.g., K₂CO₃, K₃PO₄) to activate the boronic ester for transmetalation.[4]
Detailed Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for coupling the title compound with a generic aryl bromide.
-
Reagent Setup: In a reaction vessel, combine this compound pinacol ester (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common system is Pd₂(dba)₃ (0.01-0.05 eq) with a phosphine ligand like SPhos or XPhos (0.02-0.10 eq). Pre-formed catalysts like Pd(PPh₃)₄ can also be used.
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (commonly 80-110 °C) and stir. Monitor the disappearance of the limiting aryl halide by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-bromo-4-aryl-5-methoxypyridine.
Expected Results for Representative Couplings
The following table illustrates potential coupling partners and serves as a guideline for expected outcomes based on reactions with structurally similar compounds.[1]
| Aryl Halide Coupling Partner | Product Structure | Typical Yield Range | Notes |
| 4-Bromotoluene | 2-Bromo-5-methoxy-4-(p-tolyl)pyridine | 85-95% | Electron-donating groups on the aryl halide are well-tolerated. |
| 1-Bromo-4-fluorobenzene | 2-Bromo-4-(4-fluorophenyl)-5-methoxypyridine | 80-90% | Electron-withdrawing groups often react efficiently. |
| 3-Bromoanisole | 2-Bromo-5-methoxy-4-(3-methoxyphenyl)pyridine | 80-95% | Demonstrates tolerance of other methoxy groups. |
| 2-Bromothiophene | 2-Bromo-4-(thiophen-2-yl)-5-methoxypyridine | 75-90% | Effective coupling with heteroaryl halides is crucial for medicinal chemistry applications.[9] |
Section 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this reagent and associated chemicals.
-
Handling: Conduct all operations in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere. Due to its moisture sensitivity, storage in a desiccator is recommended.
Conclusion
This compound pinacol ester is a powerful and strategically designed bifunctional building block. Its preparation via the robust Miyaura borylation and its application in the highly versatile Suzuki-Miyaura cross-coupling reaction provide a reliable pathway to novel 2,4-disubstituted pyridine derivatives. The orthogonal reactivity of the boronic ester and the bromo substituent enables sequential functionalization, offering chemists a precise tool for the efficient construction of complex molecules targeted for drug discovery and advanced materials development.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Navigating the Chan-Lam Coupling of Pyridylboronic Acids
Introduction: The Power and Challenge of Heteroaromatic C-N Couplings
The Chan-Lam coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1][2][3] Unlike many palladium-catalyzed cross-couplings, this copper-catalyzed transformation often proceeds at room temperature, is tolerant of air and moisture, and utilizes an inexpensive, earth-abundant metal.[4] These features make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and materials where aryl-amine and aryl-ether linkages are prevalent.
While the Chan-Lam coupling has a broad substrate scope, its application to N-arylation with certain heteroaromatic boronic acids, particularly pyridylboronic acids, presents a significant and often frustrating challenge. Pyridine moieties are ubiquitous in bioactive molecules, making their incorporation via C-N bond formation a critical objective for drug development professionals. However, researchers frequently encounter low yields or complete reaction failure when using pyridylboronic acids under standard Chan-Lam conditions.
This guide provides an in-depth analysis of the underlying causes for this reduced reactivity and furnishes field-proven strategies and detailed protocols to overcome these obstacles. By understanding the specific interactions between the pyridyl substrate and the copper catalyst, researchers can successfully harness the power of the Chan-Lam coupling for this important substrate class.
The Pyridyl Challenge: Understanding Catalyst Poisoning
The primary obstacle in the Chan-Lam coupling of pyridylboronic acids is catalyst poisoning. The nitrogen atom of the pyridine ring is Lewis basic and possesses a lone pair of electrons that can readily coordinate to the copper catalyst.
This coordination can lead to the formation of a stable, off-cycle copper-pyridine complex. When this occurs, the catalyst becomes sequestered in an inactive state, unable to participate in the key steps of the catalytic cycle (transmetalation, reductive elimination). This catalyst inhibition is a well-known phenomenon in transition-metal catalysis and is particularly pronounced with coordinating heterocycles like pyridine.[5][6] In some reported cases, pyridylboronic acid has been found to be entirely unreactive under conditions that are effective for other arylboronic acids, highlighting the severity of this issue.[7]
Key Factors Influencing Catalyst Poisoning:
-
Isomer Position: The position of the boronic acid on the pyridine ring (2-, 3-, or 4-) influences the steric and electronic environment of the nitrogen atom, affecting its ability to bind to the copper center.
-
Reaction Conditions: The choice of solvent, base, and ligands can either exacerbate or mitigate the effects of catalyst poisoning by altering the coordination sphere of the copper catalyst.
The Catalytic Cycle: A Mechanistic Overview
A successful Chan-Lam coupling proceeds through a Cu(I)/Cu(III) or Cu(II)-centered catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization. While the precise mechanism has been the subject of extensive study, a generally accepted pathway involves the following key transformations.[2][3][4]
Caption: General catalytic cycle for the Chan-Lam coupling and the catalyst poisoning pathway.
Strategies for Success: Optimizing Conditions for Pyridylboronic Acids
Overcoming catalyst inhibition requires a rational approach to reaction design, focusing on tipping the equilibrium away from the inactive copper-pyridine complex and towards the productive catalytic cycle.
Workflow for Reaction Optimization The following workflow provides a systematic approach to developing a successful protocol for a novel pyridylboronic acid coupling.
Caption: A systematic workflow for optimizing Chan-Lam coupling conditions.
Key Optimization Parameters:
-
Copper Source : Copper(II) acetate (Cu(OAc)₂) is the most common and often effective catalyst precursor.[4] However, other sources like Cu(OTf)₂, CuI, or Cu₂O should be considered during optimization, as their different ligand environments can influence reactivity.[4][8]
-
Base Selection : The base is critical. While pyridine itself can be used as a base, its potential to inhibit the catalyst must be considered.[2] Sterically hindered organic bases like diisopropylethylamine (DIPEA) or non-coordinating inorganic bases like potassium carbonate (K₂CO₃) can be advantageous as they are less likely to occupy the catalyst's coordination sites.[4]
-
Solvent Choice : Aprotic polar solvents like DMSO or DMF can be effective, sometimes requiring higher temperatures.[4] Dichloromethane (DCM) is a common choice for room-temperature reactions.[9] Methanol has also been shown to be a superior solvent in some systems.[10]
-
Temperature : While many Chan-Lam couplings proceed at room temperature, reactions with challenging substrates like pyridylboronic acids often require elevated temperatures (e.g., 70-120 °C) to facilitate catalyst turnover and break up inactive complexes.[4]
-
Switching to Boronic Esters : A highly effective strategy is to replace the pyridylboronic acid with its corresponding boronic ester (e.g., pinacol or propylene glycol ester).[10][11] Boronic esters have different solubility profiles and reactivity in the transmetalation step, which can circumvent the issues seen with free boronic acids. In one reported case, switching from 3-pyridylboronic acid to its propylene glycol boronic ester increased the yield from 22% to 54%.[10] When using boronic esters, the addition of boric acid can sometimes be beneficial.[11]
Summary of Proven Reaction Conditions
The following table summarizes reported conditions that have shown success in couplings involving pyridylboronic acids or related challenging heteroaromatic substrates.
| Coupling Partner 1 (Boron) | Coupling Partner 2 (N-H) | Copper Source | Base / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridylboronic acid | Benzimidazole | Cu(OAc)₂ | Pyridine / Et₃N | DCM | RT | 72 | 22 | [10] |
| 3-Pyridylboronic acid propylene glycol ester | Benzimidazole | Cu(OAc)₂ | Pyridine / Et₃N | DCM | RT | 72 | 54 | [10] |
| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ | DIPEA | DMSO | 120 | 24 | Good | [4] |
| Phenylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | DCM | RT | 72 | 93 | [2] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Screening Procedure for N-Arylation with Pyridylboronic Acids
This protocol provides a robust starting point for coupling an amine (R-NH₂) with a pyridylboronic acid.
Reagents and Equipment:
-
Amine/N-heterocycle (1.0 equiv, 0.5 mmol)
-
Pyridylboronic acid (1.5 equiv, 0.75 mmol)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 equiv, 0.05 mmol)
-
Base (e.g., Pyridine or Et₃N, 2.0 equiv, 1.0 mmol)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), 5 mL)
-
10 mL round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Setup: To the reaction flask, add the amine (0.5 mmol), pyridylboronic acid (0.75 mmol), and Cu(OAc)₂ (0.05 mmol).
-
Solvent and Base Addition: Add the anhydrous solvent (5 mL) followed by the base (1.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (a balloon filled with air or an air condenser can be used).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. If no reaction occurs at room temperature after 24 hours, gradually increase the temperature to 40-80 °C.
-
Workup: Upon completion, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylpyridine product.[9]
Protocol 2: Modified Procedure Using a Pyridylboronic Ester
This protocol is adapted from literature reports showing improved yields with boronic esters for heteroaromatic couplings.[10]
Reagents and Equipment:
-
Amine/N-heterocycle (1.0 equiv, 0.5 mmol)
-
Pyridylboronic acid pinacol ester (1.5 equiv, 0.75 mmol)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv, 0.5 mmol) - Note the stoichiometric amount
-
Pyridine (2.0 equiv, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Optional: 4 Å Molecular Sieves (approx. 200 mg)
-
Standard reaction and workup equipment as in Protocol 1
Procedure:
-
Setup: To an oven-dried reaction flask containing a stir bar, add the amine (0.5 mmol), pyridylboronic acid pinacol ester (0.75 mmol), Cu(OAc)₂ (0.5 mmol), and optional molecular sieves.
-
Solvent and Base Addition: Add anhydrous DCM (5 mL) followed by pyridine (1.0 mmol).
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS over 24-72 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst poisoning by pyridine substrate. 2. Insufficient reactivity at room temperature. 3. Inappropriate base or solvent. | 1. Switch from pyridylboronic acid to the corresponding pinacol or propylene glycol ester.[10] 2. Increase the reaction temperature in increments (e.g., 40 °C, 60 °C, 80 °C). 3. Screen alternative bases (DIPEA, K₂CO₃) and solvents (DMSO, MeOH).[4] |
| Protodeboronation of Starting Material | 1. Presence of water in the reaction mixture. 2. Reaction conditions are too harsh. | 1. Use anhydrous solvents and add activated molecular sieves.[4] 2. Attempt the reaction at a lower temperature for a longer period. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Reaction kinetics favor homocoupling over cross-coupling. | 1. Use a more nucleophilic amine partner if possible. 2. Re-screen ligands and additives; sometimes a coordinating ligand can suppress homocoupling. |
| Complex Mixture of Products | 1. Side reactions due to substrate instability. 2. O-arylation instead of N-arylation (for substrates with O-H groups). | 1. Lower the reaction temperature. 2. N-arylation is generally favored for amides/lactams, but protection of competing nucleophilic groups may be necessary.[12] |
Conclusion
The Chan-Lam coupling of pyridylboronic acids, while challenging, is an achievable and highly valuable transformation. Success hinges on recognizing and addressing the core problem of catalyst poisoning by the pyridine nitrogen. By employing strategic modifications such as switching to boronic esters, carefully selecting the base and solvent, and optimizing the reaction temperature, researchers can effectively mitigate catalyst inhibition. The protocols and troubleshooting guide provided herein offer a comprehensive framework for developing robust and high-yielding C-N bond formations, unlocking access to a wide array of valuable pyridine-containing molecules for research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
The Versatile Building Block: Application Notes for (2-Bromo-5-methoxypyridin-4-yl)boronic Acid in Advanced Materials
(2-Bromo-5-methoxypyridin-4-yl)boronic acid emerges as a highly promising, yet underexplored, building block for the next generation of advanced functional materials. Its unique trifunctional nature—a reactive boronic acid for cross-coupling, a strategically positioned bromine atom for further functionalization or polymerization, and an electron-donating methoxy group to modulate electronic properties—positions it as a versatile precursor for a spectrum of materials, from vibrant organic light-emitting diodes (OLEDs) to responsive fluorescent sensors and novel conjugated polymers.
This technical guide moves beyond the theoretical to provide researchers, materials scientists, and drug development professionals with detailed application notes and actionable protocols. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Core Strengths of the this compound Scaffold
The utility of this molecule is rooted in the interplay of its constituent functional groups:
-
The Boronic Acid Moiety : This group is the cornerstone of its application, primarily serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, essential for constructing the conjugated backbones of many organic electronic materials.[1][2]
-
The Bromine Atom : The bromo substituent offers a secondary reactive site. It can act as an electrophilic partner in a subsequent cross-coupling reaction, enabling the synthesis of well-defined oligomers and polymers.[2] Its presence also influences the electronic properties of the molecule and can enhance intersystem crossing in phosphorescent materials, a desirable trait for high-efficiency OLEDs.
-
The Methoxy Group : As an electron-donating group, the methoxy substituent can raise the highest occupied molecular orbital (HOMO) energy level of materials incorporating this fragment. This can be strategically employed to tune the emission color in fluorophores and improve charge injection and transport in organic semiconductors.
-
The Pyridine Ring : The nitrogen atom in the pyridine ring imparts electron-deficient characteristics to the aromatic system, which can be beneficial for electron transport materials in OLEDs. It also provides a site for potential coordination to metal centers or for modulating the solubility and processing characteristics of the final material.
Application I: Synthesis of a Blue-Emitting Conjugated Co-polymer for OLED Applications
The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. The unique electronic properties of the (2-Bromo-5-methoxypyridin-4-yl) moiety can be harnessed to create novel conjugated polymers with emission in the blue region of the spectrum.
Scientific Rationale
In this protocol, we will co-polymerize this compound with a dibrominated fluorene derivative. Fluorene-based polymers are well-known for their blue emission, high photoluminescence quantum yields, and good thermal stability. The pyridine unit will introduce electron-accepting character to the polymer backbone, which can improve electron injection and transport, while the methoxy group will help to maintain a high HOMO level, contributing to a blue emission profile. The Suzuki-Miyaura polymerization is the reaction of choice due to its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers.
Experimental Workflow: Suzuki-Miyaura Polymerization
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address challenges encountered when using (2-Bromo-5-methoxypyridin-4-yl)boronic acid. As researchers, scientists, and drug development professionals, we understand that failed reactions can be a significant impediment to progress. This resource, presented in a question-and-answer format, provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your syntheses are successful and reproducible.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a high-level overview of the troubleshooting process. The following flowchart outlines a logical sequence of checks when your Suzuki coupling with this compound fails or provides a low yield.
Caption: General troubleshooting workflow for failed reactions.
Frequently Asked Questions (FAQs)
Question 1: My reaction shows low to no yield of the desired product. Where should I start?
This is the most common issue and can stem from several factors. A systematic approach is key.
Answer:
When a Suzuki coupling fails, it's crucial to assess the fundamental components of the reaction. The issue often lies with one of the "four pillars" of the reaction: the boronic acid, the catalyst system, the base, or the solvent.
Pillar 1: Boronic Acid Integrity
Pyridyl boronic acids can exhibit instability, leading to degradation before the catalytic cycle can effectively proceed.[1][2]
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of protic sources or under certain pH conditions.[1] this compound is susceptible to this, though generally more stable than 2-pyridyl boronic acids.
-
Actionable Steps:
-
Verify Purity and Age: Use a fresh, properly stored batch of the boronic acid. Storage should be in a cool, dry, and inert atmosphere.[3]
-
Consider a Boronate Ester: Convert the boronic acid to a more stable derivative like a pinacol or MIDA boronate ester. These act as "slow-release" sources of the boronic acid under reaction conditions, maintaining a low concentration and minimizing decomposition.[2][3]
-
Pillar 2: Catalyst System Activity
The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Catalyst Oxidation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Oxygen can interfere with this process and deactivate the catalyst.[4]
-
Ligand Choice: The electronic and steric properties of your ligand are critical. For an electron-deficient heterocycle like a substituted pyridine, a bulky, electron-rich phosphine ligand is often required to promote the key steps of oxidative addition and reductive elimination.
-
Actionable Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles) and maintain a positive inert gas pressure throughout the reaction.[3]
-
Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ fails, consider more robust, modern systems.
-
| Catalyst/Ligand System | Rationale for Use | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Bulky, electron-rich ligand, good for heteroaryl couplings. | 1-3 |
| Pd₂(dba)₃ / XPhos | Highly active system for challenging substrates. | 1-3 |
| XPhos Pd G3 | Air- and moisture-stable precatalyst, ensures efficient generation of Pd(0).[4] | 1-3 |
Pillar 3 & 4: Base and Solvent Synergy
The base and solvent are not independent variables; their combination is critical for a successful reaction.
-
Base Function: The base activates the boronic acid, forming a boronate species that is more competent for transmetalation to the palladium center.
-
Solvent Role: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if applicable).
-
Actionable Steps:
-
Base Selection: A moderately strong inorganic base is often a good starting point. Overly strong bases can promote boronic acid decomposition. Ensure the base is finely powdered for maximum surface area.[4]
-
Solvent System: A mixture of an organic solvent with water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate species.
-
| Recommended Starting Conditions |
| Base |
| Solvent |
| Temperature |
Question 2: I see significant formation of a symmetrical bipyridine byproduct from the boronic acid. What causes this and how can I prevent it?
This side reaction is known as homocoupling and it consumes your boronic acid, reducing the yield of your desired product.
Answer:
Homocoupling of boronic acids is a well-documented side reaction in Suzuki couplings.[5][6] It is primarily caused by two pathways:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen can promote the oxidative coupling of two boronic acid molecules.[4][7]
-
Pd(II)-Mediated Coupling: If there is a significant concentration of Pd(II) species (e.g., from an incompletely reduced precatalyst), it can react directly with the boronic acid to form the homocoupled product and Pd(0).[5]
Caption: Pathways leading to boronic acid homocoupling.
Strategies for Suppression:
-
Rigorous Degassing: This is the most critical step. Sparge all solvents and the final reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst.[3][5]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step where Pd(II) is present.
-
Use Modern Precatalysts: Palladacycle precatalysts (e.g., G3-type) are designed for rapid and clean conversion to the active Pd(0) species, minimizing the lifetime of Pd(II) in the reaction mixture.[4]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[5][6]
Question 3: My starting aryl bromide is consumed, but I isolate the debrominated, methoxy-pyridine instead of my product. What is happening?
This points to a specific side reaction involving the boronic acid, known as protodeboronation.
Answer:
The observation of 5-methoxy-pyridine (the product of replacing the bromo group with a hydrogen) alongside the consumption of your this compound strongly suggests that protodeboronation is occurring faster than the desired cross-coupling.[1]
The Mechanism:
The boronic acid decomposes to 2-bromo-5-methoxypyridine. This newly formed aryl bromide can then enter the catalytic cycle and couple with another molecule of the (unstable) boronic acid, but if the boronic acid is decomposing rapidly, the palladium intermediate may instead be protonated during workup or by trace water, leading to the debrominated starting material. The more likely scenario is that the boronic acid itself is being converted to 2-bromo-5-methoxypyridine through protodeboronation before it can even participate in the coupling.
Key Causes and Solutions:
-
Excess Water or Protic Solvents: While a small amount of water is often beneficial, too much can accelerate protodeboronation.
-
High Temperatures and Long Reaction Times: Prolonged exposure to high temperatures can thermally degrade the boronic acid.
-
Solution: Try to run the reaction at the lowest temperature that gives a reasonable rate (e.g., start at 80 °C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Inherent Instability: As discussed, pyridyl boronic acids are inherently prone to this decomposition pathway.[1][2]
-
Solution: The most robust solution is to use a more stable boronic acid surrogate.
-
Experimental Protocol: Preparation of a Diethanolamine Adduct
To combat instability, you can form a stable, crystalline diethanolamine adduct of your boronic acid, which can be used directly in the coupling reaction.[4][8]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the adduct will form.
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be weighed and used in your Suzuki coupling, typically with a protic solvent in the reaction mixture to facilitate the release of the boronic acid.[8]
References
Technical Support Center: Optimizing Suzuki Reactions of Pyridylboronic Acids
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these often-challenging, yet crucial, synthetic transformations. The inherent electronic properties and coordination ability of the pyridine ring introduce specific challenges not typically encountered with standard arylboronic acids. This resource provides in-depth, field-proven insights to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during pyridylboronic acid Suzuki couplings in a practical question-and-answer format.
Q1: My Suzuki coupling with a pyridylboronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in pyridyl Suzuki couplings are a frequent challenge. The primary culprits are often related to the inherent instability of the pyridylboronic acid and catalyst inhibition. Here’s a systematic approach to troubleshooting:
-
Protodeboronation: This is the most common side reaction, where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1][2] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway.[1][3]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5]
-
Reagent Quality & Handling: Pyridylboronic acids can degrade upon storage. Ensure you are using a high-purity reagent. Additionally, rigorous exclusion of oxygen is critical, as oxygen can lead to both catalyst decomposition and homocoupling of the boronic acid.[6][7]
-
Sub-optimal Reaction Conditions: The choice of base, ligand, and solvent system is exceptionally critical for pyridylboronic acids and often differs from standard Suzuki protocols.
Q2: I'm observing significant protodeboronation of my pyridylboronic acid. How can I mitigate this?
A2: Protodeboronation is a significant challenge, especially with electron-deficient heteroaryl boronic acids.[1] The mechanism is often pH-dependent.[3][8] Here are effective strategies to minimize this side reaction:
-
Switch to a Boronate Ester: Boronate esters, such as pinacol or MIDA esters, are generally more stable and less prone to protodeboronation than the free boronic acids.[9] This is a highly recommended first step for problematic couplings, particularly with 2-pyridyl systems.[2]
-
Employ Milder Bases: Strong bases can accelerate protodeboronation.[6] Consider using weaker inorganic bases. Fluoride sources like KF or CsF can be particularly effective.[1][10]
-
Use Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous solvents and bases can significantly suppress this side reaction.[6]
-
Control Reaction Temperature: Higher temperatures can increase the rate of decomposition. If possible, screen for lower reaction temperatures with a more active catalyst system.
Experimental Protocol: Conversion of Pyridylboronic Acid to its Pinacol Ester
-
Setup: In a round-bottom flask, dissolve the pyridylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in an appropriate anhydrous solvent (e.g., THF or Dioxane) under an inert atmosphere (N₂ or Ar).
-
Drying (Optional but Recommended): Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude pyridyl pinacol boronate ester can often be used directly in the Suzuki coupling without further purification.
Q3: My reaction is sluggish or stalls completely. How can I improve the catalytic activity?
A3: Sluggish reactions are often a sign of catalyst inhibition or an insufficiently active catalytic system for the specific substrates.
-
Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for challenging pyridyl couplings.[11] Utilize bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), which are known to promote the crucial oxidative addition and reductive elimination steps and resist catalyst decomposition.[12]
-
Choice of Palladium Precursor: While various Pd sources can be effective, using a combination of a ligand with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is common.[1][13] Air-stable pre-catalysts that generate the active Pd(0) species in situ can also improve reproducibility.[6]
-
Consider the Halide Partner: The reactivity of the aryl/heteroaryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[14] For less reactive chlorides, a more potent catalytic system with a highly active ligand is essential.[13]
Q4: Which base and solvent system should I choose for my pyridyl Suzuki coupling?
A4: The base and solvent are not independent variables; their combination is crucial for success. The base's primary role is to activate the boronic acid for transmetalation.[10][15]
-
Base Selection:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Often used in aqueous/organic solvent mixtures. Cs₂CO₃ is more soluble in organic solvents and can be effective in anhydrous conditions.[10]
-
Phosphates (K₃PO₄): A stronger base that is often effective in anhydrous conditions, particularly for less reactive coupling partners.[10][13]
-
Fluorides (KF, CsF): These are excellent choices for minimizing protodeboronation, especially when using free boronic acids.[1][16]
-
-
Solvent Systems:
-
Anhydrous Ethers (Dioxane, THF): Common choices that work well with phosphate and carbonate bases.[12][17] Ensure they are peroxide-free.[18]
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): While classic Suzuki conditions, the presence of water can exacerbate protodeboronation of sensitive pyridylboronic acids.[6]
-
Alcohols (e.g., isopropanol): Can be surprisingly effective solvents in some cases and may improve yields.[16]
-
Comparative Table of Common Bases for Pyridyl Suzuki Reactions
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Standard conditions, but water can promote protodeboronation.[17][19] |
| Cs₂CO₃ | Moderate-Strong | Dioxane, THF, Toluene | Good for anhydrous conditions due to better organic solvent solubility.[16] |
| K₃PO₄ | Strong | Dioxane, THF, Toluene | Often effective for challenging couplings, especially with aryl chlorides.[10][13] |
| KF / CsF | Weak | Dioxane, THF | Excellent for suppressing protodeboronation of sensitive boronic acids.[1][16] |
Q5: How does the position of the boronic acid on the pyridine ring (2-, 3-, or 4-) affect the reaction?
A5: The positional isomerism of pyridylboronic acids has a profound impact on their stability and reactivity.
-
2-Pyridylboronic Acids: These are the most challenging substrates. The proximity of the nitrogen atom to the boronic acid group makes them highly susceptible to protodeboronation.[1][3] This is often referred to as the "2-pyridyl problem."[4] Special conditions, such as using boronate esters and mild bases (e.g., KF), are often required.[1]
-
3-Pyridylboronic Acids: Generally more stable and less prone to protodeboronation compared to the 2-pyridyl isomer.[3] They are often good coupling partners under a wider range of conditions.
-
4-Pyridylboronic Acids: Similar to 3-pyridylboronic acids, these are typically more stable and reliable coupling partners than their 2-pyridyl counterparts.[3][12]
Visualizing the Process
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Pyridyl Suzuki Reactions
Caption: A systematic workflow for troubleshooting common pyridyl Suzuki coupling issues.
General Experimental Protocol for Optimization
This protocol provides a starting point for optimizing a challenging pyridyl Suzuki coupling.
-
Reagent Preparation:
-
If using a pyridylboronic acid prone to decomposition (especially 2-pyridyl), consider converting it to its pinacol boronate ester first.
-
Ensure the aryl/heteroaryl halide (1.0 equiv) and the pyridylboronic acid/ester (1.2–1.5 equiv) are of high purity.
-
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a stir bar, add the aryl halide, the pyridylboronic species, the base (2.0–3.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction Execution:
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
preventing protodeboronation of (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Welcome to the dedicated technical support guide for (2-Bromo-5-methoxypyridin-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of using this valuable heterocyclic building block in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide expert, field-proven insights to help you overcome the primary challenge associated with this reagent: protodeboronation .
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound has a low yield, and I've re-isolated my aryl halide starting material. What's happening?
A1: The most probable cause is the degradation of your boronic acid via protodeboronation.
Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol from the solvent) and replaced with a C-H bond.[1] This converts your valuable coupling partner into an inert byproduct, 2-Bromo-5-methoxypyridine, which cannot participate in the catalytic cycle. The result is a stalled reaction and recovery of your starting aryl halide.
Pyridylboronic acids, particularly those with basic nitrogen atoms, are susceptible to this degradation pathway.[2][3] For 4-pyridylboronic acids, this process is often accelerated under the basic and sometimes aqueous conditions required for the Suzuki-Miyaura coupling. The base promotes the formation of a more reactive boronate anion, which can then be protonated.[4][5]
Q2: I've isolated a major byproduct that I've identified as 2-Bromo-5-methoxypyridine. How can I definitively prevent its formation?
A2: Preventing the formation of the protodeboronated byproduct, 2-Bromo-5-methoxypyridine, requires a multi-faceted approach focused on stabilizing the boronic acid moiety and optimizing the reaction kinetics to favor the desired cross-coupling over the degradation pathway.
Below is a systematic troubleshooting guide to minimize and eliminate this side reaction.
Troubleshooting Guide: Minimizing Protodeboronation
Step 1: Re-evaluate Your Reaction Conditions
The kinetics of protodeboronation are highly sensitive to the reaction environment. Often, simple adjustments can significantly suppress this side reaction.
-
Choice of Base: Strong bases, especially hydroxide bases (e.g., NaOH, KOH), in the presence of water can accelerate protodeboronation.
-
Recommendation: Switch to a milder, non-hydroxide base. Weaker bases are often sufficient to promote the Suzuki coupling while minimizing boronic acid degradation.[4]
-
Excellent Choices: Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃).
-
-
-
Solvent and Water Content: While a small amount of water can sometimes be beneficial for Suzuki couplings by aiding base dissolution and facilitating the transmetalation step, excess water provides a ready proton source for protodeboronation.[6]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Recommendation: Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling (e.g., start at 60-80 °C). If the reaction is slow, consider using a more active catalyst/ligand system rather than simply increasing the temperature.
-
Step 2: Enhance Boronic Acid Stability with Boronate Esters (The "Slow-Release" Strategy)
If optimizing conditions is insufficient, the most robust strategy is to convert the boronic acid into a more stable derivative. Boronate esters are significantly more resistant to protodeboronation and serve as "slow-release" sources of the boronic acid under the reaction conditions.[10] This keeps the instantaneous concentration of the sensitive free boronic acid low, dramatically favoring the productive Suzuki coupling pathway.
| Boronate Ester Type | Structure Example | Key Advantages & Considerations |
| Pinacol Ester | Ar-B(pin) | Most common and readily prepared. Offers good stability. Can be purified by silica gel chromatography.[2] |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable, crystalline solids. Ideal for multi-step synthesis where the boron moiety must survive other reactions. Requires specific basic conditions for slow release.[10] |
| DABO Boronate | Ar-B(DEA) | Air-stable, crystalline solids that can be stored for extended periods. Can be used directly in Suzuki reactions with a protic co-solvent to facilitate hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Conversion to a Pinacol Boronate Ester
This protocol provides a standard method for converting this compound to its more stable pinacol ester.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), pinacol (1.1 eq), and a drying agent such as anhydrous magnesium sulfate (1.5 eq).
-
Solvent: Add an anhydrous solvent capable of forming an azeotrope with water, such as toluene or diethyl ether (approx. 0.1 M concentration).
-
Reaction: Stir the suspension at room temperature for 12-24 hours or gently reflux with a Dean-Stark trap to remove water.
-
Work-up: Filter off the drying agent. Concentrate the filtrate under reduced pressure. The crude pinacol ester can often be used directly or purified via flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling using a Boronate Ester
This protocol is a robust starting point for coupling the pinacol ester of this compound with a generic aryl bromide (Ar-Br).
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Solvent: Add anhydrous 1,4-dioxane or toluene.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC, HPLC, or LC-MS. Aliquots can be taken, quenched with water, extracted with an organic solvent, and analyzed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Purification Challenges with (2-Bromo-5-methoxypyridin-4-yl)boronic Acid Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2-Bromo-5-methoxypyridin-4-yl)boronic acid and its derivatives. This resource provides in-depth troubleshooting advice and detailed protocols to address the common and often complex purification challenges encountered after using this versatile reagent in cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps needed to isolate your target compounds with high purity and yield.
Section 1: Understanding the Root Cause: Stability of the Boronic Acid Reagent
The purity and stability of the starting boronic acid are paramount as they directly impact the impurity profile of your crude reaction mixture.[1] Before troubleshooting the product purification, it's crucial to understand the inherent challenges of the reagent itself.
Q1: I suspect my this compound reagent is degrading. What are the common degradation pathways?
A1: Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyridine, are susceptible to two primary degradation pathways that generate impurities before your reaction even begins:
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] For a 2-pyridylboronic acid, this process can be surprisingly rapid, even under neutral pH, due to the formation of a reactive zwitterionic intermediate.[3][4] This reaction consumes your boronic acid, reducing potential yield, and introduces the corresponding protodeboronated impurity (2-bromo-5-methoxypyridine) into your reaction. The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the presence of water.[3][5][6]
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[7][8] This is an equilibrium process, and while boroxines are often competent in cross-coupling reactions, their formation can complicate accurate quantification of the reagent and lead to complex NMR spectra with broadened signals.[8] The presence of boroxines can be detected in mass spectrometry as higher molecular weight species.[8]
Section 2: Identifying Common Reaction Byproducts and Impurities
A successful purification strategy begins with identifying the impurities you need to remove. In a typical Suzuki-Miyaura cross-coupling reaction, the following impurities derived from the boronic acid are frequently observed.
Q2: What are the most common impurities I should expect in my crude product after a Suzuki-Miyaura coupling reaction?
A2: Besides unreacted starting materials, the most prevalent byproducts originating from the boronic acid are the result of homocoupling and protodeboronation. The presence of oxygen can particularly promote the formation of the homocoupling product.[9]
| Impurity Name | Structure (Example) | Source | Identification Tips |
| Protodeboronated Starting Material | 2-Bromo-5-methoxypyridine | Degradation of the boronic acid before or during the reaction via protodeboronation.[3] | Appears as a less polar spot on TLC. Check for its characteristic mass in LC/MS. |
| Homocoupling Product | 5,5'-Dimethoxy-4,4'-bi(2-bromopyridine) | Palladium-mediated coupling of two boronic acid molecules.[7][10] | Appears as a higher molecular weight, often less polar, byproduct in LC/MS. |
| Unreacted Boronic Acid / Boroxine | This compound | Incomplete reaction. | Very polar, often remains at the baseline on normal-phase TLC. Can streak significantly. |
Section 3: Troubleshooting Chromatography of Pyridine-Containing Products
The basic nitrogen atom in the pyridine core of your product is the primary cause of many chromatographic purification challenges.
Q3: My final product streaks severely on a silica gel column, leading to poor separation. What is causing this and how can I prevent it?
A3: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[11] The streaking, or tailing, is caused by strong, non-ideal interactions between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This leads to slow, uneven elution and broad peaks that co-elute with impurities.
Troubleshooting Protocol:
-
Use a Mobile Phase Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Switch to an Alternative Stationary Phase: If modifiers are ineffective or incompatible with your molecule:
-
Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[12]
-
Reversed-Phase (C18) Chromatography: This is often the method of choice for highly polar compounds.[12][14] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape by protonating the pyridine nitrogen.[12]
-
Q4: My compound is highly polar and either doesn't move from the baseline on silica or requires very high concentrations of methanol, resulting in poor separation. What should I do?
A4: When dealing with very polar compounds, normal-phase chromatography on silica becomes impractical. Your best option is to switch to a different chromatography mode.
-
Reversed-Phase Chromatography: This is the preferred method. The stationary phase (e.g., C18 silica) is non-polar, and you elute with polar solvents. Your polar compound will interact less with the stationary phase and elute earlier than non-polar impurities. A gradient elution from high polarity (e.g., 95% Water/5% Acetonitrile) to lower polarity (e.g., 5% Water/95% Acetonitrile) is typically effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique specifically designed for purifying very polar compounds that are poorly retained in reversed-phase.[12] It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.
Section 4: Troubleshooting Crystallization
Crystallization is an excellent and scalable method for obtaining highly pure solid products, but it can be challenging, especially in the presence of impurities.[15][16]
Q5: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's going wrong?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by cooling the solution too quickly or the presence of impurities that inhibit crystal formation.[12] Bipyridine products, which are common outcomes of these reactions, can also form solvates or have complex crystallization behaviors.[17][18]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Add a small amount of hot solvent back into the flask until the oil completely dissolves.
-
Slow Down the Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Once at room temperature, then you can move it to a refrigerator or ice bath to maximize recovery.[12]
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material from a previous attempt, add a single tiny crystal to the cooled, saturated solution to initiate crystallization.[12]
-
-
Consider a Different Solvent System: Your compound may be too soluble in the chosen solvent. A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[15] Experiment with different solvent mixtures.
Section 5: General FAQs and Purification Strategy
Q6: How do I select the best overall purification strategy for my this compound-derived product?
A6: The optimal strategy depends on the physical properties of your product and the nature of the impurities. The following decision tree provides a logical workflow for developing a purification plan.
Caption: Decision tree for selecting a purification strategy.
Q7: Is it critical to remove all unreacted boronic acid from my final product?
A7: Yes, absolutely. From a process development and pharmaceutical perspective, residual arylboronic acids can be considered potential genotoxic impurities.[19][20] Regulatory agencies require strict control over such impurities in active pharmaceutical ingredients (APIs). Therefore, developing a purification method that effectively removes the starting boronic acid is not just for achieving high purity but is also a critical safety and regulatory requirement.
Section 6: Detailed Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography with a Triethylamine-Modified Eluent
This protocol is designed for purifying moderately polar, basic compounds that exhibit streaking on silica gel.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Create a slurry using a low-polarity solvent mixture (e.g., 95:5 Hexane/Ethyl Acetate).
-
Add the Modifier: To the slurry, add triethylamine (TEA) to a final concentration of 0.5% (v/v) of the total eventual column volume. Swirl thoroughly.
-
Pack the Column: Pour the modified slurry into your column and pack using standard techniques.
-
Equilibrate: Equilibrate the packed column with your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate), ensuring it also contains 0.5% TEA.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elute: Run the column using a gradient of your chosen solvent system (e.g., Hexane/Ethyl Acetate), maintaining a constant 0.5% TEA concentration throughout the run.
Protocol 2: Systematic Recrystallization for High-Purity Solids
This protocol provides a methodical approach to finding a suitable recrystallization solvent and maximizing purity.[12]
-
Solvent Screen: In separate small test tubes, place ~10-20 mg of your crude product. Add a single solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise.
-
Ideal Solvent: The solid is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.
-
Good Solvent System: If no single solvent is ideal, find a "soluble" solvent and an "anti-solvent" (in which the product is insoluble).
-
-
Dissolution: In an Erlenmeyer flask, place the crude compound. Add the minimum amount of the chosen hot solvent (or "soluble" solvent) dropwise while heating and swirling until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If using a solvent system, add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "soluble" solvent to clarify before cooling.
-
Cooling & Isolation: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. moravek.com [moravek.com]
- 17. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Navigating the Stability Challenges of Pyryidylboronic Acids in Reaction Media
Welcome to the technical support center dedicated to addressing the stability issues of pyridylboronic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with these valuable but often temperamental reagents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose problems, optimize your reaction conditions, and achieve successful outcomes in your synthetic endeavors.
Introduction: The Pyridylboronic Acid Dilemma
The 2-pyridyl moiety is a ubiquitous and vital structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1] Consequently, pyridylboronic acids are highly sought-after building blocks for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[2][3] However, their utility is often hampered by their inherent instability, particularly for the 2-pyridyl isomer.[4][5] This instability can lead to low yields, reproducibility issues, and complex purification challenges. This guide will provide a comprehensive overview of the instability issues and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Understanding the Instability
Q1: What are the primary decomposition pathways for pyridylboronic acids?
A1: Pyridylboronic acids, especially 2-pyridylboronic acid, are susceptible to two main degradation pathways in reaction media:
-
Protodeboronation: This is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of pyridine as a byproduct.[6][7] This undesired side reaction consumes the boronic acid, leading to reduced product yields.[7]
-
Oxidation: The C-B bond can also be oxidatively cleaved, typically by reactive oxygen species, to form the corresponding pyridinol (hydroxypyridine).[8][9] This pathway can be significant, especially under aerobic conditions or in the presence of certain metal catalysts.[10]
Q2: Why is 2-pyridylboronic acid notoriously more unstable than its 3- and 4-pyridyl isomers?
A2: The heightened instability of 2-pyridylboronic acid stems from the proximity of the basic nitrogen atom to the boronic acid moiety. Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate.[6][7] This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading to protodeboronation.[6][11] In contrast, 3- and 4-pyridylboronic acids do not readily form such a reactive intermediate and are therefore significantly more stable.[11][12]
Q3: How does pH influence the stability of pyridylboronic acids?
A3: The pH of the reaction medium is a critical factor governing the stability of pyridylboronic acids.[7][13] For 2-pyridylboronic acids, the rate of protodeboronation is often maximal at or near neutral pH due to the formation of the reactive zwitterionic species.[6][7] Counterintuitively, both acidic and basic conditions can suppress this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[6] However, at very high pH, a base-catalyzed protodeboronation mechanism can become dominant for all arylboronic acids.[12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when using pyridylboronic acids.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
-
Cause: Significant protodeboronation of the pyridylboronic acid.
-
Solution 1: Switch to a Stabilized Boronic Acid Surrogate. This is often the most effective solution. Consider using:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that undergo slow, controlled release of the active boronic acid under the reaction conditions, minimizing its concentration and thus decomposition.[4][5][14]
-
Potassium Pyridyltrifluoroborates (R-BF3K): These salts are generally more stable than the corresponding boronic acids and are competent coupling partners.[14][15] They are air- and moisture-tolerant, making them easy to handle.[15][16]
-
N-Aryl Diethanolamine Esters: These can also provide enhanced stability.[17][18]
-
-
Solution 2: Optimize Reaction Conditions.
-
Base Selection: Use a weaker base (e.g., K₃PO₄, K₂CO₃) instead of strong bases like NaOH or KOH to minimize base-catalyzed protodeboronation.[4][7]
-
Solvent System: For couplings with MIDA boronates, solvent choice is crucial. For instance, a DMF/isopropanol mixture has been shown to be advantageous over aqueous systems for certain challenging couplings.[5][14]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of decomposition relative to the rate of coupling.
-
-
Solution 3: Employ Additives. Copper(I) or Copper(II) salts (e.g., CuI, CuCl, Cu(OAc)₂) can promote challenging Suzuki-Miyaura couplings involving 2-pyridylboron reagents, potentially by facilitating transmetalation or stabilizing the boronic acid.[5][14][17]
-
-
Cause: Catalyst inhibition or deactivation.
-
Cause: Oxidative degradation of the boronic acid.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and reaction vessel.
-
Problem 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions:
-
Cause: Variable quality and purity of the pyridylboronic acid.
-
Solution: Pyridylboronic acids can be difficult to purify and may contain varying amounts of the corresponding boroxine (a cyclic trimer).[19] Whenever possible, use freshly prepared or recently purchased boronic acid. Alternatively, switching to highly pure, crystalline, and bench-stable MIDA boronates can significantly improve reproducibility.[1][4][20]
-
-
Cause: Sensitivity to benchtop storage conditions.
Advanced Stabilization Strategies: A Deeper Dive
For particularly challenging substrates or when developing robust synthetic routes, a more sophisticated approach to stabilizing pyridylboronic acids is necessary.
Strategy 1: The MIDA Boronate Slow-Release Approach
N-methyliminodiacetic acid (MIDA) boronates have emerged as a general solution for handling unstable boronic acids.[4][14] The MIDA ligand forms a stable, tetracoordinate boron species that is unreactive under standard anhydrous cross-coupling conditions.[5] Deprotection is achieved in situ under mild aqueous basic conditions, leading to a slow and continuous release of the boronic acid.[4][5] This maintains a low steady-state concentration of the unstable species, favoring the desired cross-coupling over decomposition pathways.[1]
This protocol is a general starting point for challenging couplings where protodeboronation is a significant concern.[1][7]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the 2-pyridyl MIDA boronate (1.5 equiv), K₃PO₄ (5.0 equiv), and the palladium catalyst/ligand system (e.g., Xphos Pd G3, 5 mol %).
-
Additive Addition: Add Cu(OAc)₂ (50 mol %) and diethanolamine (DEA, 1.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed DMF (to a concentration of 0.125 M).
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.
Strategy 2: Pyridine N-Oxide Derivatives
Oxidation of the pyridine nitrogen to the corresponding N-oxide can be a useful strategy. The N-oxide functionality alters the electronic properties of the ring, potentially increasing the stability of the C-B bond.[21][22] The N-oxide can be carried through the coupling reaction and subsequently deoxygenated if the parent pyridine is the desired final product.[23]
Visualizing the Concepts
Decomposition Pathways of 2-Pyridylboronic Acid
Caption: Major decomposition pathways for 2-pyridylboronic acid.
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low-yielding reactions.
Summary of Stabilization Strategies
| Strategy | Key Features | Advantages | Considerations |
| MIDA Boronates | Air-stable, crystalline solids; Slow-release of boronic acid. | High purity, excellent benchtop stability, improves reproducibility, effective for challenging couplings.[1][4][5] | Requires specific in situ deprotection conditions; may require optimization of solvent and base.[5][14] |
| Trifluoroborate Salts | Air- and moisture-stable salts. | Easy to handle and purify; often show good reactivity.[15][16] | In situ hydrolysis to the boronic acid is required for reaction.[15] |
| Pyridine N-Oxides | Electronically modified pyridine ring. | Can increase stability against protodeboronation.[21] | Requires an additional synthetic step (oxidation) and potentially a deoxygenation step.[23] |
| Reaction Optimization | Control of pH, temperature, atmosphere. | Can be implemented without changing the core reagent. | May not be sufficient for highly unstable substrates. |
| Use of Additives | e.g., Copper salts. | Can promote difficult couplings and potentially stabilize intermediates.[14][17] | Can complicate reaction mechanism and purification. |
This guide provides a foundational understanding and practical solutions for the stability issues associated with pyridylboronic acids. By understanding the underlying chemical principles and employing the strategies outlined, researchers can overcome these challenges and successfully incorporate these valuable building blocks into their synthetic programs.
References
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ibisscientific.com [ibisscientific.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. arkat-usa.org [arkat-usa.org]
identifying byproducts in (2-Bromo-5-methoxypyridin-4-yl)boronic acid cross-coupling
Topic: Identifying and Mitigating Byproducts in Cross-Coupling Reactions of (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving this compound. This molecule is a valuable building block, but its unique bifunctional nature (containing both a boronic acid and a bromo-substituent) and its heteroaromatic core present specific challenges. This guide is designed to help you anticipate, identify, and troubleshoot common byproducts, ensuring the integrity of your synthesis and simplifying downstream purification. We will focus on scenarios where the boronic acid moiety is the intended reactive partner.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your reaction analysis.
Q1: My primary byproduct is 2-bromo-5-methoxypyridine. What is causing this, and how can I prevent it?
A1: Cause & Mechanism
You are observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids.[1] The carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, reverting your boronic acid to its parent arene.
This process is highly dependent on pH and the presence of water.[2][3][4][5] For pyridyl boronic acids, the mechanism can be accelerated due to the involvement of the pyridine nitrogen, which can be protonated or coordinate in ways that facilitate the cleavage. The reaction is often catalyzed by aqueous base or acid.[5]
Troubleshooting Protocol:
-
Minimize Water:
-
Use anhydrous solvents. If using a biphasic system (e.g., Dioxane/Water), minimize the water content to the lowest effective amount.[6]
-
Thoroughly dry all glassware and reagents. Use freshly opened or properly stored anhydrous bases.
-
-
Optimize the Base:
-
Consider a Boronic Ester:
-
Control Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also accelerate decomposition. Run a temperature screen to find the lowest effective temperature for your coupling.
-
Q2: I'm seeing a significant peak in my LC-MS corresponding to the dimer of my boronic acid. Why is this homocoupling occurring?
A2: Cause & Mechanism
This byproduct is the result of boronic acid homocoupling , forming 2,2'-dibromo-5,5'-dimethoxy-[4,4'-bipyridine]. This side reaction is typically promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][9]
The generally accepted mechanism involves the reaction of a Pd(0) catalyst with O₂ to form a palladium peroxo complex.[10][11] This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl product, regenerating a Pd(0) species that can re-enter the desired catalytic cycle.[10][11] Alternatively, under certain conditions, homocoupling can occur through a protonolysis/second transmetalation pathway.[12][13]
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere:
-
Thoroughly degas all solvents before use (e.g., by sparging with argon or nitrogen for 20-30 minutes).
-
Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line). Ensure the reaction vessel is properly evacuated and backfilled with inert gas multiple times.[14]
-
-
Use a Pd(0) Pre-catalyst:
-
Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in situ reduction. If you must use a Pd(II) source, ensure your ligand can effectively reduce it to the active Pd(0) state.
-
-
Optimize Ligand and Catalyst Loading:
Byproduct Formation Pathways
The following diagram illustrates the desired cross-coupling pathway versus the two major side reactions discussed.
Caption: Key reaction pathways in the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts I should expect in this specific cross-coupling?
A: Based on the structure, the most probable byproducts are summarized below.
| Byproduct Name | Structure | Common Cause(s) | Mitigation Strategy |
| Protodeboronation Product | 2-Bromo-5-methoxypyridine | Presence of water; inappropriate base selection; high temperature.[1][2] | Use anhydrous conditions, K₃PO₄ or Cs₂CO₃, and optimized temperature. |
| Boronic Acid Homocoupling | 2,2'-dibromo-5,5'-dimethoxy-[4,4'-bipyridine] | Presence of oxygen; excess Pd(II) species.[1][10] | Ensure rigorous inert atmosphere; use Pd(0) precatalyst or efficient reducing ligands. |
| Aryl Halide Homocoupling | Ar-Ar (from coupling partner) | Slow transmetalation relative to oxidative addition. | Use a more reactive boronic acid/ester; screen ligands to accelerate transmetalation. |
| Self-Coupling Polymer | Oligomers/Polymers of the starting material | The bifunctional nature of the starting material. | Use a 1:1 stoichiometry with the coupling partner; consider slow addition of the catalyst. |
Q: My starting material, this compound, is both an aryl halide and a boronic acid. Can it react with itself?
A: Yes, this is a critical consideration. Your starting material is bifunctional and can undergo self-coupling or polymerization under Suzuki conditions. The boronic acid moiety of one molecule can couple with the bromo-substituent of another. This can lead to a complex mixture of oligomers and is a significant potential byproduct.
-
Mitigation: Carefully control your stoichiometry. Use a 1:1 or slight excess of your intended coupling partner to favor the cross-coupling reaction. In some cases, slow addition of the palladium catalyst can help minimize the self-coupling by keeping the active catalyst concentration low at any given time.
Q: How do I choose the right ligand and base to minimize these side reactions?
A:
-
Ligands: The choice of ligand is crucial. For challenging substrates like heteroaryl halides and boronic acids, modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to traditional ligands like PPh₃.[12][15] These bulky, electron-rich ligands promote the rate-determining oxidative addition and the final reductive elimination step, which can help the desired cycle outcompete side reactions.[1][16][17]
-
Bases: The base activates the boronic acid for transmetalation.[7] For sensitive substrates prone to protodeboronation, weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over strong hydroxides.[6][7] The choice is also solvent-dependent; for example, K₃PO₄ is often effective in dioxane or toluene-based systems.[6]
Experimental Protocols
Protocol 1: Analytical Workflow for Byproduct Identification
This protocol outlines a general method to identify the key byproducts in your crude reaction mixture.
-
Sample Preparation:
-
After the reaction is complete, take a small aliquot (~50 µL) from the crude mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for analysis.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.
-
Analyze the mass spectrum for each peak to find the molecular ions ([M+H]⁺) corresponding to the expected product and potential byproducts (see table below).
-
-
¹H NMR Analysis:
-
Work up the reaction and purify a small amount of the crude material via flash chromatography to isolate the main byproducts.
-
Acquire a ¹H NMR spectrum for each isolated impurity and compare the shifts and coupling patterns to the expected structures and those of the starting materials.
-
Expected Molecular Weights for Byproduct Identification:
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| Starting Material | C₆H₇BBrNO₃ | 231.97 / 233.97 (Br isotopes) |
| Protodeboronation Product | C₆H₆BrNO | 187.97 / 189.97 (Br isotopes) |
| Boronic Acid Homocoupling | C₁₂H₁₀Br₂N₂O₂ | 371.91 / 373.91 / 375.91 |
| Desired Product (example w/ Phenyl) | C₁₂H₁₁BN₂O₃ | 254.08 |
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts
This protocol provides a robust starting point for coupling this compound with a generic aryl halide (Ar-X).
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
-
Inerting the System:
-
Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.
-
-
Reaction:
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
Troubleshooting Workflow
Use this decision tree to diagnose issues in your experiment.
Caption: A decision tree for troubleshooting byproduct formation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
how to avoid boronic acid decomposition and homocoupling in Suzuki reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Boronic Acid Decomposition and Homocoupling
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you optimize your reactions, maximize yields, and ensure the integrity of your results.
This resource moves beyond simple protocols to explain the underlying causes of common side reactions—specifically boronic acid decomposition and homocoupling—providing you with the knowledge to troubleshoot effectively and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and reactivity of boronic acids in the context of Suzuki-Miyaura coupling.
Q1: What are the primary pathways for boronic acid decomposition?
A1: Boronic acid instability is a frequent cause of low yields.[1] Decomposition primarily occurs through two pathways:
-
Protodeboronation: This is the most common decomposition route, where the C–B bond is cleaved and replaced by a C–H bond.[2][3] This reaction is often catalyzed by acid or base and is accelerated by the presence of water or other protic sources.[2][4][5] Electron-deficient and certain heteroaromatic boronic acids are particularly susceptible.[6][7]
-
Oxidation: Boronic acids can be oxidized, especially in the presence of ambient oxygen or other oxidants, leading to the formation of phenols or other oxygenated byproducts.[3] This process can be exacerbated by the palladium catalyst itself.[4]
Q2: What causes the unwanted homocoupling of boronic acids?
A2: Homocoupling, the formation of a symmetrical biaryl from two boronic acid molecules (e.g., Ar-B(OH)₂ → Ar-Ar), is a competitive side reaction that consumes your starting material and complicates purification.[1][6] The primary causes are:
-
Presence of Oxygen: Oxygen is a major contributor to homocoupling.[6][8] It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the oxidative coupling of two boronic acid molecules.[1][4] Rigorous exclusion of oxygen is the most critical step to prevent this.[8]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst must be reduced to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, a process that is stoichiometric with the catalyst.[1][4][8]
Q3: Are some boronic acids more unstable than others?
A3: Yes, stability varies greatly. Certain classes are notoriously unstable and require special handling:
-
2-Heterocyclic Boronic Acids: Derivatives like 2-pyridyl, 2-furyl, and 2-thienyl boronic acids are highly prone to rapid protodeboronation.[3][9]
-
Vinyl and Cyclopropyl Boronic Acids: These are also known to decompose readily, sometimes through polymerization pathways in addition to protodeboronation.[3][9][10]
-
Electron-Deficient or Electron-Rich Arylboronic Acids: Both extremes can present stability challenges. Electron-deficient systems can be more susceptible to base-catalyzed protodeboronation, while some electron-rich systems can be sensitive to oxidation.[6][11]
Q4: How can I improve the stability of my boronic acid?
A4: To combat inherent instability, boronic acids can be converted into more robust derivatives.[3] These derivatives often act as "slow-release" sources of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[2][9][12]
-
Boronate Esters: Reacting the boronic acid with a diol forms an ester. Pinacol esters are the most common and are typically stable, crystalline solids that are easier to handle and purify.[1][3][13]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids.[9][10] They are particularly useful for notoriously unstable boronic acids, releasing the active species slowly under basic aqueous conditions.[4][9][14]
-
Organotrifluoroborates (R-BF₃K): These salts offer another stable, crystalline alternative that can release the boronic acid under the reaction conditions.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Low yield with significant starting material recovery, and a byproduct corresponding to the protodeboronated starting material is observed.
Diagnosis: This strongly indicates that protodeboronation is occurring faster than the desired cross-coupling.[2] The boronic acid is being consumed by a non-productive pathway before it can participate in the catalytic cycle.
Causality & Solutions:
The choice of base and the presence of water are critical factors that drive protodeboronation.[2][4][5]
-
Solution 1: Optimize the Base. Strong bases can accelerate protodeboronation.[5] If you are using strong bases like NaOH or KOtBu, consider switching to milder inorganic bases.
-
Action: Replace your current base with a milder alternative. See the table below for guidance.
-
-
Solution 2: Minimize Water. While many Suzuki protocols use aqueous co-solvents to dissolve the base and facilitate transmetalation, water is also the proton source for protodeboronation.[2][6]
-
Action: For highly sensitive substrates, switch to strictly anhydrous conditions. Use a non-aqueous solvent system and a base that is soluble in organic solvents, such as potassium trimethylsilanolate (TMSOK).[7]
-
-
Solution 3: Use a "Slow-Release" Strategy. If the boronic acid is inherently unstable, its concentration in the reaction mixture should be kept low at all times.[2][9]
| Base | Typical Conditions | Impact on Protodeboronation | Recommendation |
| Strong Bases (NaOH, KOH, KOtBu) | Often aqueous or alcoholic solvents | Can significantly accelerate protodeboronation, especially at elevated temperatures.[5] | Avoid for sensitive boronic acids. |
| Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) | Aqueous co-solvents (Dioxane/H₂O, THF/H₂O) | Moderate. Cesium carbonate is often effective due to its high solubility and ability to promote the catalytic cycle. | A good general starting point. Cs₂CO₃ is often a superior choice.[6] |
| Phosphates (K₃PO₄) | Aqueous or anhydrous conditions | Generally milder than strong hydroxides. Often a good choice for sensitive substrates.[6][7] | Excellent choice for balancing reactivity and minimizing side reactions. |
| Fluorides (KF, CsF) | Protic or aprotic solvents | Mild. Particularly effective and can sometimes be used under nearly neutral conditions.[15][16] | Recommended for base-labile functional groups. |
Table 1: Influence of Base Selection on Protodeboronation.
Problem 2: Significant formation of a symmetrical biaryl byproduct derived from the boronic acid (Ar'-Ar').
Diagnosis: This is a classic case of boronic acid homocoupling .[1][6]
Causality & Solutions:
The primary culprit for homocoupling is the presence of oxygen.[1][6][8] Oxygen can either directly facilitate the oxidative coupling or interfere with the palladium catalyst's oxidation state.
-
Solution 1: Implement Rigorous Degassing. The most critical step is to thoroughly remove dissolved oxygen from your solvent and reaction headspace.
-
Action: Employ a robust degassing technique. Sub-surface sparging with an inert gas (argon or nitrogen) for 15-30 minutes is highly effective.[7][8][17] For extremely sensitive reactions or when using very low catalyst loadings, the freeze-pump-thaw method provides the most rigorous oxygen removal.[18][19][20]
-
-
Solution 2: Use a Pd(0) Catalyst Source. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), the initial reduction to Pd(0) can consume two equivalents of your boronic acid via homocoupling.[1][4]
-
Action: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step that can cause homocoupling.
-
-
Solution 3: Maintain an Inert Atmosphere. Degassing is not a one-time step. The reaction must be maintained under a positive pressure of an inert gas throughout the experiment.
| Technique | Procedure | Effectiveness | Best For |
| Sparging | Bubbling a fine stream of inert gas (Ar or N₂) through the solvent for 15-30 mins.[7][8] | Good to Excellent. Highly effective for most applications.[22] | Routine Suzuki couplings, large volumes. |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied, and the vessel is sealed. The solvent is then thawed, releasing dissolved gases. Repeated 3x.[20] | Excellent. Considered the most thorough method for oxygen removal.[18][19] | Highly oxygen-sensitive reactions, low catalyst loadings, kinetic studies. |
| Evacuate/Backfill | The reaction flask headspace is evacuated with a vacuum pump and refilled with inert gas. Repeated 3-5x.[6][17] | Good. Primarily removes gas from the headspace, less effective for dissolved gas. | Solid reagents before solvent addition. |
Table 2: Comparison of Common Degassing Techniques.
Visualizing the Reaction Pathways
Understanding the interplay between the desired catalytic cycle and the undesired side reactions is key to effective troubleshooting.
Caption: The desired Suzuki cycle versus competing side reactions.
Validated Experimental Protocol: Oxygen-Free Suzuki Coupling
This protocol incorporates best practices to minimize both protodeboronation of sensitive substrates and oxidative homocoupling.
-
Vessel and Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (e.g., pinacol ester or MIDA boronate, 1.2–1.5 equiv), and the finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).[21]
-
-
Establishing Inert Atmosphere:
-
Seal the flask with a septum cap. Connect the flask to a Schlenk line.
-
Carefully evacuate the flask under vacuum until the pressure stabilizes.
-
Backfill the flask with high-purity argon or nitrogen.
-
Repeat the evacuate-backfill cycle a total of 3-5 times to thoroughly remove atmospheric gases from the solids and headspace.[17]
-
-
Solvent Degassing and Addition:
-
While the flask is being prepared, degas the reaction solvent (e.g., Dioxane/H₂O 10:1) in a separate flask by sparging with argon for at least 30 minutes.[7]
-
Using a gas-tight syringe, transfer the required volume of degassed solvent to the reaction flask containing the solids under a positive pressure of inert gas.
-
-
Catalyst Addition and Reaction Execution:
-
Under the positive inert gas atmosphere, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[21] Using a pre-weighed catalyst in a glovebox is ideal.
-
Ensure a gentle positive pressure of inert gas is maintained (e.g., via a balloon or bubbler).
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Caption: Workflow for setting up an oxygen-free Suzuki reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. Kernels and Cats [kaligulaarmblessed.github.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions with (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Welcome to the technical support guide for (2-Bromo-5-methoxypyridin-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, with a core focus on the critical impact of solvent choice on reactivity and reaction success.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What is the most likely cause related to my solvent system?
Answer: Low or no yield in a Suzuki-Miyaura coupling involving a pyridylboronic acid is a common issue, often directly linked to the solvent system and its interplay with the stability of the boronic acid and the catalytic cycle. The primary suspects are:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[1][2] For heteroaromatic boronic acids, especially those with a nitrogen atom positioned as in 2-pyridyl boronic acids, this process can be surprisingly rapid.[1] The choice of solvent, particularly protic solvents or the presence of excess water, can accelerate this undesired pathway.
-
Poor Reagent Solubility: For the catalytic cycle to proceed efficiently, all components—the palladium catalyst, the boronic acid, the aryl halide, and the base—must have adequate solubility. If your chosen solvent does not effectively dissolve the boronic acid or the base, the reaction will be slow or may not proceed at all.
-
Catalyst Deactivation: The solvent can influence the stability and activity of the palladium catalyst. Some solvents can coordinate too strongly to the palladium center, inhibiting catalysis, while others may not prevent the formation of inactive palladium black.
Question 2: What is protodeboronation and how can I minimize it when using this compound?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond, which converts your boronic acid starting material into an inactive byproduct (in this case, 2-bromo-5-methoxypyridine).[1] This is a major competing pathway in Suzuki-Miyaura reactions.[3] The rate of protodeboronation is highly dependent on pH and the specific structure of the boronic acid.[4] Basic heteroaromatic boronic acids can form zwitterionic species that are particularly susceptible to this decomposition.[1][3]
Strategies to Minimize Protodeboronation:
-
Solvent Choice: While some water is often beneficial for Suzuki couplings, an excess can promote protodeboronation.[5] A common strategy is to use a mixture of an aprotic organic solvent with a minimal, optimized amount of water (e.g., dioxane/water 4:1 or THF/water).[6]
-
Base Selection: Use the mildest base necessary to promote the reaction. Strong bases in highly aqueous environments can accelerate boronic acid degradation. Consider screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]
-
Use of Boronate Esters: A highly effective strategy is to use a more stable derivative, such as the corresponding pinacol or MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of decomposition.[1][2]
Question 3: How does the addition of water to my organic solvent impact the reaction? Is it always necessary?
Answer: The role of water in Suzuki-Miyaura reactions is multifaceted and often critical for success. While not always strictly necessary, its addition to organic solvents like dioxane, THF, or DMF typically has several benefits:
-
Base Solubility: Inorganic bases (e.g., K₂CO₃, K₃PO₄) are often poorly soluble in organic solvents. Water helps to dissolve the base, making it available to participate in the catalytic cycle.[8]
-
Facilitating Transmetalation: The key step of transferring the organic group from boron to palladium (transmetalation) is often accelerated in the presence of water. Mechanistic studies suggest that the reaction between a palladium hydroxo complex (formed in the presence of water and base) and the neutral boronic acid is a major pathway for transmetalation.[9][10]
-
Impact on Boronic Acid vs. Esters: The beneficial effect of water can be more pronounced when using boronic esters (like pinacol esters) compared to boronic acids.[5] Water can facilitate the hydrolysis of the ester to the active boronic acid.
However, as mentioned, excessive water can be detrimental due to increased risk of protodeboronation. The optimal organic solvent-to-water ratio must be determined empirically for your specific substrates.[5]
Troubleshooting Guide: Solvent Selection
Problem: You are observing low yield, significant protodeboronation byproduct, or poor reaction kinetics.
This guide provides a systematic approach to optimizing the solvent system for your Suzuki-Miyaura coupling with this compound.
Step 1: Initial Solvent Screening
The goal is to identify a solvent system that provides good solubility for all components and promotes the desired reaction over side reactions.
Experimental Protocol: Parallel Solvent Screening
-
Setup: In an array of reaction vials, add this compound (1.2 equiv.), your coupling partner (aryl halide/triflate, 1.0 equiv.), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: To each vial, add a different degassed solvent system. A good starting point for screening is presented in the table below.
-
Degassing: Ensure all solvents are thoroughly degassed before addition. Seal the vials under an inert atmosphere (Argon or Nitrogen) and run the reactions under identical temperature and stirring conditions.
-
Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by a suitable method like LC-MS or GC-MS to assess product formation and the consumption of starting materials.
Table 1: Recommended Solvent Systems for Initial Screening
| Solvent System (v/v) | Type | Rationale & Expected Outcome |
| Dioxane / H₂O (4:1) | Ethereal / Aqueous | A widely used, robust system. The water aids in dissolving the base and can accelerate transmetalation. Often provides good to excellent yields.[5][6] |
| Toluene / H₂O (4:1) | Aromatic / Aqueous | Less polar than dioxane. Can be beneficial for certain substrates and allows for higher reaction temperatures. Yields can be variable.[5] |
| THF / H₂O (4:1) | Ethereal / Aqueous | A versatile solvent that effectively promotes many Suzuki couplings. THF is known to be effective for a range of cross-coupling reactions.[8] |
| DMF | Polar Aprotic | Can be effective for challenging or poorly soluble substrates. However, DMF can sometimes lead to side reactions and can be difficult to remove.[11] |
| Anhydrous Dioxane or Toluene | Aprotic | Use with a soluble organic base (e.g., K₃PO₄ with a phase-transfer catalyst or LiOtBu). This can be a good strategy if protodeboronation is severe.[6] |
Step 2: Interpreting the Results and Further Optimization
-
High Protodeboronation: If you observe a significant amount of the 2-bromo-5-methoxypyridine byproduct, prioritize less aqueous or completely anhydrous systems.
-
Poor Solubility: If starting materials remain undissolved, consider more polar solvents like DMF or increasing the proportion of water in your mixed solvent system.
-
No Reaction: If no product is formed, the issue may lie with the catalyst, base, or temperature in addition to the solvent. However, a solvent that provides good solubility for all components is a prerequisite for a successful reaction.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The choice of solvent influences every step of this cycle, from the solubility of reagents to the rates of key transformations like transmetalation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection in Suzuki Coupling to Minimize Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and purity of their coupling reactions by strategically selecting the optimal base. As experienced practitioners in organic synthesis, we understand that minimizing side reactions is paramount to achieving high yields and simplifying purification. This resource provides in-depth technical guidance, troubleshooting FAQs, and validated protocols to help you navigate the critical role of the base in your Suzuki coupling experiments.
The Pivotal Role of the Base in the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction is catalyzed by a palladium complex and requires a base to proceed; in fact, in the absence of a base, the reaction does not occur.[3][4] The base plays a multifaceted role, primarily in the crucial transmetalation step of the catalytic cycle.[5][6]
There are two primary mechanistic pathways proposed for the action of the base:[5][7]
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[5] This activated boronate species then readily undergoes transmetalation with the palladium(II) halide complex.[5]
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide intermediate (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide complex. This complex is then more susceptible to reaction with the neutral boronic acid.[3][5]
The prevailing pathway is dependent on the specific base, solvent, and substrates employed.[5] Understanding these roles is the first step in rationally selecting a base to favor the desired product formation over unwanted side reactions.
Visualizing the Catalytic Cycle
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
influence of phosphine ligands on palladium-catalyzed reactions of pyridylboronic acids
Technical Support Center: Palladium-Catalyzed Reactions of Pyridylboronic Acids
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for palladium-catalyzed cross-coupling reactions involving pyridylboronic acids. The Suzuki-Miyaura coupling of these substrates is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds that are pivotal in the creation of pharmaceuticals and functional materials.[1][2] However, the inherent electronic properties of the pyridine ring, particularly the lone pair of electrons on the nitrogen atom, introduce unique challenges such as catalyst inhibition.[3][4]
The selection of the appropriate phosphine ligand is a critical parameter that profoundly influences catalytic activity, stability, and selectivity.[1][5] This guide offers a structured approach to understanding the influence of phosphine ligands and provides practical, field-proven solutions to common experimental hurdles.
Fundamentals: The "Why" Behind Ligand Selection
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The phosphine ligand, bound to the palladium center, plays a crucial role in modulating the electronic and steric environment of the catalyst, thereby influencing the rate and efficiency of each step.[5][9]
-
Oxidative Addition: This is often the rate-determining step. Electron-rich phosphine ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halide bond of the coupling partner.[1][10]
-
Transmetalation: In this step, the organic group from the pyridylboronic acid is transferred to the palladium complex. The base is crucial here, activating the boronic acid.[8]
-
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the active Pd(0) catalyst is regenerated.[6][10] Bulky ligands can promote this step, especially for sterically hindered substrates.[1][5][10]
The pyridine nitrogen, however, can act as a competing ligand, coordinating to the palladium center and leading to catalyst deactivation.[3][4] This is where the strategic selection of a phosphine ligand becomes paramount. Bulky, electron-donating ligands can shield the palladium, preventing inhibitory coordination by the pyridine nitrogen and promoting the desired catalytic cycle.[3]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction with a 2-pyridylboronic acid is sluggish or fails completely. What is the likely cause and how can I fix it?
A1: 2-Pyridylboronic acids are notoriously challenging due to the proximity of the nitrogen atom to the boronic acid group. This can lead to strong chelation to the palladium center, forming a stable, inactive complex.
-
Causality: The lone pair on the pyridine nitrogen, being close to the reaction site, effectively outcompetes the desired phosphine ligand for coordination to the palladium, shutting down the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands.
-
Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[5][11][12] Their steric bulk creates a "pocket" around the palladium that disfavors the binding of the pyridine nitrogen.[3]
-
Rationale: These ligands are designed to be sterically demanding, which not only prevents catalyst inhibition but also promotes the reductive elimination step, leading to faster turnover.[1][5]
-
-
Self-Validation: To confirm that catalyst inhibition was the issue, set up a parallel reaction with a less sterically demanding ligand like PPh₃. A significantly lower yield in the PPh₃ reaction would support the hypothesis of catalyst inhibition by the pyridine nitrogen.
Q2: I am observing significant amounts of homocoupling of my pyridylboronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids can occur, leading to the formation of bipyridyl side products. This is often exacerbated by the presence of oxygen or certain palladium(II) species.
-
Causality: Oxygen can promote the oxidative homocoupling of the boronic acid. Additionally, if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can mediate this undesired reaction.
-
Solutions:
-
Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Use of a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂. This bypasses the need for in situ reduction and can minimize Pd(II)-mediated side reactions.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial, a large excess can increase the rate of homocoupling.
-
-
Self-Validation: Run the reaction under an air atmosphere (use a fume hood for safety) and compare the product distribution to a rigorously degassed reaction. A significant increase in the homocoupled product under air will confirm the role of oxygen in this side reaction.
Q3: My reaction with a 4-pyridylboronic acid is giving a good yield, but I am struggling to remove a persistent impurity that appears to be derived from my phosphine ligand. What is happening and what can I do?
A3: This is a known issue, particularly when using triarylphosphine ligands like PPh₃. The impurity is often a phenylated version of your product, arising from P-C bond cleavage in the ligand and subsequent coupling.
-
Causality: Under the reaction conditions, the palladium can insert into a P-Ar bond of the phosphine ligand, leading to the release of an aryl fragment that can then participate in the cross-coupling reaction.
-
Solutions:
-
Switch to a Trialkylphosphine Ligand: Ligands like PCy₃ (tricyclohexylphosphine) or P(t-Bu)₃ (tri-tert-butylphosphine) lack the aryl groups that can lead to this side reaction.
-
Use Buchwald-type Ligands: Biaryl phosphine ligands are designed to be more resistant to P-C bond cleavage.
-
-
Self-Validation: Analyze your crude reaction mixture by LC-MS. The mass of the impurity should correspond to your desired product plus a phenyl group (or another aryl group from your ligand).
Q4: I am working with a sterically hindered substrate and the reaction is not going to completion. What ligand modifications can I try?
A4: For sterically demanding couplings, the reductive elimination step is often the bottleneck.
-
Causality: The bulky groups on your substrates can make it difficult for the two organic fragments on the palladium center to come together and form the final C-C bond.
-
Solutions:
-
Increase Ligand Bulk: Move to an even bulkier ligand. For example, if XPhos is not effective, you might try a more sterically demanding Buchwald ligand.
-
Consider a Ligand with a Wider Bite Angle: For bidentate phosphine ligands, a wider "bite angle" can promote reductive elimination. Xantphos is a classic example of a wide bite-angle ligand that can be effective in such cases.[13][14][15][16][17]
-
-
Self-Validation: Compare the reaction progress (e.g., by GC or LC analysis of aliquots over time) using your original ligand and the new, bulkier or wider bite-angle ligand. A faster rate of product formation with the new ligand will validate this approach.
Frequently Asked Questions (FAQs)
What is the optimal palladium source for these reactions?
Both Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) and Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can be effective. Pd(II) sources require in-situ reduction to the active Pd(0) species, which is usually accomplished by the phosphine ligand. Pd(0) sources are directly active. For sensitive substrates or when side reactions mediated by Pd(II) are a concern, a Pd(0) source may be preferable.
How do I choose the right base?
The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. The strength of the base can influence the reaction rate and the prevalence of side reactions like protodeboronation (loss of the boronic acid group). A screening of different bases is often necessary to find the optimal conditions for a specific substrate pair.
What is the role of water in the reaction mixture?
In many Suzuki-Miyaura protocols, a co-solvent system including water is used (e.g., dioxane/water, toluene/water). Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can promote protodeboronation. Anhydrous conditions are also possible with certain bases and ligands.
My pyridylboronic acid seems to be degrading on storage. How can I prevent this?
Boronic acids can be susceptible to degradation, especially if they are not stored properly. It is best to store them in a cool, dark, and dry place, preferably under an inert atmosphere. If you suspect degradation, you can convert the boronic acid to its more stable pinacol ester or trifluoroborate salt derivative for storage and use.[18]
Ligand Selection Guide
The following table provides a starting point for ligand selection based on the pyridylboronic acid isomer.
| Pyridylboronic Acid Isomer | Primary Challenge | Recommended Ligand Classes | Specific Examples | Rationale |
| 2-Pyridyl | Strong catalyst inhibition via chelation | Bulky, electron-rich biaryl phosphines | XPhos, SPhos, RuPhos | Steric bulk prevents N-coordination to Pd.[3] |
| 3-Pyridyl | Moderate catalyst inhibition | Bulky, electron-rich biaryl phosphines or other electron-rich phosphines | XPhos, SPhos, PCy₃ | Less prone to chelation than the 2-isomer, but bulky, electron-rich ligands are still beneficial for promoting the catalytic cycle. |
| 4-Pyridyl | Lower catalyst inhibition, but potential for ligand-derived impurities | Trialkylphosphines or biaryl phosphines | PCy₃, P(t-Bu)₃, XPhos | Avoids P-Ar bond cleavage associated with triarylphosphines.[19][20] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all reagents are of high purity.
-
Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-pyridylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Suzuki-Miyaura catalytic cycle and pyridine inhibition.
Caption: Troubleshooting flowchart for common issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. news-medical.net [news-medical.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates - Lookchem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving unreproducible yields with (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Technical Support Center: (2-Bromo-5-methoxypyridin-4-yl)boronic acid
A Guide to Resolving Unreproducible Yields in Cross-Coupling Reactions
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of this reagent's behavior to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured as a series of frequently asked questions that address the most common challenge encountered with this building block: inconsistent and often low reaction yields.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing significant variability in my Suzuki-Miyaura coupling yields using this compound. What is the most likely cause?
This is the most common issue reported for this class of reagent. While general Suzuki-Miyaura coupling variables (catalyst activity, solvent degassing, base purity) are always important, the primary culprit for yield irreproducibility with many heteroaromatic boronic acids, including this one, is the inherent instability of the reagent itself.[1][2] The principal degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile before it can participate in the catalytic cycle.
This degradation can occur during storage and, more critically, is often accelerated under the very conditions required for the cross-coupling reaction (heat, base, and aqueous solvents).[1][3]
Q2: What exactly is protodeboronation, and why is this specific boronic acid so susceptible?
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. For pyridylboronic acids, the mechanism is often facilitated by the pyridine nitrogen atom and is highly pH-dependent.[4][5]
The process can be summarized in two key steps:
-
Activation: Under basic aqueous conditions, the boronic acid (a Lewis acid) is converted to the more reactive anionic boronate species, [ArB(OH)₃]⁻.[5]
-
Cleavage: This boronate is then susceptible to protonation at the carbon atom (ipso-protonation), leading to the cleavage of the C-B bond and formation of the corresponding deborylated arene (in this case, 2-Bromo-5-methoxypyridine) and boric acid.
The electron-deficient nature of the pyridine ring makes the attached carbon atom more susceptible to this protonolysis compared to electron-rich phenylboronic acids.[2] While the 5-methoxy group is electron-donating, the combined electron-withdrawing effects of the ring nitrogen and the 2-bromo substituent create a delicate electronic balance that still permits this rapid degradation pathway.
Caption: The competing pathways for the activated boronate species.
Q3: How can I definitively diagnose if protodeboronation is ruining my reaction?
Before spending significant time on optimization, it's crucial to confirm the problem. A simple diagnostic experiment can provide clear evidence.
Protocol 1: Diagnostic Test for Protodeboronation
-
Reaction Setup: In a separate vial, set up a "mock" reaction that includes your this compound (1.0 equiv), base (e.g., K₂CO₃, 2.0 equiv), and solvent system (e.g., Dioxane/H₂O) that you typically use. Crucially, omit the palladium catalyst and the coupling partner.
-
Heating: Stir this mixture at your standard reaction temperature for a set period (e.g., 1-2 hours).
-
Analysis: Take a sample of the mixture, quench it, and analyze it by LC-MS or GC-MS.
-
Interpretation: Look for the mass corresponding to the deborylated byproduct: 2-Bromo-5-methoxypyridine (MW: ~188.0 g/mol ). If you observe a significant peak for this species that grows over time, protodeboronation is a major competing process in your system.
Q4: What are the best first-line strategies to minimize protodeboronation?
If protodeboronation is confirmed, several parameters can be adjusted. The key is to favor the rate of transmetalation onto the palladium catalyst over the rate of C-B bond cleavage.
Caption: A logical workflow for troubleshooting low yields.
Recommended Adjustments (summarized in the table below):
-
Reagent Quality and Handling:
-
Use fresh boronic acid whenever possible. Boronic acids can degrade on the benchtop.[1]
-
Store the reagent in a freezer under an inert atmosphere.
-
Weigh out the reagent quickly and do not leave the bottle open to air for extended periods.
-
-
Choice of Base: This is one of the most critical parameters. Strong aqueous bases (like NaOH, KOH) or even aqueous K₂CO₃ can dramatically accelerate protodeboronation.
-
Try weaker bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for delicate heteroaryl couplings.[6]
-
Consider fluoride sources: Cesium fluoride (CsF) or potassium fluoride (KF) can promote the reaction, sometimes under anhydrous conditions, which suppresses the hydrolytic pathway.
-
-
Solvent System: Minimize the amount of water.
-
Use rigorously dried, degassed anhydrous solvents (e.g., Dioxane, Toluene, THF).
-
If a co-solvent is needed for solubility, minimize the aqueous portion (e.g., a 10:1 Dioxane:H₂O ratio instead of 4:1). In many cases, completely anhydrous conditions are optimal.
-
| Parameter | Standard Condition (Prone to Failure) | Recommended Optimization | Rationale |
| Base | K₂CO₃ or Na₂CO₃ (2M aq. solution) | K₃PO₄ (solid) or Cs₂CO₃ (solid) | Less basic; minimizes boronate hydrolysis. |
| Solvent | Dioxane / H₂O (4:1) | Anhydrous Dioxane or Toluene | Reduces the water available for protodeboronation. |
| Temperature | 100-110 °C | 80 °C | Lowers the rate of all reactions, but can disproportionately slow degradation. |
| Reagent | Boronic Acid | MIDA Boronate Ester | Slow-release of boronic acid keeps concentration low, minimizing degradation.[1] |
Advanced Troubleshooting
Q5: I've optimized my conditions but yields are still unsatisfactory. What is the next step?
If first-line strategies are insufficient, the issue may be that the rate of transmetalation is too slow, allowing the background degradation to dominate. To solve this, you need a more active catalyst system.
-
Switch to Modern Ligands: Standard catalysts like Pd(PPh₃)₄ are often not effective enough for challenging heteroaryl couplings. Switch to a palladium(II) precatalyst (e.g., Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination and are highly effective for these types of substrates.[7][8] They create a more reactive, sterically-shielded palladium center that can engage the boronic acid more rapidly.
-
Q6: I've heard about using boronate esters. How does that help and how do I make them?
This is arguably the most robust solution for chronically unstable boronic acids.[1] By converting the boronic acid to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate, you create an air-stable, crystalline solid that can be stored indefinitely.[1]
Under the basic reaction conditions, the MIDA ester slowly hydrolyzes to release the active boronic acid in situ. This "slow-release" approach keeps the instantaneous concentration of the unstable boronic acid very low, ensuring that when it is formed, it is quickly consumed by the palladium catalyst rather than degrading.[1]
Protocol 2: Preparation of (2-Bromo-5-methoxypyridin-4-yl) MIDA Boronate Ester
This protocol is adapted from the general procedure developed by Burke and co-workers.[1]
-
Setup: To a flask, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete within 1-2 hours when water evolution ceases.
-
Isolation: Cool the reaction mixture. The MIDA boronate often precipitates from the toluene. If not, concentrate the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization or by washing with a suitable solvent (e.g., cold ether or hexanes) to afford the pure, stable MIDA boronate, which can now be used in your Suzuki-Miyaura coupling reaction under slow-release conditions (e.g., using K₃PO₄ in a dioxane/water system).
Optimized Reaction Protocol
Protocol 3: General Suzuki-Miyaura Coupling using a Buchwald Ligand System
This protocol serves as a robust starting point for coupling this compound with various aryl halides.
-
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with your inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for purification.
-
By understanding the inherent instability of this compound and systematically applying these diagnostic and optimization strategies, you can overcome the challenge of unreproducible yields and confidently incorporate this valuable building block into your research.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of (2-Bromo-5-methoxypyridin-4-yl)boronic acid
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical quality control step of assessing the purity of (2-Bromo-5-methoxypyridin-4-yl)boronic acid. As a key building block in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals, ensuring the purity of this starting material is paramount for the safety and efficacy of the final drug product.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.
The Analytical Challenge: Understanding the Chemistry of this compound
This compound presents unique analytical challenges inherent to the boronic acid class of compounds. The primary issue is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5][6] This equilibrium can complicate chromatographic analysis, potentially leading to multiple peaks for a single analyte and inaccurate quantification.
Additionally, the polarity of the boronic acid group can make it challenging to achieve good retention on traditional reversed-phase HPLC columns, especially when using highly aqueous mobile phases.[7] The presence of a bromine atom and a methoxy group on the pyridine ring adds further complexity to the molecule's chromatographic behavior.
The Boronic Acid-Boroxine Equilibrium
The equilibrium between the boronic acid and its corresponding boroxine is influenced by factors such as solvent, temperature, and the presence of water.[5][8] Understanding and controlling this equilibrium is crucial for developing a robust and reliable analytical method.
Caption: Reversible dehydration of this compound to its boroxine trimer.
Comparative Analysis: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for purity analysis depends on the specific requirements of the assay, including the need for sensitivity, selectivity, and structural information about impurities.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; can distinguish co-eluting peaks with different masses. |
| Sensitivity | Good for UV-active compounds (ng level). | Excellent; can detect trace impurities (pg level).[9] |
| Impurity Identification | Tentative, based on retention time and UV spectrum. | Confident, based on mass fragmentation patterns. |
| Robustness | Generally high and widely used in QC environments. | Can be more complex to operate and maintain. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
Recommended Analytical Protocols
The following protocols are designed to provide a starting point for the analysis of this compound. Method validation in accordance with ICH Q2(R1) guidelines is essential before implementation for routine quality control.[1][10][11]
HPLC-UV Method for Purity Assay
This method is suitable for determining the overall purity of the bulk material and quantifying known impurities.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Rationale for Method Parameters:
-
A C18 column is a good starting point for the separation of aromatic compounds.[12][13]
-
The use of formic acid in the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.
-
A gradient elution is necessary to separate the polar boronic acid from potentially less polar impurities, including the boroxine.
LC-MS Method for Trace Impurity Profiling
This method is ideal for identifying and quantifying unknown impurities at trace levels.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (UHPLC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.1 mg/mL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Rationale for Method Parameters:
-
A UHPLC system with a sub-2 µm particle size column provides higher resolution and faster analysis times.[14]
-
Ammonium acetate is a volatile buffer compatible with mass spectrometry.[14]
-
Negative ion mode is often suitable for the analysis of acidic compounds like boronic acids.[9]
Workflow Diagrams
HPLC-UV Purity Assessment Workflow
Caption: Step-by-step workflow for HPLC-UV purity analysis.
LC-MS Impurity Identification Workflow
Caption: Step-by-step workflow for LC-MS impurity profiling.
Expected Performance and Data Comparison
The following table presents hypothetical but realistic data to compare the performance of the two methods.
| Parameter | HPLC-UV | LC-MS |
| Retention Time of Analyte | ~8.5 min | ~5.2 min |
| Resolution (Analyte vs. Closest Impurity) | > 2.0 | > 3.0 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (10 ppm) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% (30 ppm) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.0% | < 5.0% at LOQ |
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for assessing the purity of this compound. HPLC-UV is a robust and cost-effective method suitable for routine quality control and purity assays where impurity identification is not a primary concern. LC-MS, with its superior sensitivity and selectivity, is indispensable for in-depth impurity profiling, identification of unknown degradation products, and the quantification of trace-level impurities. The choice of method should be guided by the specific analytical needs and regulatory requirements of the drug development process. A thorough method validation is crucial to ensure the reliability and accuracy of the chosen analytical procedure.[1][2][3][10][11]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Starting material analytical procedure validation for complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. hplc.eu [hplc.eu]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. sciex.com [sciex.com]
- 10. wjarr.com [wjarr.com]
- 11. Things Required to Start Analytical Method Validation [pharmaspecialists.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of (2-Bromo-5-methoxypyridin-4-yl)boronic Acid Derivatives
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of (2-Bromo-5-methoxypyridin-4-yl)boronic acid and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the inherent analytical challenges posed by boronic acids and presents robust, field-proven protocols. We will explore direct infusion Electrospray Ionization (ESI)-MS, advanced Liquid Chromatography-Mass Spectrometry (LC-MS), and compare these with alternative analytical strategies, providing the causal insights behind experimental choices to ensure technical accuracy and data integrity.
The Inherent Challenge: The Chemistry of Boronic Acids in Mass Spectrometry
Boronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their analysis by mass spectrometry is complicated by their intrinsic chemical properties. The primary challenge is their propensity to undergo thermally induced or in-source dehydration.[2][3] This process does not stop at the simple loss of a water molecule; it typically leads to the formation of a cyclic trimeric anhydride known as a boroxine.[2] This phenomenon can significantly complicate spectral interpretation by diminishing the signal of the true molecular ion and introducing high-mass ions that can be mistaken for impurities or degradation products.[2][4]
Understanding this behavior is critical for developing a reliable analytical method. The choice of ionization technique, source conditions, and sample preparation must be optimized to minimize these unwanted side reactions.
Caption: Logical flow of boronic acid analysis challenges and solutions.
Direct Infusion ESI-MS: A Rapid First Look
Direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) is a fast method for initial characterization. ESI is a "soft" ionization technique that minimizes in-source fragmentation, making it suitable for observing the molecular ion.[5] However, for boronic acids, careful optimization of ESI source parameters is necessary to reduce the formation of boroxines and other adducts.[3][4]
Expert Insight: Causality Behind the Method
Direct infusion is chosen for its speed, allowing for a quick confirmation of the presence of the target analyte. ESI is preferred over harder ionization techniques like Electron Ionization (EI) because it reduces the thermal stress on the molecule, thereby lowering the probability of dehydration.[6] Analysis in both positive and negative ion modes is recommended, as boronic acids can be detected as protonated species [M+H]+, various adducts, or deprotonated species.[3][7]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonia for negative mode).[1][8] Dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to facilitate accurate mass measurements and isotopic pattern analysis.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 100-120°C (kept low to minimize dehydration)[3]
-
Desolvation Gas Flow: 500-600 L/hr
-
Cone Voltage: 20-40 V
-
-
Data Acquisition: Acquire spectra in a mass range of m/z 100-1000 to observe the monomer, potential dimers, and the trimeric boroxine.
Data Interpretation: What to Expect
-
Molecular Ion: The monoisotopic mass of the neutral molecule C₆H₇BBrNO₃ is approximately 234.97 u (for ¹¹B and ⁷⁹Br). In positive mode, look for the protonated molecule [M+H]+ at m/z 235.98.
-
Isotopic Pattern: A critical signature is the bromine isotopic pattern. The presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two peaks of nearly equal intensity separated by ~2 m/z units for every bromine-containing ion.[9][10]
-
Boron Isotopes: The natural isotopic distribution of boron (¹⁰B:~20%, ¹¹B:~80%) adds further complexity, though the ¹¹B-containing ion will be dominant.[2]
-
Common Adducts/Complexes:
-
Dehydrated ion: [M+H - H₂O]+
-
Solvent adducts (e.g., with acetonitrile): [M+H+CH₃CN]+[11]
-
Boroxine trimer: The protonated trimer [(M-H₂O)₃+H]+ will appear at a much higher m/z.
-
LC-MS: The Gold Standard for Robust Analysis and Quantification
While direct infusion is fast, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior robustness, sensitivity, and quantitative capability.[12] The chromatographic separation isolates the target analyte from impurities, salts, and byproducts, which reduces ion suppression and provides a cleaner, more reliable spectrum. This is particularly crucial for analyzing reaction mixtures or for trace-level quantification of boronic acid impurities in drug substances.[13][14][15]
Expert Insight: Causality Behind the Method
Coupling LC with MS physically separates the analyte in time before it enters the mass spectrometer. This allows for the use of optimized mobile phases that can stabilize the boronic acid in solution, often eliminating the need for pre-analysis derivatization.[4] A gradient elution ensures that compounds with different polarities are effectively separated and eluted as sharp peaks, maximizing sensitivity.[1]
Caption: A typical experimental workflow for LC-MS analysis.
Experimental Protocol: High-Throughput LC-MS/MS
This protocol is designed for both qualitative and quantitative analysis.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water.[4]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 3.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 1.4 min.
-
Total Run Time: 6.0 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: A tandem quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI, negative ion mode is often highly sensitive and selective for boronic acids.[1]
-
MS/MS Parameters (for quantification):
-
Monitor the transition from the precursor ion (e.g., [M-H]⁻ at m/z 233.96) to a stable product ion. A likely fragmentation is the loss of the boronic acid group, though specific fragmentation pathways should be optimized empirically.
-
Predicted Fragmentation Pattern
In tandem MS (MS/MS), the isolated molecular ion is fragmented to provide structural information. For [M+H]+ of this compound, key fragmentations would include:
-
Loss of water: [M+H - H₂O]+
-
Loss of formaldehyde from methoxy group: [M+H - CH₂O]+
-
Loss of the boronic acid group: [M+H - B(OH)₃]+
-
Loss of bromine: [M+H - Br]+
-
Cleavage of the pyridine ring: Producing characteristic pyridine-related fragments.[16]
Comparative Analysis of Methodologies
The choice of analytical technique depends on the specific research goal, whether it is high-throughput screening, detailed structural elucidation, or precise quantification.
| Parameter | Direct Infusion ESI-MS | LC-MS | Derivatization + LC-MS |
| Speed | Very Fast (~1-2 min/sample) | Fast (~5-10 min/sample) | Slower (requires reaction step) |
| Robustness | Low (prone to matrix effects, ion suppression) | High (separates analyte from matrix) | Very High (stable derivative) |
| Sensitivity | Moderate | High | Very High (derivatization can enhance ionization)[13] |
| Quantification | Not reliable | Excellent (with internal standards) | Excellent (often the standard for trace analysis)[14] |
| Ease of Use | Simple | Requires expertise in chromatography | Complex (adds a chemical synthesis step) |
| Key Advantage | Rapid screening | "Gold standard" balance of speed and reliability[4] | Overcomes stability issues completely[2] |
| Key Disadvantage | Prone to boroxine formation and complex spectra | Requires method development | Time-consuming, potential for side reactions |
Alternative and Complementary Techniques: A Multi-faceted Approach
While MS provides unparalleled sensitivity and molecular weight information, it should be part of a broader analytical strategy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for unambiguous structure elucidation.[12]
-
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
¹¹B NMR is exceptionally useful for analyzing boronic acids. It can distinguish between the trigonal planar sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate ester formed upon derivatization or binding.[17][18] This technique is excellent for studying binding interactions and confirming the state of the boron center.[19]
-
Conclusion
The mass spectrometric analysis of this compound derivatives requires a nuanced approach that acknowledges the inherent chemical instability of the boronic acid moiety.
-
For rapid identity confirmation , direct infusion ESI-MS is a viable, albeit challenging, option that requires careful tuning to minimize boroxine formation.
-
For robust, reliable, and quantitative analysis , a well-developed LC-MS method is the superior choice. It effectively manages the challenges of boronic acid analysis by providing separation and allowing for optimized in-solution conditions, often without needing derivatization.[1][4]
-
For ultra-trace level quantification or when stability issues are insurmountable, chemical derivatization to form a stable boronate ester followed by LC-MS analysis is the most rigorous approach.[13]
Ultimately, combining the high sensitivity of LC-MS with the definitive structural insights from NMR spectroscopy provides the most comprehensive and trustworthy characterization for researchers in pharmaceutical and chemical development.
References
- 1. scirp.org [scirp.org]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Reactivity of (2-Bromo-5-methoxypyridin-4-yl)boronic Acid and Its Positional Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, enabling the synthesis of complex molecular architectures.[1][2] Pyridine-containing biaryls are of particular interest due to their prevalence in pharmaceuticals and functional materials.[1] This guide provides an in-depth comparative analysis of the reactivity of (2-Bromo-5-methoxypyridin-4-yl)boronic acid and its key positional isomers. By elucidating the interplay of steric and electronic effects, this document aims to equip researchers with the predictive understanding necessary for rational substrate selection and reaction optimization.
The Critical Role of Isomeric Identity in Pyridylboronic Acid Reactivity
The position of the boronic acid group, in relation to the pyridine nitrogen and other substituents, profoundly influences the reactivity of the molecule in palladium-catalyzed cross-coupling reactions. This is not merely a matter of academic curiosity; it has direct implications for reaction efficiency, yield, and the accessibility of desired chemical space in drug discovery and materials development. The reactivity of pyridylboronic acids is a delicate balance of steric hindrance and electronic effects, which can either facilitate or impede the key steps of the Suzuki-Miyaura catalytic cycle.
Understanding the Mechanistic Underpinnings: Steric and Electronic Effects
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The structure of the pyridylboronic acid isomer has the most significant impact on the transmetalation step.
Steric Hindrance
Steric hindrance around the boronic acid moiety can significantly impede the approach of the bulky palladium complex during the transmetalation step.[3] Substituents at the positions ortho to the boronic acid group are particularly impactful. In the context of pyridylboronic acids, the pyridine nitrogen itself can also contribute to steric crowding.
Electronic Effects
The electronic nature of the pyridine ring and its substituents influences the nucleophilicity of the carbon atom attached to the boron. Electron-donating groups (EDGs) can increase the electron density on the pyridine ring, enhancing the nucleophilicity of the boronic acid and potentially accelerating transmetalation. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, slowing down this step.[4] The position of the nitrogen atom relative to the boronic acid is also a key electronic factor, as the nitrogen atom is electron-withdrawing.
Comparative Reactivity Analysis of this compound and Its Isomers
Let us now apply these principles to a comparative analysis of this compound and its key positional isomers. For the purpose of this guide, we will consider the following representative isomers:
| Isomer | Structure | Key Features Influencing Reactivity | Predicted Reactivity |
| A: this compound | ![]() | - Boronic acid at C4, para to the pyridine nitrogen.- Methoxy group (EDG) at C5, meta to the boronic acid.- Bromo group (EWG) at C2, meta to the boronic acid. | High |
| B: (2-Bromo-5-methoxypyridin-3-yl)boronic acid | ![]() | - Boronic acid at C3, meta to the pyridine nitrogen.- Bromo group at C2, ortho to the boronic acid (significant steric hindrance).- Methoxy group at C5, meta to the boronic acid. | Low |
| C: (6-Bromo-5-methoxypyridin-3-yl)boronic acid | ![]() | - Boronic acid at C3, meta to the pyridine nitrogen.- Bromo group at C6, meta to the boronic acid.- Methoxy group at C5, ortho to the boronic acid (moderate steric hindrance). | Medium |
Rationale for Reactivity Prediction:
-
Isomer A (this compound): This isomer is predicted to be the most reactive. The boronic acid group is at the 4-position, which is para to the electron-withdrawing pyridine nitrogen. This position experiences less steric hindrance from the nitrogen compared to the 2-position. The methoxy group at the 5-position acts as an electron-donating group, which can enhance the nucleophilicity of the boronic acid. The bromo group at the 2-position is sufficiently distant to exert minimal steric hindrance on the boronic acid at C4.
-
Isomer B ((2-Bromo-5-methoxypyridin-3-yl)boronic acid): This isomer is predicted to have the lowest reactivity. The primary reason is the significant steric hindrance imposed by the bromo group at the 2-position, which is ortho to the boronic acid at C3.[3] This steric clash will likely disfavor the approach of the palladium catalyst, thereby slowing down the transmetalation step considerably.
-
Isomer C ((6-Bromo-5-methoxypyridin-3-yl)boronic acid): This isomer is expected to have intermediate reactivity. While the boronic acid is at the 3-position, similar to the least reactive isomer, the steric environment is less demanding. The bromo group is at the 6-position, which is meta to the boronic acid and thus poses no direct steric threat. However, the methoxy group at the 5-position is ortho to the boronic acid at C3, which will introduce some steric hindrance, albeit likely less than a bromo group.
Experimental Protocol: A General Method for Suzuki-Miyaura Coupling of Bromomethoxypyridylboronic Acids
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound and can be adapted for its isomers with the understanding that less reactive isomers may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems).[2][5]
Materials:
-
This compound (or isomer) (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Note on Optimization: For less reactive isomers (e.g., Isomer B), consider using a more active catalyst system such as Pd(dppf)Cl₂ or a Buchwald-Hartwig type ligand/precatalyst.[6] Increasing the reaction temperature to 100-110 °C may also be necessary to drive the reaction to completion.
Conclusion
The reactivity of this compound and its positional isomers in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic factors. A thorough understanding of these principles allows for a predictive assessment of their synthetic utility. Isomer A, with its C4-boronic acid, is anticipated to be the most reactive due to favorable electronics and minimal steric hindrance. In contrast, Isomer B, with an ortho-bromo substituent, is expected to be significantly less reactive. By carefully considering the isomeric identity of the pyridylboronic acid, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Study of Boronic Acids and Boronate Esters
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2][3][4] A critical decision in designing these reactions is the choice of the organoboron coupling partner. This guide provides an in-depth, objective comparison of the two most common classes of reagents: boronic acids and their corresponding boronate esters. By understanding the fundamental trade-offs in their reactivity, stability, and handling, researchers can optimize their synthetic strategies for increased efficiency, yield, and practicality.
The Central Trade-Off: Reactivity Versus Stability
The core difference between boronic acids and boronate esters lies in a fundamental balance between chemical reactivity and physical stability.[5][6] This dichotomy dictates their suitability for different synthetic challenges.
Boronic Acids: The Reactive Workhorse
Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[5][6][7][8] This enhanced reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step within the palladium catalytic cycle.[5] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, which is a common side reaction, especially for electron-rich heterocyclic and vinyl derivatives.[1][6]
-
Oxidation: The C-B bond can be oxidized, particularly in the presence of organic peroxides that can form in ethereal solvents.[9]
-
Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines. While boroxines can also participate in coupling reactions, their formation complicates stoichiometry and characterization.
This inherent instability can negatively affect their shelf-life, requiring storage under inert atmospheres and at low temperatures, and can complicate purification.[5][6][8]
Boronate Esters: The Stable and Versatile Alternative
Boronate esters, with the pinacol esters being the most popular, offer significantly greater stability compared to their acid counterparts.[5][6][9][10] They are often robust, crystalline solids that are easier to handle, weigh, and purify by standard techniques like column chromatography.[5][6][10] This superior stability makes them the preferred choice in several scenarios:
-
Multi-step syntheses: Where the boron moiety must survive multiple reaction steps.[11]
-
High-throughput screening: Where reagent longevity and consistency are paramount.[5]
-
Unstable Substrates: For moieties like 2-pyridyl, where the corresponding boronic acid is notoriously prone to rapid decomposition.[9]
The trade-off for this enhanced stability is generally a lower intrinsic reaction rate.[5] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions.[5] However, recent mechanistic investigations have revealed that boronate esters can also transmetalate directly without prior hydrolysis, and depending on the ester, can even lead to significant rate enhancements compared to the boronic acid.[1][12]
Quantitative Performance Comparison
The following table summarizes the practical implications of the reactivity-stability trade-off in the context of a typical Suzuki-Miyaura coupling.
| Parameter | Arylboronic Acid | Arylboronate Pinacol Ester |
| Reaction Time | Generally shorter.[5] | Typically longer, though direct transmetalation is possible.[1][5] |
| Yield | Can be high in short reactions but may be compromised by decomposition over time.[6] | Often more reproducible, leading to higher isolated yields in complex syntheses due to higher starting material purity and stability.[6] |
| Purity of Starting Material | Can be challenging to obtain and maintain in high purity due to decomposition.[6] | Generally high; can be purified by standard column chromatography and is often a crystalline solid.[5][6][9] |
| Handling & Storage | Often requires an inert atmosphere and low temperatures for long-term storage to prevent degradation.[6] | Typically stable at room temperature, easy to handle in air.[6][10] |
| Substrate Scope | Broad, but can be problematic for substrates prone to protodeboronation (e.g., some heteroaryls).[1] | Excellent for unstable boronic acid derivatives; steric hindrance can be a factor with bulky esters.[9][11] |
Mechanistic Insights and the Role of the Boron Reagent
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving palladium(0) and palladium(II) species. The choice of boron reagent directly impacts the critical transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role by converting the initial oxidative addition product (Ar-Pd-X) to a more reactive intermediate (e.g., Ar-Pd-OH) and by activating the boron reagent.[1][13] For a boronic acid, the base forms a more nucleophilic "ate" complex [R'B(OH)₃]⁻, which facilitates the transfer of the R' group to the palladium center. For a boronate ester, the reaction can proceed via two main pathways:
-
Hydrolysis Pathway: The base and water in the reaction mixture hydrolyze the ester to the corresponding boronic acid, which then enters the catalytic cycle as described above.[5]
-
Direct Transmetalation Pathway: Structural, kinetic, and computational studies have shown that boronate esters can coordinate to the palladium complex and undergo transmetalation directly, without prior hydrolysis.[1][12] This pathway's efficiency is influenced by the electronic properties and steric bulk of the diol used in the ester.[1]
Field-Proven Experimental Methodologies
The following protocols provide a practical starting point for performing a Suzuki-Miyaura coupling with either a boronic acid or a boronate ester.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Rationale: This protocol is optimized for a standard, relatively stable arylboronic acid where maximizing reaction speed is desirable. The use of an aqueous base is common and effective.
-
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2M aqueous K₂CO₃ or Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture, 5-10 mL)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and palladium catalyst.
-
Equip the vessel with a condenser and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Add the organic solvent(s) via syringe.
-
Add the aqueous base solution. The biphasic mixture should be stirred vigorously to ensure effective mixing and reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronate Pinacol Ester
-
Rationale: This protocol is suited for situations where the boronate ester's stability is advantageous. Anhydrous conditions can sometimes be employed, and different base/solvent systems may be optimal.
-
Materials:
-
Aryl Halide (e.g., Aryl Chloride) (1.0 mmol, 1.0 equiv)
-
Arylboronate Pinacol Ester (1.1 mmol, 1.1 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) with a suitable Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or CPME, 5-10 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronate pinacol ester, palladium pre-catalyst, ligand, and base.
-
Equip the vessel with a condenser and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times. Maintaining anhydrous conditions is key when using anhydrous bases.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite or silica gel to remove inorganic salts and catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Boronate esters are generally more stable on silica gel than boronic acids.[14]
-
Synthesis and Purification Considerations
-
Boronic Acids: Typically synthesized by reacting organolithium or Grignard reagents with trialkyl borates, followed by aqueous hydrolysis.[15] Purification can be challenging; while some can be recrystallized, column chromatography on silica gel can lead to decomposition.[16] An alternative is to treat the crude acid with a base to form a salt, which can be isolated and then re-acidified to yield the pure boronic acid.[17]
-
Boronate Esters: Commonly prepared by the dehydrative esterification of a boronic acid with a diol (e.g., pinacol), often driven by azeotropic removal of water.[18] Alternatively, the Miyaura borylation allows for the direct synthesis of boronate esters from aryl halides and a diboron reagent like B₂pin₂. Boronate esters are generally stable and can be readily purified by distillation or column chromatography.[5][19]
Decision-Making Workflow: Which Reagent to Choose?
The selection between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task.
Caption: Decision workflow for selecting a boron reagent.
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[5] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Yield Comparison for Substituted Boronic Acids
Introduction: Beyond A-to-B, Understanding the 'Why' in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2][4] For researchers in pharmaceuticals and materials science, mastering this reaction is not merely about following a recipe; it's about understanding the subtle interplay of electronic and steric factors that govern reaction efficiency and yield.
This guide moves beyond a simple recitation of protocols. It provides a comparative analysis of how substituents on the aryl boronic acid—the nucleophilic partner in this palladium-catalyzed dance—directly influence the reaction outcome. We will explore the mechanistic underpinnings of these effects and provide the experimental data necessary to make informed decisions in your own synthetic endeavors.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
To understand how substituents exert their influence, we must first visualize the core mechanism. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X).
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This is the rate-determining step in many cases and is highly sensitive to the electronic nature of R².
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]
A base is essential for the reaction, as it activates the boronic acid to form a more nucleophilic "ate" complex (R²-B(OH)₃⁻), which facilitates the transmetalation step.[2][6]
Substituent Effects on Boronic Acids: A Comparative Analysis
The electronic and steric profile of the boronic acid has a profound impact on the transmetalation step. We will analyze this by categorizing substituents into three classes.
Boronic Acids with Electron-Donating Groups (EDGs)
Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density on the aromatic ring of the boronic acid. This enhances the nucleophilicity of the carbon atom attached to boron, accelerating the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation.[1]
Causality: A more electron-rich (more nucleophilic) aryl group is more readily transferred to the palladium complex. This generally leads to faster reaction rates and, consequently, higher yields under standard conditions.[1]
Boronic Acids with Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) decrease the electron density of the aryl ring. This reduces the nucleophilicity of the ipso-carbon, making the transmetalation step more sluggish.[1]
Causality: A less nucleophilic aryl group is transferred more slowly to the palladium center. This can lead to lower yields, incomplete conversions, or the need for more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to drive the reaction to completion.[1] It is important to note, however, that while the boronic acid partner is ideally electron-rich, an electron-withdrawing group on the aryl halide partner can be beneficial, as it facilitates the initial oxidative addition step.[4][7]
Sterically Hindered Boronic Acids
Steric bulk, particularly at the ortho positions of the aryl boronic acid (e.g., 2-methylphenylboronic acid, 2,6-dimethylphenylboronic acid), can significantly impede the reaction.
Causality: The steric hindrance makes it difficult for the palladium complex and the boronic acid to approach each other in the correct orientation for transmetalation. This steric clash slows down the reaction rate dramatically. Overcoming this challenge often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) which promote the formation of a reactive, monoligated palladium species and can facilitate the coupling of sterically demanding substrates.[8][9]
Comparative Yield Data
The following table summarizes experimental data from various sources, illustrating the impact of boronic acid substitution on reaction yield. Note that direct comparison requires identical reaction conditions, which is not always possible across different publications. However, the general trends are evident.
| Aryl Boronic Acid (Substituent Type) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
| 4-Methylphenylboronic acid (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98% | [10] |
| Phenylboronic acid (Neutral) | 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/Ethanol | ~85-95% | [11] |
| Phenylboronic acid (Neutral) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95% | [12] |
| 4-Formylphenylboronic acid (EWG) | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 87% | [10] |
| 4-(Trifluoromethyl)phenylboronic acid (EWG) | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 81% | [10] |
| 2-Methylphenylboronic acid (Sterically Hindered) | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 96% | [13] |
| 2,6-Dimethylphenylboronic acid (Sterically Hindered) | 2-Bromo-1,3-dimethylbenzene | Pd-AntPhos | NaOtBu | Toluene | 82% | [9] |
Note: "High Yield" is used where a specific percentage was not provided in the source material but the reaction was described as such.
Field-Proven Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust and self-validating starting point for the coupling of a generic aryl halide with a substituted aryl boronic acid. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrate combinations, particularly for challenging couplings involving EWGs or steric hindrance.[13]
Core Principles of the Protocol:
-
Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
Degassed Solvents: Solvents can contain dissolved oxygen, which must be removed prior to use.
-
Stoichiometry: The boronic acid is typically used in a slight excess (1.1 - 1.5 equivalents) to ensure complete consumption of the often more valuable aryl halide.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[4] The base must be strong enough to form the boronate "ate" complex but not so strong as to cause unwanted side reactions with sensitive functional groups.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Structural Analogues of (2-Bromo-5-methoxypyridin-4-yl)boronic acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. (2-Bromo-5-methoxypyridin-4-yl)boronic acid stands as a valuable reagent in the synthetic chemist's toolbox, particularly for its utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its structural analogues, offering a comparative analysis of their performance, supported by experimental insights and detailed protocols to empower your research and development endeavors.
The Core Moiety: Understanding this compound
This compound is a key intermediate in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The pyridine ring, a common motif in pharmacologically active compounds, coupled with the boronic acid functionality and the reactive bromine handle, makes this molecule a versatile building block for creating diverse chemical structures.[2][3]
However, the use of pyridylboronic acids, especially 2-substituted ones, is not without its challenges. Issues such as protodeboronation (the loss of the boronic acid group) and catalyst inhibition due to the Lewis basicity of the pyridine nitrogen can lead to reduced reaction yields.[4][5] Understanding these limitations is crucial for the rational design of synthetic routes and the selection of appropriate structural analogues.
Exploring the Landscape of Structural Analogues
The exploration of structural analogues is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties.[5] This section delves into the performance of key analogues of this compound, focusing on variations in the halogen substituent, the position of the boronic acid, and the use of boronic esters.
Variation of the Halogen: A Tale of Reactivity
The nature of the halogen atom on the pyridine ring significantly influences the reactivity of the molecule in cross-coupling reactions. The generally accepted trend for halide reactivity in palladium-catalyzed reactions is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[6]
| Analogue | CAS Number | Key Differentiating Feature | Expected Reactivity Trend |
| (2-Bromo -5-methoxypyridin-4-yl)boronic acid | 1072952-48-7 | Bromine at the 2-position | Higher reactivity than the chloro-analogue |
| (2-Chloro -5-methoxypyridin-4-yl)boronic acid | 1072945-98-2 | Chlorine at the 2-position | Lower reactivity, may require more forcing conditions |
| (2-Bromo-5-fluoro pyridin-4-yl)boronic acid | 1072951-43-9 | Fluorine at the 5-position | The 2-bromo group remains the primary reactive site for Suzuki coupling. The electron-withdrawing fluorine may slightly enhance the reactivity of the C-Br bond. |
Note: The reactivity trend is a general expectation based on bond dissociation energies. Specific reaction outcomes can be influenced by catalyst choice, ligands, and reaction conditions.
While direct comparative studies under identical conditions are scarce, the principle of C-X bond strength dictates that the 2-bromo analogue will generally undergo oxidative addition to the palladium catalyst more readily than the 2-chloro analogue.[6][7] This often translates to milder reaction conditions and higher yields for the bromo-substituted compound. For instance, studies on other heteroaryl halides have consistently shown that bromides are more reactive than chlorides in Suzuki-Miyaura couplings.[7]
The "2-Pyridyl Problem" and the Importance of Isomeric Position
The position of the boronic acid group on the pyridine ring has a profound impact on its stability and reactivity. The so-called "2-pyridyl problem" refers to the decreased reactivity and stability of 2-pyridylboronic acids compared to their 3- and 4-pyridyl isomers.[1][5] This is attributed to the proximity of the Lewis basic nitrogen atom, which can lead to catalyst inhibition and facile protodeboronation.[1][5]
While our core molecule has the boronic acid at the 4-position, it is crucial to consider this effect when selecting analogues or designing new ones. For instance, an analogue with the boronic acid at the 2-position would be expected to be less stable and potentially give lower yields in cross-coupling reactions.
Enhancing Stability with Boronic Esters
To circumvent the inherent instability of some boronic acids, particularly their propensity for protodeboronation, they are often converted to more stable boronic esters, such as pinacol esters.[1][8] These esters are generally more robust to purification and handling and can lead to improved reaction outcomes.[1][8][9]
| Derivative | Key Advantage | Typical Application |
| Free Boronic Acid | Often commercially available and directly usable. | Standard Suzuki-Miyaura couplings where stability is not a major concern. |
| Pinacol Boronate Ester | Increased stability, less prone to protodeboronation.[1][8] | For challenging couplings, multi-step syntheses, and when purification of the boronic acid is difficult. |
The increased stability of boronic esters, however, can sometimes be accompanied by a decrease in reactivity. The transmetalation step of the Suzuki-Miyaura catalytic cycle can be slower for some boronic esters compared to the corresponding free boronic acids.[10] The choice between a free boronic acid and its ester derivative is therefore a trade-off between stability and reactivity, which must be evaluated for each specific synthetic target.
Experimental Protocols: A Practical Guide
The successful application of these building blocks hinges on robust and well-optimized experimental protocols. The following provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(2-Halo-5-substituted-pyridin-4-yl)boronic acid or its pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the pyridylboronic acid/ester (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.
-
Anhydrous and Degassed Solvent: Water can participate in undesired side reactions, including protodeboronation of the boronic acid. Degassing the solvent removes dissolved oxygen.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome and should be screened for optimal results. Inorganic bases like carbonates and phosphates are commonly used.
-
Choice of Catalyst and Ligand: The palladium source and its associated ligands are critical for catalytic activity. For challenging couplings, specialized ligands that promote oxidative addition and prevent catalyst decomposition may be necessary.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Conclusion: Strategic Selection for Synthetic Success
The choice of a specific structural analogue of this compound is a strategic decision that can significantly impact the efficiency and outcome of a synthetic campaign. By understanding the interplay of halogen reactivity, isomeric effects, and the stability advantages of boronic esters, researchers can make informed decisions to accelerate their discovery programs. This guide provides a framework for navigating these choices, grounded in the principles of synthetic organic chemistry and supported by practical, actionable protocols.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Product Structure in Suzuki-Miyaura Couplings with (2-Bromo-5-methoxypyridin-4-yl)boronic Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds.[1] The use of functionalized heterocyclic building blocks, such as (2-Bromo-5-methoxypyridin-4-yl)boronic acid, allows for the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmacologically active compounds.[2] However, the synthesis of the target molecule is only half the battle; unambiguous confirmation of its structure is paramount to ensure the validity of subsequent biological or material science studies.
This guide provides a comprehensive comparison of the primary analytical methods for confirming the structure of products formed from this specific boronic acid. We will move beyond a simple listing of techniques, delving into the causality behind experimental choices and presenting an integrated workflow designed for robust, self-validating structural elucidation.
The Analytical Challenge: Beyond Simple Confirmation
When this compound is coupled with an aryl or heteroaryl halide (Ar-X), the expected product is 4-Aryl-2-bromo-5-methoxypyridine. The core analytical task is to unequivocally prove the formation of the new C4-C(Aryl) bond, confirm the retention of the bromo and methoxy substituents at their respective positions, and verify the overall molecular formula. Potential side reactions, such as deboronation of the starting material or homocoupling, necessitate a multi-faceted analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy is the most powerful and indispensable tool for determining the detailed structure of organic molecules in solution.[3] It provides atom-level information on connectivity and chemical environment. For the products derived from this compound, a combination of 1D and 2D NMR experiments is essential.
Expertise in Action: Interpreting the Spectra
-
¹H NMR Spectroscopy : This is the initial and quickest NMR experiment. The key diagnostic signals to look for are:
-
Disappearance of Reactant Signals : The broad signal for the boronic acid -B(OH)₂ protons will disappear completely upon successful reaction and purification.
-
Appearance of New Aryl Signals : New resonances corresponding to the protons of the coupled aryl group will appear, typically in the δ 7.0-8.5 ppm range.
-
Shifts in Pyridine Protons : The starting boronic acid has two pyridine protons (at C3 and C6). Upon coupling, their chemical environments change dramatically. The C3-H and C6-H protons will remain, and their precise chemical shifts and coupling patterns (if any) will be indicative of the new structure. The C6 proton, being adjacent to the nitrogen, will be the most downfield.[3][4]
-
Methoxy Group Signal : A sharp singlet corresponding to the -OCH₃ protons should be observed, typically around δ 3.9-4.1 ppm. Its integration should correspond to three protons.
-
-
¹³C NMR Spectroscopy : This experiment provides information on the carbon framework of the molecule.[5]
-
Key Quaternary Carbons : The most critical observation is the disappearance of the pyridine C4 carbon signal bonded to boron and the appearance of two new quaternary carbon signals: the pyridine C4 now bonded to the new aryl ring, and the ipso-carbon of the aryl ring bonded to the pyridine. The chemical shifts of carbons attached to electronegative atoms like oxygen or nitrogen will be significantly downfield.[6][7]
-
Substituent Effects : Electron-donating or withdrawing groups on the newly introduced aryl ring will influence the chemical shifts of its carbons, providing further structural confirmation.[8]
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming connectivity, especially in complex structures.[8]
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons within the pyridine and the newly introduced aryl ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to the carbon it is directly attached to. This is the primary method for assigning the protonated carbons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for this specific analytical problem. It reveals correlations between protons and carbons over two to three bonds. The definitive proof of a successful coupling comes from observing a cross-peak between the ortho-protons of the newly introduced aryl ring and the C4 carbon of the pyridine ring. This directly confirms the formation of the new C-C bond.
-
Caption: Key HMBC correlations confirming C-C bond formation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the product, which is a critical piece of evidence for structural confirmation.[9] For Suzuki coupling products, which are often non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
-
High-Resolution Mass Spectrometry (HRMS) : It is essential to use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula of the product. This serves as a powerful validation of the structure proposed by NMR.
-
Isotopic Pattern Recognition : A key signature for products derived from this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. This provides definitive evidence that the bromine atom was retained during the reaction.[12]
-
LC-MS for Reaction Monitoring : Beyond final product confirmation, LC-MS is an invaluable tool for real-time reaction monitoring.[12][13] Small aliquots can be taken from the reaction mixture to track the consumption of starting materials and the formation of the product over time, aiding in process optimization.[14]
X-ray Crystallography: The Unquestionable Arbiter
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[15] This technique provides a precise three-dimensional map of the atoms in a molecule, confirming not only the connectivity but also bond lengths, bond angles, and conformational details.
-
Causality of Use : While NMR and MS together provide a near-certain structure, X-ray crystallography is employed when NMR data is ambiguous, when the absolute stereochemistry of a chiral product needs to be determined, or for publications requiring the highest possible level of structural proof.[16][17]
-
The Major Limitation : The primary challenge is growing a single crystal of sufficient quality and size for diffraction. This can be a time-consuming and sometimes unsuccessful process, making it less suitable for high-throughput screening.
Comparison of Analytical Methods
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS) | X-ray Crystallography |
| Information Provided | Atomic connectivity, chemical environment, 3D solution structure | Molecular weight, elemental formula (HRMS), purity | Absolute 3D solid-state structure, bond lengths/angles |
| Sample Requirement | 1-10 mg, in solution | <1 mg, in solution | Single, high-quality crystal |
| Destructive? | No | Yes | No (crystal is recovered) |
| Throughput | Medium (minutes to hours per sample) | High (minutes per sample) | Low (hours to days per sample) |
| Key Advantage | Most detailed structural information for connectivity | High sensitivity and speed, confirms molecular formula | Unambiguous, definitive 3D structure |
| Key Limitation | Can be complex to interpret, lower sensitivity than MS | Provides no connectivity information | Requires a suitable single crystal |
Integrated Workflow for Structure Confirmation
A robust and efficient workflow ensures confidence in the final product structure. This self-validating system cross-references data from orthogonal techniques.
Caption: Recommended workflow for product structure confirmation.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing : Accurately weigh 5-10 mg of the purified, dry product into a clean NMR tube.
-
Solvent Selection : Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.[8] Chloroform-d (CDCl₃) is a good starting point for many neutral organic compounds.
-
Dissolution : Gently vortex or sonicate the sample to ensure complete dissolution. A clear, particulate-free solution is required.
-
Spectrometer Setup : Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow, symmetrical peak shapes).[8]
-
Acquisition : Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. Subsequently, run 2D experiments like gCOSY, gHSQCAD, and gHMBCAD using standard instrument parameters, adjusting the number of scans to achieve an adequate signal-to-noise ratio based on the sample concentration.
Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
-
Sample Preparation : Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the mobile phase as the diluent.
-
Chromatography : Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
MS Detection : Use an electrospray ionization (ESI) source in positive ion mode. Perform a full scan analysis over a mass range that includes the expected molecular weight of the product (e.g., m/z 100-800).
-
Data Analysis : Extract the mass spectrum from the chromatographic peak corresponding to your product. Check for the [M+H]⁺ ion. Verify that the mass matches the calculated exact mass and that the M/M+2 isotopic pattern for bromine is present and has the correct ~1:1 intensity ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 10. gentechscientific.com [gentechscientific.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystallographic Landscape of Pyridylboronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridylboronic acid derivatives represent a cornerstone of modern medicinal chemistry and materials science. Their utility as building blocks in cross-coupling reactions and as pharmacophores in enzyme inhibition is largely governed by their three-dimensional structure and intermolecular interactions. X-ray crystallography provides the definitive blueprint for understanding these attributes. This guide offers an in-depth comparison of the solid-state structures of pyridylboronic acid isomers, framed through the lens of supramolecular chemistry. We will dissect the recurring hydrogen-bonding motifs, or "synthons," that dictate their crystal packing. Furthermore, we will present a case study on their role as β-lactamase inhibitors, correlating crystallographic data with enzyme inhibition constants to illuminate structure-activity relationships. This document is designed not as a rigid protocol, but as an expert guide to inform experimental design and accelerate discovery.
The Power of Pyridylboronic Acids: A Structural Perspective
Pyridylboronic acids are bifunctional molecules of immense interest. The pyridine ring offers a hydrogen bond acceptor and a basic nitrogen atom, capable of coordinating to metals or participating in crucial biological interactions. The boronic acid moiety is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and, critically for drug development, its ability to act as a reversible covalent inhibitor of serine hydrolases.[1] The synergy of these two groups makes the pyridylboronic acid scaffold a privileged structure in modern chemistry.
Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount. X-ray crystallography allows us to visualize not only the intramolecular geometry (bond lengths, angles) but, more importantly, the intermolecular interactions that govern crystal packing.[2] This knowledge is critical for:
-
Polymorph Prediction and Control: Different crystal packing arrangements (polymorphs) can drastically alter a drug's solubility, stability, and bioavailability.
-
Crystal Engineering: By understanding the dominant intermolecular interactions, we can design co-crystals with tailored physical properties.[3]
-
Structure-Based Drug Design: Visualizing how a pyridylboronic acid inhibitor binds to an enzyme's active site provides a rational basis for designing next-generation therapeutics with improved potency and selectivity.[4]
A Supramolecular Approach: The Synthon Hierarchy
The crystal structure of a pyridylboronic acid is not a random assortment of molecules. It is a highly ordered "supermolecule" assembled through a hierarchy of predictable non-covalent interactions, known as supramolecular synthons.[5] For pyridylboronic acids, two synthons are in constant competition, and their expression dictates the final crystal architecture.
-
The Boronic Acid Homodimer: This is a robust, centrosymmetric synthon where two boronic acid groups form a pair of strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring. This is the most common motif for simple phenylboronic acids.
-
The Acid-Pyridine Heterosynthon: This involves a strong O-H···N hydrogen bond between the boronic acid's hydroxyl group and the pyridine ring's nitrogen atom. This interaction is a cornerstone of crystal engineering with pyridine-containing molecules.[6][7]
The choice between these synthons is a delicate balance influenced by steric hindrance, electronic effects, and the relative position of the boronic acid group on the pyridine ring.
Figure 1: Competing supramolecular synthons in pyridylboronic acid crystals.
Comparative Structural Analysis of Pyridylboronic Acid Isomers
The substitution pattern (ortho-, meta-, para-) dramatically influences which supramolecular synthon is favored, leading to distinct crystal structures.
4-Pyridylboronic Acid: The Preeminence of the Heterosynthon
In 4-pyridylboronic acid, the boronic acid group and the pyridine nitrogen are at opposite ends of the molecule. This linear geometry minimizes steric hindrance and allows for the efficient formation of the strong O-H···N acid-pyridine heterosynthon. This interaction becomes the primary driving force for crystal assembly, often leading to infinite one-dimensional chains or tapes where molecules are linked head-to-tail.[6][7] The boronic acid homodimer is typically not observed in the parent structure.
3-Pyridylboronic Acid: A More Complex Landscape
For 3-pyridylboronic acid, the angled geometry between the functional groups allows for more complex hydrogen-bonding networks. While the O-H···N heterosynthon is still a key interaction, the geometry can also support the formation of boronic acid homodimers, which then link to other dimers via the pyridine nitrogen. This can result in more intricate two-dimensional sheets or three-dimensional frameworks. The specific polymorph obtained can be highly sensitive to crystallization conditions.
2-Pyridylboronic Acid: The Challenge of Instability
2-Pyridylboronic acid is notoriously unstable and prone to protodeboronation (loss of the boronic acid group).[8] This instability is attributed to the proximity of the pyridine nitrogen to the boron atom, which can facilitate the cleavage of the C-B bond. Consequently, obtaining high-quality single crystals of the parent compound is challenging, and its simple crystal structure is not widely reported.
To overcome this, researchers often work with stabilized derivatives, most notably the N-methyliminodiacetic acid (MIDA) ester. The MIDA ligand forms a stable, bicyclic structure around the boron atom, protecting it from degradation.[9] The crystal structure of 2-pyridylboronic acid MIDA ester reveals a tetracoordinate boron center, and its intermolecular interactions are governed by weaker C-H···O contacts rather than the strong O-H···N synthons of the free acid.
Summary of Crystallographic Data
The following table summarizes typical crystallographic features for the isomers and a key derivative. Data for the parent acids can be found in open-access databases.[10]
| Compound | Common Supramolecular Synthon | Typical Crystal System | Space Group | Key Feature |
| 4-Pyridylboronic Acid | Acid-Pyridine (O-H···N) | Monoclinic | P2₁/c | Forms 1D hydrogen-bonded chains.[6][7] |
| 3-Pyridylboronic Acid | Acid-Pyridine & Acid-Acid | Monoclinic | P2₁/c | Can form more complex 2D or 3D networks. |
| 2-Pyridylboronic Acid MIDA Ester | C-H···O Interactions | Monoclinic | P2₁/n | Stabilized by the MIDA ligand; lacks strong O-H···X bonds.[9] |
Case Study: Pyridylboronic Acids as β-Lactamase Inhibitors
One of the most compelling applications of pyridylboronic acids is in combating antibiotic resistance. Many bacteria produce β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like penicillin. Boronic acids are excellent transition-state analog inhibitors of serine β-lactamases.[1]
Mechanism of Inhibition
The catalytic serine residue in the β-lactamase active site attacks the electrophilic boron atom. This forms a reversible, covalent tetrahedral boronate adduct, which mimics the high-energy tetrahedral intermediate of β-lactam hydrolysis.[11] This stable complex effectively takes the enzyme out of commission, allowing the partner antibiotic to reach its target. X-ray crystallography is indispensable for visualizing these interactions and understanding the structural basis of inhibition.
Structure-Activity Relationship (SAR) Analysis
By comparing the crystal structures of different boronic acid inhibitors bound to a β-lactamase, such as AmpC, we can directly correlate structural changes with inhibitory potency (measured by the inhibition constant, Kᵢ). A lower Kᵢ value indicates a more potent inhibitor.
A study on sulfonamide-based boronic acid inhibitors of AmpC revealed a surprising SAR.[4] Replacing the typical carboxamide side chain of β-lactams with a sulfonamide led to highly potent inhibitors, but only when the R-group was small.
| Inhibitor | R₁ Group | R₂ Group | Kᵢ (nM) | Key Crystallographic Observation[4] |
| Compound 4 | Thiophene | H | 70 | The sulfonamide oxygen accepts a hydrogen bond from Asn152. |
| Compound 9 | Phenyl | H | 25 | The smaller phenyl ring fits optimally in the active site pocket. |
| Compound 17 | Thiophene | m-carboxybenzyl | 430 | The bulky R₂ group forces an unfavorable 90° rotation of the B-C bond to avoid steric clash. |
Causality: The crystallographic data for Compound 17 clearly shows that the addition of a bulky group at the R₂ position introduces steric hindrance within the confined active site.[4] This forces the inhibitor to adopt a strained, higher-energy conformation, weakening its binding affinity and resulting in a significantly higher (less potent) Kᵢ value compared to the smaller, better-fitting analogs like Compound 9. This provides a clear, structure-based rationale for the observed SAR and is a textbook example of how crystallography guides medicinal chemistry.
Experimental Protocols
Trustworthy protocols are self-validating. The procedures below are generalized from multiple sources and include checkpoints to ensure success.[3][12][13]
Synthesis and Recrystallization of Pyridylboronic Acids
This protocol describes a common method via lithium-halogen exchange.
Rationale: This method is often preferred for its high yields and applicability to various substituted pyridines. The low temperature is crucial to prevent side reactions of the highly reactive organolithium intermediate.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting material (e.g., 10 mmol of 3-bromopyridine) and a suitable borate ester (e.g., 20 mmol of triisopropyl borate) to a flask containing anhydrous toluene/THF solvent mixture.
-
Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically change color. Maintain at -78 °C for 1-2 hours.
-
Borylation & Quench: While still at low temperature, add the borate ester. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by carefully adding aqueous HCl (e.g., 2M solution). This hydrolyzes the borate ester to the desired boronic acid.
-
Workup & Crystallization: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities. Adjust the pH of the aqueous layer to be slightly acidic (pH 4-5) to precipitate the product. Filter the solid and wash with cold water.
-
Recrystallization: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a water/ethanol mixture or acetonitrile). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal yield. Filter the pure crystals and dry under vacuum.
Single Crystal X-ray Diffraction Workflow
This workflow outlines the key steps from a promising crystal to a refined structure.
Figure 2: Standard workflow for single crystal X-ray diffraction analysis.
Challenges and Future Outlook
The crystallographic study of pyridylboronic acids is not without its challenges. The aforementioned instability of the 2-pyridyl isomer requires careful handling or the use of protecting groups. Furthermore, boronic acids are prone to dehydration, which can form cyclic anhydrides (boroxines), complicating structural analysis. Finally, polymorphism is a constant consideration, and screening different crystallization conditions is often necessary to identify the most stable and relevant crystal form.
The future of this field is bright. The continued development of high-throughput crystallization and synchrotron X-ray sources will allow for the analysis of smaller and more challenging crystals. Combining crystallographic data with advanced computational methods will enhance our ability to predict crystal packing and design molecules with desired solid-state properties from first principles. For drug development, the rational design of next-generation covalent inhibitors based on the pyridylboronic acid scaffold will remain a vibrant and impactful area of research, driven by the fundamental insights provided by X-ray crystallography.
References
- 1. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 2. Role of supramolecular synthons in the formation of the supramolecular architecture of molecular crystals revisited from an energetic viewpoint - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. d-nb.info [d-nb.info]
- 7. Structures and Reactivities of Cocrystals Involving Diboronic Acids and Bipyridines: In Situ Linker Reaction and 1D-to-2D Dimensionality Change via Crystal-to-Crystal Photodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyridinylboronic acid MIDA ester | C10H11BN2O4 | CID 71463784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 13. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]
A Senior Application Scientist's Guide to the Comparative Performance of Palladium Catalysts for Pyridylboronic Acid Coupling
Introduction: The Pyridyl Moiety and the Cross-Coupling Challenge
In the landscape of modern drug discovery and development, the pyridine ring is a privileged scaffold. Its presence in a molecule can significantly influence solubility, metabolic stability, and target binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate these pyridyl groups, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2]
However, the coupling of pyridylboronic acids is not without its distinct challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, heteroaryl boronic acids, including pyridylboronic acids, are often prone to rapid protodeboronation under the basic reaction conditions, reducing the concentration of the active nucleophile and diminishing yields.[3][4]
The success of these critical transformations hinges on the judicious selection of the palladium catalyst system. This guide provides a comparative analysis of common palladium catalysts, moving from traditional systems to modern, highly-engineered precatalysts, supported by performance data and detailed protocols to empower researchers in overcoming the challenges of pyridylboronic acid coupling.
Section 1: Anatomy of the Catalytic System
A successful Suzuki-Miyaura coupling is an orchestrated interplay of several key components. Understanding the role of each is fundamental to rational catalyst selection and reaction optimization.
-
Palladium Source: The heart of the catalyst. It can be a Pd(0) species like Pd(PPh₃)₄, which enters the catalytic cycle directly, or a more stable Pd(II) salt (e.g., Pd(OAc)₂) or "precatalyst," which is reduced in situ to the active Pd(0) state.[5][6] Modern precatalysts are designed for stability and for the controlled, rapid generation of the active catalyst.[7]
-
Ligand: The performance-defining component. Ligands stabilize the palladium center, modulate its electronic properties, and influence its steric environment. For challenging substrates like pyridylboronic acids, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of oxidative addition and reductive elimination.[6][8][9]
-
Base: Essential for the transmetalation step. The base activates the boronic acid, forming a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.[10][11] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8]
-
Solvent: The reaction medium must solubilize all components and be stable at the required temperature. Aprotic polar solvents like dioxane, THF, or toluene, often with water as a co-solvent, are common.[12] However, for sensitive pyridylboronic acids, minimizing water can be crucial to suppress protodeboronation.[13][14]
Section 2: A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has provided chemists with a powerful toolkit. Here, we compare three major classes for the specific application of pyridylboronic acid coupling.
Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
As a workhorse of organic synthesis for decades, Pd(PPh₃)₄ is a well-understood, commercially available Pd(0) source.[15][16]
-
Mechanism of Action: Being a Pd(0) complex, it can directly enter the catalytic cycle via oxidative addition.
-
Performance Insights: While effective for simple aryl couplings, Pd(PPh₃)₄ often struggles with challenging substrates like pyridylboronic acids. The triphenylphosphine ligands are not sufficiently electron-donating to facilitate the difficult oxidative addition of less reactive aryl chlorides or the reductive elimination of sterically hindered products.[15] It often requires higher catalyst loadings (1-5 mol%), elevated temperatures, and longer reaction times. Its sensitivity to air, both in solid form and in solution, is also a significant practical drawback.[15]
Modern Precatalysts I: Buchwald Ligands and Palladacycles
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[2][8] Ligands like SPhos and XPhos, when combined with a palladium source, generate highly active catalysts. To improve convenience and reproducibility, stable Pd(II) precatalysts incorporating these ligands were developed.
-
Mechanism of Action: Buchwald precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable Pd(II) complexes.[7] In the presence of a base, they undergo rapid, quantitative reduction to generate a monoligated Pd(0)-L species, which is believed to be the active catalyst.[5][8] This controlled generation prevents the formation of inactive palladium black and ensures a high concentration of the active species.
-
Performance Insights: These systems are exceptionally effective for pyridylboronic acid couplings. The bulky and electron-rich nature of the ligands accelerates both oxidative addition and reductive elimination, allowing for the coupling of even sterically hindered and electron-rich partners.[8] They enable the use of less reactive aryl chlorides, often at lower catalyst loadings (0.1-2 mol%) and milder temperatures, leading to higher yields and cleaner reactions.[8] The XPhos ligand, in particular, has shown great utility in coupling heteroaryl chlorides with pyridylboronic acids.[8]
Modern Precatalysts II: N-Heterocyclic Carbene (NHC) Ligands - PEPPSI Catalysts
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[9] They are strong σ-donors, forming highly stable bonds with the palladium center. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ, are a prominent example of user-friendly Pd-NHC precatalysts.[17]
-
Mechanism of Action: PEPPSI catalysts, such as PEPPSI-IPr, are air- and water-stable Pd(II) complexes featuring a bulky NHC ligand and a stabilizing, yet labile, 3-chloropyridine ligand.[17] The 3-chloropyridine "throw-away" ligand is easily displaced to initiate the catalytic cycle.
-
Performance Insights: The exceptional stability of the Pd-NHC bond makes these catalysts very robust and resistant to decomposition at high temperatures.[17][18] They often exhibit very high turnover numbers (TONs) and are effective for a wide range of substrates, including electron-rich and electron-poor partners.[17] Their stability and high efficiency make them attractive for both academic and industrial applications.[17][18]
Section 3: Performance Data at a Glance
The following table summarizes representative performance data for the different catalyst classes in the Suzuki-Miyaura coupling of pyridylboronic acids with various aryl halides.
Disclaimer: Data is compiled from different literature sources. Reaction conditions are not identical across all entries and are provided for illustrative comparison. Direct, side-by-side comparison under identical conditions is necessary for definitive performance evaluation.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | 2,3-Dichloropyridyl-4-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | ~40-50* | [19] |
| 2 | 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 18 | 73 | [20] |
| 3 | 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 18 | 78 | [20] |
| 4 | 4-Bromoanisole | 2-Pyridylboronic acid N-phenyldiethanolamine ester | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 80 | 16 | 94 | [21] |
| 5 | 4-Bromotoluene | Phenylboronic acid | PEPPSI-Caffeine-NMI*** | KOH | THF/H₂O | 60 | 3 | 91 | [22] |
| 6 | 4-Chlorotoluene | Phenylboronic acid | PEPPSI-IPr | K₃PO₄ | Dioxane | 80 | 16 | 98 | [17] |
* Yield estimated from related reactions in the source. ** Ligand 2 is a specific phosphine oxide ligand described in the source literature. *** A caffeine-derived NHC ligand with an N-methylimidazole ancillary ligand.
Section 4: Mechanistic Insights
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[11][23] Understanding this cycle is key to appreciating how different catalyst systems enhance performance.
The Catalytic Cycle
-
Precatalyst Activation (for Pd(II) sources): The Pd(II) precatalyst is reduced in situ by a base or other reagents to the active Pd(0)Lₙ species. Modern precatalysts are designed to make this step fast and efficient.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a square planar Pd(II) complex, Ar-Pd(II)-X. This is often the rate-limiting step, especially for less reactive aryl chlorides. Bulky, electron-rich ligands accelerate this step.[2][8]
-
Transmetalation: The boronic acid, activated by the base to form a boronate [B(OH)₃R]⁻, exchanges its organic group (Ar') with the halide on the palladium center. This forms a new Pd(II) complex, Ar-Pd(II)-Ar'.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which re-enters the cycle. This step is also accelerated by bulky ligands.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 5: Experimental Protocol - A Modern Approach
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a pyridylboronic acid using a modern Buchwald precatalyst.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Pyridylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.01 - 0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (0.1 - 0.2 M)
-
Oven-dried vial with a Teflon-lined screw cap and a magnetic stir bar
Procedure:
-
Inert Atmosphere Preparation: In a glovebox or on a Schlenk line, add the aryl chloride, pyridylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄ to the reaction vial.
-
Causality Note: Handling the reagents under an inert atmosphere is critical. Oxygen can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[12] The precatalyst and ligands are air-stable for weighing, but the active catalyst formed in situ is not.
-
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon or nitrogen for at least 30 minutes.
-
Causality Note: Using anhydrous and degassed solvent prevents quenching of the active catalyst and minimizes protodeboronation of the sensitive pyridylboronic acid.
-
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Causality Note: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (K₃PO₄ is not fully soluble), which facilitates efficient catalysis.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has ceased to progress), allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Section 6: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Protodeboronation of boronic acid. 4. Poor choice of base or solvent. | 1. Use a modern, air-stable precatalyst to ensure generation of the active species. 2. Ensure rigorous inert atmosphere techniques. 3. Use the boronic acid ester (e.g., pinacol or N-phenyldiethanolamine ester)[21]; minimize water in the reaction. 4. Screen different bases (e.g., Cs₂CO₃, KF) and solvents (e.g., Toluene, THF). |
| Protodeboronation | Presence of water or protic sources; reaction time too long or temperature too high. | Use an anhydrous solvent and a stronger, non-nucleophilic base like K₃PO₄. Consider using a boronic ester or trifluoroborate salt, which are more resistant to protodeboronation.[24] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature too high; ligand dissociation. | Use a more thermally stable catalyst system like a Pd-NHC (PEPPSI). Lower the reaction temperature. Ensure the correct ligand-to-palladium ratio if generating the catalyst in situ. |
Conclusion
The Suzuki-Miyaura coupling of pyridylboronic acids is an indispensable tool in the synthesis of molecules relevant to the pharmaceutical and materials sciences. While traditional catalysts like Pd(PPh₃)₄ have laid the groundwork, their limitations in efficiency and scope for these challenging substrates are apparent. Modern palladium precatalysts, leveraging bulky, electron-rich phosphine ligands from the Buchwald portfolio or robust N-heterocyclic carbenes in PEPPSI systems, offer superior performance. They provide greater stability, higher activity at lower loadings, and broader substrate scope, enabling chemists to overcome the inherent challenges of pyridylboronic acid coupling with greater reliability and success. By understanding the mechanistic principles and the specific advantages of each catalyst class, researchers can make informed decisions to accelerate their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 18. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yoneda Labs [yonedalabs.com]
- 24. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Compounds Derived from (2-Bromo-5-methoxypyridin-4-yl)boronic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel compounds synthesized from the versatile starting material, (2-Bromo-5-methoxypyridin-4-yl)boronic acid. We will move beyond rote protocols to explore the strategic rationale behind a tiered evaluation approach, ensuring that experimental choices are both efficient and mechanistically informative.
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[1][2][3] When functionalized with a boronic acid, as in our starting material, it becomes a powerful building block for creating diverse molecular libraries, primarily through robust and versatile methods like the Suzuki-Miyaura cross-coupling reaction.[4][5] This guide will demonstrate how to synthesize a small, representative library from this starting material and subsequently characterize the biological potential of these derivatives through a systematic, multi-tiered screening cascade.
Part 1: Synthesis of a Focused Derivative Library
The journey from a starting material to a biologically active lead compound begins with strategic synthesis. The bromine atom and boronic acid group on the this compound scaffold are ideal handles for diversification. For this guide, we will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, to couple the boronic acid with various aryl halides.[6] This allows for the systematic exploration of the chemical space around the core scaffold.
Below is a generalized workflow for synthesizing a focused library of three hypothetical derivatives: Compound A , Compound B , and Compound C .
Caption: Generalized workflow for synthesizing derivatives via Suzuki-Miyaura coupling.
Hypothetical Derivative Structures for Evaluation:
-
Compound A: Coupled with 4-fluorophenyl bromide.
-
Compound B: Coupled with 3-chloro-4-methylphenyl bromide.
-
Compound C: Coupled with 2-naphthyl bromide.
This small library provides structural diversity to probe structure-activity relationships (SAR) in subsequent biological assays.
Part 2: A Tiered Approach to Biological Evaluation
A tiered or cascaded approach to screening is essential for efficient drug discovery. It allows for the rapid elimination of inactive or overly toxic compounds using broad, high-throughput assays before committing more resource-intensive, target-specific assays to the most promising candidates.
Caption: A tiered workflow for evaluating novel chemical entities.
Tier 1: In Vitro Cytotoxicity Screening
Causality: The first critical question for any novel compound is its effect on cell viability. A cytotoxicity assay serves a dual purpose: it identifies compounds with potential anti-proliferative activity (desirable for oncology) and flags compounds that are non-specifically toxic at low concentrations (undesirable for most therapeutic areas).[7][8][9] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, B, C) and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| Compound A | 25.4 | 31.2 |
| Compound B | 5.8 | 8.1 |
| Compound C | 42.1 | 55.7 |
| Doxorubicin | 0.9 | 1.2 |
Interpretation: In this hypothetical dataset, Compound B shows the most promising anti-proliferative activity against both cell lines, warranting its advancement to Tier 2 evaluation.
Tier 2: Target-Specific Kinase Inhibition Assay
Causality: Pyridine-containing molecules are frequently found in kinase inhibitors.[2] Given the promising cytotoxicity of Compound B, a logical next step is to investigate if its anti-proliferative effects are mediated by the inhibition of a specific protein kinase crucial for cancer cell survival, such as those in the PI3K/mTOR pathway.[12] An in vitro enzyme activity assay provides a direct measure of a compound's ability to inhibit the target kinase.[13][]
Caption: Hypothesized inhibition of the PI3K/mTOR pathway by Compound B.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
-
Reagents: Prepare assay buffer, recombinant human PI3Kα enzyme, a suitable substrate peptide, and ATP.
-
Compound Plating: In a 96-well plate, add various concentrations of Compound B. Include a known PI3K inhibitor (e.g., GDC-0941) as a positive control and a vehicle-only control.
-
Enzyme Addition: Add the PI3Kα enzyme to each well and incubate briefly to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate). The signal (often fluorescence or luminescence) is proportional to the amount of phosphorylated substrate, and thus, to the enzyme's activity.
-
Data Analysis: Measure the signal on a plate reader. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 or inhibitor constant (Ki) value.[15]
Data Presentation: Kinase Inhibition Potency
| Compound | PI3Kα Inhibition Ki (nM) | mTOR Inhibition Ki (nM) |
| Compound B | 75 | 150 |
| GDC-0941 | 25 | 800 |
Interpretation: The data suggests Compound B is a potent, dual inhibitor of PI3Kα and mTOR, providing a strong mechanistic hypothesis for its observed cytotoxicity. This justifies further investigation into its binding characteristics.
Tier 3: Cellular Target Engagement - Receptor Binding Assay
Causality: While an in vitro enzyme assay confirms biochemical inhibition, it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell.[16] A receptor binding assay, specifically a competitive binding assay, is used to confirm target engagement and determine the binding affinity of our unlabeled test compound (Compound B) by measuring its ability to displace a known, labeled ligand from the target protein.[17][18][19]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the target kinase (e.g., PI3Kα).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind the target (e.g., ³H-labeled inhibitor), and increasing concentrations of the unlabeled test compound (Compound B).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the free (unbound) radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes (and the bound ligand) while allowing the free ligand to pass through.[19]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity measured is inversely proportional to the binding affinity of Compound B. Plot the percentage of specific binding against the concentration of Compound B to determine its IC50, from which the equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.[19]
Interpretation of Results: A low Ki value from this assay would confirm that Compound B binds with high affinity to its intended target within a more physiologically relevant membrane preparation, validating it as a strong candidate for further preclinical development.
Conclusion
This guide outlines a systematic, hypothesis-driven approach to evaluating the biological activity of novel compounds derived from this compound. By employing a tiered screening cascade—progressing from broad cytotoxicity assessment to specific enzymatic inhibition and finally to cellular target engagement—researchers can efficiently identify and validate promising lead candidates. The causality behind each experimental choice ensures that the data generated is not only comparative but also mechanistically insightful, paving the way for rational drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. innospk.com [innospk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



